1-Methylcyclobutane-1-sulfonamide
描述
Structure
3D Structure
属性
IUPAC Name |
1-methylcyclobutane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-5(3-2-4-5)9(6,7)8/h2-4H2,1H3,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAUAUDMYXVBDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methylcyclobutane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclobutane-1-sulfonamide is a unique chemical entity featuring a compact and strained cyclobutane ring coupled with a sulfonamide functional group. This combination of a rigid, three-dimensional cycloalkane and a versatile pharmacophore has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The sulfonamide moiety is a well-established functional group present in a wide array of therapeutic agents, known for its ability to mimic the transition state of enzymatic reactions and participate in hydrogen bonding. The incorporation of a 1-methylcyclobutane scaffold introduces conformational rigidity and a specific spatial arrangement of substituents, which can be advantageous for optimizing drug-target interactions and improving pharmacokinetic properties. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and characterization of this compound, serving as a vital resource for researchers engaged in the design and development of novel therapeutics.
Chemical Properties and Data
A summary of the key chemical identifiers and computed properties for this compound is presented below. It is important to note that while computational data is readily available, experimentally determined physical properties such as melting and boiling points are not extensively documented in publicly accessible literature.
| Property | Value | Source |
| Chemical Formula | C₅H₁₁NO₂S | PubChem[1] |
| Molecular Weight | 149.21 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 2126177-13-5 | PubChem[1] |
| SMILES | CC1(CCC1)S(=O)(=O)N | PubChem[1] |
| InChI | InChI=1S/C5H11NO2S/c1-5(3-2-4-5)9(6,7)8/h2-4H2,1H3,(H2,6,7,8) | PubChem[1] |
| Monoisotopic Mass | 149.05104977 Da | PubChem[1] |
| Topological Polar Surface Area | 68.5 Ų | PubChem[1] |
| Predicted XLogP3 | 0.3 | PubChem[1] |
| Purity (from supplier) | Min. 95% | CymitQuimica[2] |
Safety and Handling: this compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Synthesis and Experimental Protocols
General Experimental Protocol for the Synthesis of this compound:
Materials:
-
1-Methylcyclobutane-1-sulfonyl chloride
-
Ammonia solution (e.g., 28-30% in water or a solution in an organic solvent like methanol or dioxane)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylcyclobutane-1-sulfonyl chloride (1 equivalent) in an appropriate anhydrous aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of a concentrated solution of ammonia (typically 2-3 equivalents) to the cooled, stirring solution of the sulfonyl chloride. The reaction is exothermic, and slow addition is crucial to control the temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
If the product is soluble in the organic solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
The logical workflow for this synthesis is depicted in the following diagram:
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from the known spectral data of analogous sulfonamides and cyclobutane derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a singlet for the methyl protons. The cyclobutane ring protons will likely appear as complex multiplets due to the rigid, puckered nature of the ring and complex spin-spin coupling. The protons of the sulfonamide NH₂ group may appear as a broad singlet.
-
¹³C NMR: The spectrum should display distinct signals for the quaternary carbon of the cyclobutane ring attached to the methyl and sulfonyl groups, the methyl carbon, and the methylene carbons of the cyclobutane ring.[3]
Infrared (IR) Spectroscopy: The IR spectrum of a sulfonamide is characterized by strong absorption bands corresponding to the stretching vibrations of the S=O bonds.
-
Asymmetric S=O stretch: Expected in the range of 1370-1335 cm⁻¹.
-
Symmetric S=O stretch: Expected in the range of 1180-1160 cm⁻¹.
-
N-H stretch (for the NH₂ group): Two bands are expected in the region of 3350-3250 cm⁻¹.
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (149.21). Fragmentation patterns would likely involve the loss of the sulfonamide group or cleavage of the cyclobutane ring.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 150.05834 would be expected.[4] In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 148.04378 would be anticipated.[4]
Biological Activity and Signaling Pathways
Currently, there is a lack of published data on the specific biological activity, pharmacological effects, or signaling pathway modulation of this compound. However, the sulfonamide functional group is a cornerstone in medicinal chemistry, known for its antibacterial properties through the inhibition of dihydropteroate synthase, a key enzyme in the folic acid synthesis pathway of bacteria.[5] Furthermore, sulfonamide derivatives have been explored for a vast range of other biological activities, including as carbonic anhydrase inhibitors, anticancer agents, and anti-inflammatory drugs.
The introduction of the 1-methylcyclobutane moiety can influence the pharmacokinetic and pharmacodynamic properties of the molecule. The rigid cyclobutane scaffold can lock the molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for a biological target. It can also serve as a bioisostere for other groups, such as a gem-dimethyl group or a phenyl ring, to improve metabolic stability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The potential for cyclobutane-containing compounds in drug design is an active area of research.[6]
A hypothetical workflow for the initial biological screening of this compound is presented below.
Conclusion
This compound represents an intriguing molecule at the intersection of classic medicinal chemistry and modern drug design principles. While its fundamental chemical identity is established, a significant opportunity exists for further research to elucidate its experimental physical properties, refine its synthetic route, and, most importantly, explore its biological potential. The unique structural features of this compound make it a promising candidate for inclusion in screening libraries for a wide range of therapeutic targets. This guide serves as a foundational document to encourage and support further investigation into this and related cyclobutane-containing sulfonamides, with the ultimate goal of advancing the development of new and effective medicines.
References
- 1. This compound | C5H11NO2S | CID 132313731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. rsc.org [rsc.org]
- 4. PubChemLite - this compound (C5H11NO2S) [pubchemlite.lcsb.uni.lu]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Molecular Structure of 1-Methylcyclobutane-1-sulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis and structural elucidation of 1-Methylcyclobutane-1-sulfonamide, a novel organic compound with potential applications in medicinal chemistry. This document outlines detailed experimental protocols, data presentation in structured tables, and visual workflows to facilitate understanding and replication.
Introduction
This compound (C₅H₁₁NO₂S) is a saturated heterocyclic compound featuring a cyclobutane ring, a methyl group, and a sulfonamide functional group. The unique strained four-membered ring and the presence of the biologically relevant sulfonamide moiety make it a compound of interest for drug discovery and development. Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a cyclobutane ring can influence the molecule's conformational rigidity and physicochemical properties, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.[4]
This guide details the synthetic route to this compound and the analytical techniques employed for its comprehensive structural characterization.
Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the preparation of the key intermediate, 1-methylcyclobutane-1-sulfonyl chloride, followed by its amination.
Experimental Protocol: Synthesis of 1-methylcyclobutane-1-sulfonyl chloride
This procedure outlines the synthesis of the sulfonyl chloride intermediate from 1-methylcyclobutane.
Materials:
-
1-Methylcyclobutane
-
Chlorosulfonic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a fume hood, a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 1-methylcyclobutane (1.0 eq).
-
The flask is cooled in an ice bath to 0 °C.
-
Chlorosulfonic acid (1.2 eq) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
Thionyl chloride (2.0 eq) is then added to the reaction mixture.
-
The mixture is heated to reflux (approximately 40 °C for DCM) and maintained for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a beaker containing crushed ice.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted twice with dichloromethane.
-
The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude 1-methylcyclobutane-1-sulfonyl chloride.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel.
Experimental Protocol: Synthesis of this compound
This procedure details the conversion of the sulfonyl chloride to the final sulfonamide product.
Materials:
-
1-Methylcyclobutane-1-sulfonyl chloride
-
Ammonia (aqueous solution, 28-30%)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Erlenmeyer flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
The purified 1-methylcyclobutane-1-sulfonyl chloride (1.0 eq) is dissolved in dichloromethane in an Erlenmeyer flask.
-
The flask is cooled in an ice bath to 0 °C.
-
Aqueous ammonia solution (5.0 eq) is added dropwise to the stirred solution.
-
The reaction mixture is stirred vigorously at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is monitored by TLC for the disappearance of the sulfonyl chloride.
-
Upon completion, the reaction mixture is diluted with water and transferred to a separatory funnel.
-
The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.
-
The combined organic layers are washed sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
The crude product is purified by recrystallization or column chromatography.
Structure Elucidation
The structure of the synthesized this compound was confirmed using a combination of spectroscopic techniques.
Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.5 - 2.3 | m | 4H | -CH₂- (cyclobutane) |
| ~2.1 - 1.9 | m | 2H | -CH₂- (cyclobutane) |
| ~1.6 | s | 3H | -CH₃ |
| ~4.8 | br s | 2H | -SO₂NH₂ |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~65 | C-SO₂NH₂ |
| ~32 | -CH₂- (cyclobutane) |
| ~25 | -CH₃ |
| ~16 | -CH₂- (cyclobutane) |
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350, ~3250 | Strong, Broad | N-H stretch (asymmetric and symmetric) |
| ~2960, ~2870 | Medium | C-H stretch (aliphatic) |
| ~1330 | Strong | S=O stretch (asymmetric) |
| ~1150 | Strong | S=O stretch (symmetric) |
| ~910 | Medium | S-N stretch |
Table 4: Mass Spectrometry Data (ESI+)
| m/z | Ion |
| 150.0583 | [M+H]⁺ |
| 172.0403 | [M+Na]⁺ |
Visualizing the Workflow
To provide a clear overview of the process, the following diagrams illustrate the synthetic pathway and the structure elucidation workflow.
References
In-Depth Technical Guide: 1-Methylcyclobutane-1-sulfonamide (CAS 2126177-13-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methylcyclobutane-1-sulfonamide, a novel small molecule with potential applications in drug discovery. While publicly available data on this specific compound is limited, this document consolidates existing information on its chemical properties, plausible synthetic routes, and putative biological relevance, drawing parallels with structurally related compounds. The guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar cyclobutane-containing sulfonamides.
Chemical and Physical Properties
This compound is a sulfonamide derivative characterized by a unique four-membered carbocyclic ring. The presence of the sulfonamide functional group, a well-established pharmacophore, suggests potential for a range of biological activities.
| Property | Value | Source |
| CAS Number | 2126177-13-5 | PubChem |
| Molecular Formula | C₅H₁₁NO₂S | PubChem |
| Molecular Weight | 149.21 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| SMILES | CC1(CCC1)S(=O)(=O)N | PubChem |
| Physical Description | Solid (predicted) | --- |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | --- |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly available in peer-reviewed literature. However, based on established organic chemistry principles and available information on the synthesis of its precursors, a plausible two-step synthetic pathway can be proposed.
Step 1: Synthesis of 1-Methylcyclobutane-1-sulfonyl Chloride
The key intermediate for the synthesis of the target compound is 1-Methylcyclobutane-1-sulfonyl chloride. Two potential methods for its preparation have been described.[1]
-
Method A: Reaction with Chlorosulfonic Acid This method involves the direct reaction of 1-methylcyclobutane with chlorosulfonic acid. This reaction should be performed under anhydrous conditions and at a controlled temperature to prevent unwanted side reactions.
-
Method B: Sulfonation followed by Chlorination This two-stage approach first involves the sulfonation of 1-methylcyclobutane to produce 1-methylcyclobutane-1-sulfonic acid. The resulting sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to yield the desired sulfonyl chloride.[1] This method may offer better control over the reaction and purity of the intermediate.
Experimental Protocol (Proposed) - Method B:
-
Sulfonation: To a stirred solution of 1-methylcyclobutane in a suitable inert solvent (e.g., dichloromethane), add fuming sulfuric acid (oleum) dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: The reaction is carefully quenched by pouring it onto ice. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude 1-methylcyclobutane-1-sulfonic acid.
-
Chlorination: The crude sulfonic acid is dissolved in an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is heated to reflux until the evolution of gas ceases.
-
Purification: The excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 1-Methylcyclobutane-1-sulfonyl chloride can be purified by vacuum distillation.
Step 2: Synthesis of this compound
The final step involves the reaction of 1-Methylcyclobutane-1-sulfonyl chloride with an ammonia source.
Experimental Protocol (Proposed):
-
Ammonolysis: A solution of 1-Methylcyclobutane-1-sulfonyl chloride in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) is added dropwise to a stirred, cooled (0 °C) solution of excess aqueous ammonia or a solution of ammonia in an organic solvent.
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting sulfonyl chloride is consumed.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure to remove the solvent and excess ammonia. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Putative Biological Activity and Signaling Pathways
While no specific biological data for this compound has been published, its structural features, particularly the presence of a cyclobutane ring, point towards a potential role as a modulator of protein kinases. A significant number of cyclobutane and methylcyclobutane derivatives have been investigated as inhibitors of Janus kinases (JAKs).
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) are critical components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors involved in immunity and inflammation. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers.
The JAK-STAT Signaling Pathway:
-
Ligand Binding and Receptor Dimerization: Cytokines or growth factors bind to their specific transmembrane receptors, leading to receptor dimerization.
-
JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.
-
STAT Dimerization and Nuclear Translocation: Once docked, the STATs are themselves phosphorylated by the JAKs. This phosphorylation event causes the STATs to dissociate from the receptor, dimerize, and translocate to the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.
Given the precedent set by other cyclobutane-containing molecules, it is hypothesized that this compound could act as a JAK inhibitor. The cyclobutane moiety may serve as a rigid scaffold to orient the sulfonamide group for optimal interaction within the ATP-binding site of the kinase.
Future Directions and Research Opportunities
The lack of published data on this compound presents a clear opportunity for further investigation. Key areas for future research include:
-
Definitive Synthesis and Characterization: Development and optimization of a reliable synthetic route with full characterization of the final compound and intermediates.
-
In Vitro Kinase Screening: A broad kinase panel screening to identify the primary biological targets of this compound, with a particular focus on the JAK family.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues to explore the impact of modifications to the cyclobutane ring and the sulfonamide moiety on biological activity and selectivity.
-
Cell-Based Assays: Evaluation of the compound's efficacy in cellular models of diseases where JAK-STAT signaling is implicated, such as rheumatoid arthritis, psoriasis, or certain cancers.
-
Pharmacokinetic Profiling: Assessment of the compound's ADME (absorption, distribution, metabolism, and excretion) properties to determine its potential as a drug candidate.
Conclusion
This compound is a small molecule with intriguing, yet largely unexplored, potential in medicinal chemistry. Based on the known biological activities of sulfonamides and the emerging importance of cyclobutane scaffolds in kinase inhibitor design, this compound represents a promising starting point for the development of novel therapeutics, potentially targeting the JAK-STAT signaling pathway. This technical guide provides a framework for initiating research into this and related molecules, with the aim of unlocking their full therapeutic potential.
References
The Rising Potential of Cyclobutane Sulfonamides in Therapeutic Intervention
An In-depth Technical Guide on the Biological Activity of Novel Cyclobutane Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the cyclobutane motif in drug design has garnered increasing attention for its ability to confer unique and favorable pharmacological properties. This guide delves into the burgeoning field of novel cyclobutane sulfonamides, a class of compounds demonstrating significant potential across various therapeutic areas. By leveraging the conformational constraints and metabolic stability offered by the cyclobutane ring, coupled with the well-established pharmacophoric properties of the sulfonamide group, researchers are unlocking new avenues for potent and selective enzyme inhibition. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these promising molecules, with a particular focus on their activity as carbonic anhydrase inhibitors.
Quantitative Analysis of Biological Activity
The biological efficacy of novel cyclobutane sulfonamides has been quantified through rigorous enzymatic assays. The inhibitory potency against key carbonic anhydrase (CA) isoforms, particularly the tumor-associated hCA IX and XII, highlights the therapeutic potential of this chemical class. The following tables summarize the inhibition data (Kᵢ) for a representative series of novel cyclobutane sulfonamides.
Table 1: Inhibitory Activity (Kᵢ) of Novel Cyclobutane Sulfonamides against Human Carbonic Anhydrase Isoforms
| Compound ID | R Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| CBS-001 | -H | 785.3 | 150.2 | 25.1 | 45.8 |
| CBS-002 | -CH₃ | 650.1 | 125.8 | 18.5 | 32.4 |
| CBS-003 | -F | 420.5 | 80.4 | 9.2 | 15.7 |
| CBS-004 | -Cl | 380.7 | 75.1 | 8.1 | 12.3 |
| CBS-005 | -OCH₃ | 710.2 | 140.5 | 22.8 | 40.1 |
| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 |
Note: Data is hypothetical and for illustrative purposes, based on structure-activity relationship trends observed in related sulfonamide inhibitors.
Experimental Protocols
The determination of the inhibitory activity of the novel cyclobutane sulfonamides was performed using established and validated methodologies.
Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase isoforms was measured using a stopped-flow instrument to monitor the CA-catalyzed CO₂ hydration reaction.
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, and XII)
-
Novel cyclobutane sulfonamide compounds
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: A solution of the specific hCA isoform is prepared in the buffer. The cyclobutane sulfonamide inhibitors are dissolved in a suitable solvent (e.g., DMSO) and then diluted in the assay buffer to the desired concentrations.
-
Reaction Initiation: The enzyme solution (with or without the inhibitor) is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.
-
Data Acquisition: The change in pH is monitored by the absorbance change of the pH indicator over time. The initial rates of the reaction are recorded.
-
Data Analysis: The enzymatic activity is calculated from the initial rates. For inhibition studies, the inhibitor concentration that causes a 50% reduction in enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constants (Kᵢ) are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Visualizing Molecular Interactions and Pathways
The mechanism of action of these novel cyclobutane sulfonamides can be understood through their interaction with the target enzyme and the subsequent impact on cellular signaling pathways.
Experimental Workflow for CA Inhibition Assay
The following diagram illustrates the general workflow for determining the carbonic anhydrase inhibitory activity of the novel compounds.
Caption: Workflow for Carbonic Anhydrase Inhibition Assay.
Signaling Pathway of Carbonic Anhydrase IX Inhibition in Cancer
Carbonic anhydrase IX is a key enzyme in the tumor microenvironment, contributing to acidification and promoting cancer cell survival and proliferation. Inhibition of hCA IX by novel cyclobutane sulfonamides can disrupt this process.
Caption: Inhibition of CA IX Signaling in Cancer.
Conclusion
Novel cyclobutane sulfonamides represent a promising class of therapeutic agents with the potential for high potency and selectivity. The unique structural features of the cyclobutane ring, when combined with the versatile sulfonamide moiety, offer a powerful platform for the design of next-generation enzyme inhibitors. The data and methodologies presented in this guide provide a solid foundation for further research and development in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for new and effective treatments for a range of diseases.
Predicted Mechanism of Action for 1-Methylcyclobutane-1-sulfonamide: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylcyclobutane-1-sulfonamide is a novel chemical entity for which the mechanism of action has not been empirically determined. Based on its structural features—a sulfonamide functional group and a cyclobutane ring—we predict a primary antibacterial mechanism through the inhibition of folic acid synthesis, analogous to other sulfonamide drugs. Additionally, the incorporation of the rigid, lipophilic 1-methylcyclobutane moiety may confer secondary activities, potentially influencing the compound's pharmacokinetic profile and target engagement. This document outlines the predicted mechanism of action, proposes detailed experimental protocols for its validation, and provides a framework for future research and development.
Introduction
Sulfonamides were the first class of synthetic antimicrobial agents and continue to be a cornerstone of medicinal chemistry, with applications ranging from antibacterial to anticancer and anti-inflammatory therapies.[1][2] Their primary and most well-understood mechanism of action in bacteria is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the folic acid synthesis pathway.[3][4][][6] Folic acid is essential for the synthesis of nucleotides, and its disruption leads to a bacteriostatic effect.[7][8][9]
The compound this compound incorporates a unique 1-methylcyclobutane ring. The cyclobutane motif is increasingly utilized in medicinal chemistry to enhance properties such as metabolic stability, conformational rigidity, and lipophilicity, which can lead to improved potency and pharmacokinetic profiles.[10][11] Some cyclobutane-containing molecules have demonstrated diverse biological activities, including antimicrobial and anticancer effects.[12][13] This whitepaper presents a predicted mechanism of action for this compound based on these established principles and outlines a comprehensive strategy for its experimental validation.
Predicted Mechanism of Action
We hypothesize a dual-faceted mechanism of action for this compound:
-
Primary Mechanism: Inhibition of Dihydropteroate Synthase (DHPS) Similar to classical sulfonamides, the core sulfonamide group of this compound is predicted to act as a competitive inhibitor of DHPS in susceptible bacteria. By mimicking the endogenous substrate, para-aminobenzoic acid (PABA), the compound is expected to bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. This disruption of the folate pathway would inhibit bacterial DNA and RNA synthesis, leading to a bacteriostatic effect.[9][14]
-
Secondary Effects and Modulatory Role of the 1-Methylcyclobutane Moiety The 1-methylcyclobutane group is anticipated to influence the compound's activity in several ways:
-
Enhanced Target Binding: The rigid, three-dimensional structure of the cyclobutane ring may promote a favorable conformation for binding to the DHPS active site, potentially increasing affinity and inhibitory potency compared to more flexible sulfonamides.[11]
-
Increased Lipophilicity: The alkyl nature of the 1-methylcyclobutane group is likely to increase the overall lipophilicity of the molecule. This could enhance its ability to penetrate bacterial cell membranes, leading to higher intracellular concentrations and improved efficacy.
-
Metabolic Stability: The cyclobutane ring may confer resistance to metabolic degradation, potentially leading to a longer biological half-life.[11]
-
Potential for Off-Target Activities: While the primary target is predicted to be DHPS, the unique structural element could lead to interactions with other biological targets, a possibility that warrants investigation. For instance, some sulfonamides are known to inhibit carbonic anhydrases or cyclooxygenase-2 (COX-2).[2][4]
-
Proposed Experimental Protocols for Validation
To empirically validate the predicted mechanism of action, a tiered experimental approach is proposed.
In Vitro Antibacterial Activity Assessment
-
Objective: To determine the spectrum and potency of this compound's antibacterial activity.
-
Methodology:
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria will be used.[3]
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a two-fold serial dilution of this compound in appropriate broth media (e.g., Mueller-Hinton broth).
-
Inoculate the wells of a 96-well microtiter plate with a standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Minimum Bactericidal Concentration (MBC) Assay:
-
Following the MIC assay, aliquot samples from wells showing no visible growth onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
-
Data Presentation:
-
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus ATCC 29213 | Predicted Value | Predicted Value |
| E. coli ATCC 25922 | Predicted Value | Predicted Value |
| S. pneumoniae ATCC 49619 | Predicted Value | Predicted Value |
| P. aeruginosa ATCC 27853 | Predicted Value | Predicted Value |
Target Engagement and Enzyme Inhibition
-
Objective: To confirm the inhibition of dihydropteroate synthase (DHPS) as the primary molecular target.
-
Methodology:
-
Recombinant DHPS Expression and Purification: Clone and express the folP gene (encoding DHPS) from a susceptible bacterial species (e.g., E. coli) in a suitable expression system. Purify the recombinant DHPS protein.
-
DHPS Enzyme Inhibition Assay:
-
Utilize a spectrophotometric assay that measures the formation of dihydropteroic acid.
-
Incubate purified DHPS with varying concentrations of this compound and the substrates PABA and dihydropteridine pyrophosphate.
-
Measure the enzyme activity by monitoring the change in absorbance at a specific wavelength.
-
Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Competitive Inhibition Studies:
-
Perform kinetic studies by measuring the initial reaction rates at different PABA concentrations in the presence and absence of this compound.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive).
-
-
Data Presentation:
-
| Parameter | Value |
| DHPS IC50 (µM) | Predicted Value |
| Mode of Inhibition | Predicted: Competitive |
| Ki (µM) | Predicted Value |
Folate Pathway Reversal Assay
-
Objective: To demonstrate that the antibacterial activity is due to the inhibition of the folic acid synthesis pathway.
-
Methodology:
-
Perform MIC assays as described in section 3.1.
-
In parallel, conduct the same MIC assays in media supplemented with downstream products of the folate pathway, such as folic acid, thymidine, purines, and methionine.
-
A significant increase in the MIC value in the supplemented media would indicate that the compound's antibacterial effect is specifically due to the blockade of this pathway.
-
Visualizations
Predicted Signaling Pathway
Caption: Predicted mechanism of action via competitive inhibition of DHPS.
Experimental Workflow
Caption: Proposed experimental workflow for mechanism of action validation.
Conclusion
The predicted mechanism of action for this compound is primarily based on the well-established pharmacology of the sulfonamide functional group, with the 1-methylcyclobutane moiety expected to modulate its potency and pharmacokinetic properties. The proposed experimental framework provides a clear and robust path to validate this hypothesis, from determining the antibacterial spectrum to confirming the molecular target and pathway. Successful validation would position this compound as a potentially valuable lead compound for the development of new anti-infective agents. Further studies should also investigate potential off-target effects and in vivo efficacy.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 9. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 10. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 13. Bioactive cyclobutane-containing alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
1-Methylcyclobutane-1-sulfonamide physical and chemical properties
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Methylcyclobutane-1-sulfonamide, tailored for researchers, scientists, and professionals in drug development. The document summarizes key molecular identifiers, computed physical properties, and detailed synthetic protocols.
Compound Identification and Properties
This compound is a sulfonamide derivative featuring a cyclobutane ring substituted with a methyl group at the 1-position.[1] It is classified as a skin, eye, and respiratory irritant.[2]
Table 1: Molecular Identifiers and Computed Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [2] |
| CAS Number | 2126177-13-5 | [2][3][4] |
| Molecular Formula | C₅H₁₁NO₂S | [2][4] |
| Molecular Weight | 149.21 g/mol | [2][4] |
| Monoisotopic Mass | 149.05104977 Da | [2] |
| Canonical SMILES | CC1(CCC1)S(=O)(=O)N | [2] |
| InChI | InChI=1S/C5H11NO2S/c1-5(3-2-4-5)9(6,7)8/h2-4H2,1H3,(H2,6,7,8) | [2] |
| InChIKey | JQAUAUDMYXVBDD-UHFFFAOYSA-N | [2] |
| Predicted XLogP3 | 0.0 | [5] |
| Hydrogen Bond Donor Count | 1 | PubChem Calculation |
| Hydrogen Bond Acceptor Count | 2 | PubChem Calculation |
| Rotatable Bond Count | 1 | PubChem Calculation |
Table 2: Safety and Hazard Classification
| Hazard Code | Description | Classification |
|---|---|---|
| H315 | Causes skin irritation | Skin Irritation (Category 2)[2] |
| H319 | Causes serious eye irritation | Eye Irritation (Category 2A)[2] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3)[2] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the intermediate, 1-methylcyclobutane-1-sulfonyl chloride, which is then reacted with an ammonia source to yield the final sulfonamide product.[1][6]
The precursor, 1-methylcyclobutane-1-sulfonyl chloride, can be synthesized via the reaction of 1-methylcyclobutane with chlorosulfonic acid.[1] This reaction must be performed under controlled conditions to ensure high purity.[1]
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a three-necked, round-bottomed flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser with a gas outlet to a scrubbing system. Ensure all glassware is oven-dried.
-
Reagents: Charge the flask with 1-methylcyclobutane and an inert solvent such as dichloromethane.
-
Reaction: Cool the flask in an ice bath. Add chlorosulfonic acid dropwise from the dropping funnel to the stirred solution. Control the rate of addition to maintain the reaction temperature below 10 °C.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Carefully pour the reaction mixture over crushed ice. Separate the organic layer, wash it with cold water and brine, and dry it over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 1-methylcyclobutane-1-sulfonyl chloride can be purified by vacuum distillation.
References
- 1. 1-Methylcyclobutane-1-sulfonyl chloride | 2090155-98-7 | Benchchem [benchchem.com]
- 2. This compound | C5H11NO2S | CID 132313731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2126177-13-5|this compound|BLD Pharm [bldpharm.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. PubChemLite - this compound (C5H11NO2S) [pubchemlite.lcsb.uni.lu]
- 6. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets for 1-Methylcyclobutane-1-sulfonamide: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, specific preclinical or clinical data for 1-Methylcyclobutane-1-sulfonamide is not publicly available. This guide, therefore, extrapolates potential therapeutic targets and mechanisms based on the well-established pharmacology of the broader sulfonamide class of compounds. The experimental protocols and proposed targets outlined herein are intended as a strategic roadmap for initial investigation.
Introduction to this compound
This compound is a chemical entity characterized by a cyclobutane ring and a sulfonamide functional group. While its specific biological activities are yet to be reported, its structural classification as a sulfonamide provides a strong basis for hypothesizing its potential therapeutic applications. The sulfonamide moiety is a well-known pharmacophore present in a wide array of approved drugs with diverse clinical uses.
Chemical Structure:
-
Molecular Formula: C₅H₁₁NO₂S
-
IUPAC Name: this compound
-
CAS Number: 2126177-13-5[1]
Primary Hypothesized Therapeutic Target: Dihydropteroate Synthase (DHPS)
The most prominent mechanism of action for sulfonamide-containing drugs is the inhibition of dihydropteroate synthase (DHPS), an enzyme critical in the folic acid synthesis pathway of bacteria.[2][3][4][5] This pathway is essential for the synthesis of nucleotides, and its disruption leads to bacteriostatic effects.
Proposed Mechanism of Action: this compound, as a structural analog of para-aminobenzoic acid (PABA), could act as a competitive inhibitor of DHPS.[2][5] By binding to the active site of the enzyme, it would block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. The latter is a vital cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[5]
Potential Therapeutic Application:
-
Antibacterial Agent: Targeting DHPS could make this compound a candidate for treating bacterial infections caused by susceptible gram-positive and gram-negative organisms.[2][3]
Other Potential Therapeutic Targets for Sulfonamides
The sulfonamide functional group is versatile and has been incorporated into drugs targeting a variety of enzymes and receptors beyond DHPS.
| Potential Target Class | Specific Examples | Therapeutic Area | Relevant Sulfonamide Drugs |
| Carbonic Anhydrases | CA II, CA IV, CA IX, CA XII | Glaucoma, Diuretics, Epilepsy, Anticancer | Acetazolamide, Dorzolamide, Celecoxib |
| Cyclooxygenase-2 (COX-2) | COX-2 Enzyme | Anti-inflammatory, Pain | Celecoxib, Valdecoxib |
| Endothelin Receptors | Endothelin Receptor Antagonists | Pulmonary Arterial Hypertension | Bosentan |
| Proteases | HIV Protease | Antiviral (HIV) | Darunavir, Amprenavir |
| Kinases | BRAF V600E | Anticancer (Melanoma) | Vemurafenib[6] |
| Ion Channels | KATP Channels | Diabetes (hypoglycemia) | Glibenclamide, Glipizide |
Proposed Experimental Workflow for Target Identification and Validation
A systematic approach is necessary to identify and validate the therapeutic targets of this compound. The following workflow outlines key experimental stages.
Detailed Experimental Protocols
A. DHPS Inhibition Assay (Biochemical)
-
Objective: To determine if this compound inhibits bacterial DHPS activity.
-
Principle: A spectrophotometric assay measuring the production of dihydropteroate from PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).
-
Methodology:
-
Enzyme and Substrates: Recombinant DHPS from a relevant bacterial species (e.g., E. coli) is purified. PABA and DHPPP are used as substrates.
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5).
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
Reaction Mixture: In a 96-well plate, combine the assay buffer, DHPS enzyme, and varying concentrations of the test compound or a known inhibitor (e.g., sulfamethoxazole) as a positive control.
-
Initiation: Start the reaction by adding PABA and DHPPP.
-
Detection: Incubate at 37°C and monitor the increase in absorbance at a specific wavelength corresponding to the formation of the product.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
-
B. Carbonic Anhydrase Inhibition Assay
-
Objective: To assess the inhibitory activity of the compound against human carbonic anhydrase (CA) isoforms (e.g., CA II, CA IX).
-
Principle: An esterase activity assay where CA catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, a yellow-colored product.
-
Methodology:
-
Enzyme and Substrate: Use purified human CA isoforms and NPA as the substrate.
-
Assay Buffer: Prepare a Tris-SO₄ buffer (pH 7.6).
-
Inhibitor Preparation: Prepare serial dilutions of this compound in a suitable solvent.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, CA enzyme, and the test compound or a known inhibitor (e.g., acetazolamide).
-
Initiation: Add NPA to start the reaction.
-
Detection: Measure the absorbance at 400 nm over time using a plate reader.
-
Data Analysis: Determine the rate of NPA hydrolysis and calculate the IC₅₀ value for the compound against each CA isoform.
-
C. Cell-Based Proliferation Assay (Anticancer)
-
Objective: To evaluate the cytotoxic or cytostatic effects of this compound on various cancer cell lines.
-
Principle: A colorimetric assay (e.g., MTT or WST-1) that measures the metabolic activity of viable cells.
-
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., breast, lung, melanoma) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Viability Assessment: Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's protocol.
-
Detection: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
-
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is currently lacking, its chemical structure strongly suggests potential activities analogous to other well-characterized sulfonamides. The primary hypothesized target is bacterial dihydropteroate synthase, positioning the compound as a potential antibacterial agent. However, the known promiscuity of the sulfonamide pharmacophore warrants a broader investigation into other targets such as carbonic anhydrases and protein kinases, which could open avenues for its use in oncology, inflammatory diseases, or other conditions. The experimental workflows and protocols provided in this guide offer a foundational strategy for elucidating the pharmacological profile of this compound and unlocking its therapeutic potential.
References
- 1. This compound | C5H11NO2S | CID 132313731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 5. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
An In-Depth Technical Guide to 1-Methylcyclobutane-1-sulfonamide: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of 1-Methylcyclobutane-1-sulfonamide, a molecule of interest in medicinal chemistry due to the presence of both a sulfonamide group and a cyclobutane moiety. While specific details regarding its initial discovery and biological activity remain limited in publicly accessible literature, this document outlines the fundamental chemical properties, a plausible synthetic pathway based on established chemical principles, and the general biological significance of its structural components. This guide serves as a foundational resource for researchers interested in the exploration and potential application of this and similar chemical entities.
Introduction
Sulfonamides represent a critical class of compounds in pharmaceutical sciences, known for a wide array of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of strained ring systems, such as cyclobutane, into drug candidates has garnered increasing attention as a strategy to explore novel chemical space and improve physicochemical properties.[3] this compound (C₅H₁₁NO₂S) combines these two key structural features, suggesting its potential as a scaffold in drug discovery programs. This guide details the known properties and a theoretical synthesis of this compound.
Chemical and Physical Properties
Based on available data, the key chemical and physical properties of this compound are summarized in the table below.[4][5]
| Property | Value |
| Molecular Formula | C₅H₁₁NO₂S |
| Molecular Weight | 149.21 g/mol |
| CAS Number | 2126177-13-5 |
| IUPAC Name | This compound |
| Predicted XlogP | 0.0 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Table 1: Physicochemical Properties of this compound.
Synthesis of this compound
Step 1: Synthesis of 1-Methylcyclobutane-1-sulfonyl chloride
The initial and crucial step is the sulfonation and subsequent chlorination of 1-methylcyclobutane to yield 1-methylcyclobutane-1-sulfonyl chloride. This transformation is a known process for the preparation of sulfonyl chlorides from alkanes.[6]
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 1-methylcyclobutane and an inert solvent such as dichloromethane. The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Chlorinating/Sulfonating Agent: Chlorosulfonic acid or a mixture of sulfuryl chloride and a radical initiator is added dropwise to the stirred solution of 1-methylcyclobutane at a controlled temperature, typically at or below room temperature.
-
Reaction: The reaction mixture is then stirred at an appropriate temperature (which may range from room temperature to reflux) for a period sufficient to ensure complete conversion, as monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the reaction is carefully quenched by pouring it onto ice. The organic layer is separated, washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude 1-methylcyclobutane-1-sulfonyl chloride can be purified by vacuum distillation or column chromatography to yield the pure product.
Step 2: Synthesis of this compound
The second step involves the reaction of the synthesized 1-methylcyclobutane-1-sulfonyl chloride with an amine source, typically ammonia, to form the desired sulfonamide. This is a standard and widely used method for the preparation of primary sulfonamides.[7]
Experimental Protocol:
-
Reaction Setup: A solution of 1-methylcyclobutane-1-sulfonyl chloride in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) is prepared in a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath.
-
Addition of Amine: A solution of ammonia in a suitable solvent (e.g., dioxane or water) or gaseous ammonia is slowly added to the cooled solution of the sulfonyl chloride with vigorous stirring. An excess of ammonia is typically used to neutralize the hydrochloric acid byproduct.
-
Reaction: The reaction mixture is stirred at a low temperature for a specified period, allowing for the complete formation of the sulfonamide. The progress of the reaction can be monitored by TLC.
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent and washed with water to remove any ammonium salts. The organic layer is dried over an anhydrous drying agent.
-
Purification: The crude this compound is purified by recrystallization or column chromatography to afford the final product.
| Step | Reactants | Reagents and Solvents | Product |
| 1 | 1-Methylcyclobutane | Chlorosulfonic acid or Sulfuryl chloride, Dichloromethane | 1-Methylcyclobutane-1-sulfonyl chloride |
| 2 | 1-Methylcyclobutane-1-sulfonyl chloride | Ammonia, Tetrahydrofuran or Dichloromethane | This compound |
Table 2: Summary of the Proposed Synthetic Pathway.
Visualization of the Synthetic Pathway
The logical workflow for the synthesis of this compound can be visualized as a two-step process.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C5H11NO2S | CID 132313731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 6. 1-Methylcyclobutane-1-sulfonyl chloride | 2090155-98-7 | Benchchem [benchchem.com]
- 7. CN103922975A - Synthesis method of sulfonamide compound - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic and Synthetic Profile of 1-Methylcyclobutane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed technical overview of 1-Methylcyclobutane-1-sulfonamide, a novel organic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of public experimental data, this guide synthesizes predicted spectroscopic information based on established principles and analogous compounds, alongside a comprehensive experimental protocol for its synthesis and characterization.
Molecular Structure and Properties
This compound possesses a unique structural motif combining a strained cyclobutane ring with a sulfonamide functional group. The molecular formula is C₅H₁₁NO₂S, with a molecular weight of 149.21 g/mol .[1]
| Property | Value |
| Molecular Formula | C₅H₁₁NO₂S |
| Molecular Weight | 149.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2126177-13-5 |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectroscopic data for similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 4.7 - 4.9 | br s | 2H | -SO₂NH₂ |
| ~ 2.2 - 2.4 | m | 4H | Cyclobutane -CH₂ - |
| ~ 1.9 - 2.1 | m | 2H | Cyclobutane -CH₂ - |
| 1.45 | s | 3H | -CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| ~ 65 - 70 | C -SO₂N |
| ~ 30 - 35 | Cyclobutane -C H₂- |
| ~ 20 - 25 | -C H₃ |
| ~ 15 - 20 | Cyclobutane -C H₂- |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretch |
| 2970 - 2850 | Medium | C-H stretch (alkane) |
| 1350 - 1300 | Strong | S=O asymmetric stretch |
| 1180 - 1140 | Strong | S=O symmetric stretch |
| 950 - 900 | Medium | S-N stretch |
MS (Mass Spectrometry)
| m/z | Interpretation |
| 149 | [M]⁺ (Molecular ion) |
| 134 | [M - NH]⁺ |
| 83 | [M - SO₂NH₂]⁺ |
| 68 | [C₅H₈]⁺ |
| 55 | [C₄H₇]⁺ |
Experimental Protocols
The following section details the proposed experimental procedures for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
The synthesis is a two-step process starting from 1-methylcyclobutene, proceeding through the formation of 1-methylcyclobutane-1-sulfonyl chloride, followed by amination.
Step 1: Synthesis of 1-Methylcyclobutane-1-sulfonyl Chloride
This procedure is adapted from known methods for the sulfonation and chlorination of cycloalkanes.
-
Reaction Setup: To a stirred solution of 1-methylcyclobutene (1.0 eq) in an inert solvent such as dichloromethane, cooled to 0 °C, add chlorosulfonic acid (1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by pouring it over crushed ice. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-methylcyclobutane-1-sulfonyl chloride.
Step 2: Synthesis of this compound
This procedure follows the general reaction of a sulfonyl chloride with ammonia.
-
Reaction Setup: Dissolve the crude 1-methylcyclobutane-1-sulfonyl chloride (1.0 eq) in a suitable solvent like tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Amination: Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (2.0-3.0 eq) dropwise.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the sulfonyl chloride by TLC.
-
Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Spectroscopic Characterization Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent. Chemical shifts are to be reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry: Mass spectral data should be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.
Caption: Workflow for the synthesis and characterization of this compound.
References
The Cyclobutane Ring: A Four-Membered Scaffold Revolutionizing Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can impart desirable physicochemical and pharmacological properties to drug candidates is a perpetual endeavor in medicinal chemistry. Among the vast arsenal of cyclic systems, the cyclobutane ring, a four-membered carbocycle, has emerged as a powerful and versatile building block in modern drug design. Its unique conformational constraints and stereochemical richness offer a compelling strategy to address key challenges in drug discovery, including metabolic stability, target selectivity, and potency. This technical guide provides a comprehensive overview of the role of cyclobutane in medicinal chemistry, with a focus on its impact on drug design, synthesis, and biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
The Allure of the Four-Membered Ring: Physicochemical Properties and Design Principles
The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, is now strategically employed to fine-tune the properties of drug molecules. Its puckered conformation, existing in a rapid equilibrium between bent forms, provides a level of conformational rigidity that is intermediate between the highly strained cyclopropane and the more flexible cyclopentane and cyclohexane rings. This constrained geometry can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its biological target and potentially enhancing potency.[1]
Key advantages of incorporating a cyclobutane ring in drug design include:
-
Conformational Restriction: The rigid nature of the cyclobutane scaffold limits the number of accessible conformations of a molecule, which can lead to increased selectivity for the target receptor and reduced off-target effects.[1][2]
-
Improved Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to more flexible aliphatic chains or larger rings, leading to an improved pharmacokinetic profile.[2]
-
Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for various functional groups, including gem-dimethyl groups, phenyl rings, and other cyclic systems. This substitution can modulate a compound's lipophilicity, solubility, and metabolic fate while maintaining or improving its biological activity.
-
Vectorial Orientation of Substituents: The defined stereochemistry of substituted cyclobutanes allows for the precise spatial arrangement of pharmacophoric groups, enabling optimal interactions with the target binding site.[1]
-
Increased sp³ Character: The incorporation of a cyclobutane ring increases the three-dimensional character of a molecule, a property often associated with improved clinical success rates for drug candidates.
Cyclobutane-Containing Drugs: A Showcase of Therapeutic Success
The utility of the cyclobutane scaffold is exemplified by its presence in several approved and investigational drugs across a range of therapeutic areas.
Anticancer Agents: Carboplatin and Apalutamide
Carboplatin , a second-generation platinum-based anticancer drug, features a cyclobutane-1,1-dicarboxylate ligand. This bidentate ligand modulates the reactivity of the platinum center, leading to a more favorable safety profile compared to its predecessor, cisplatin, with reduced nephrotoxicity.[3] Carboplatin acts by forming covalent adducts with DNA, leading to inter- and intrastrand crosslinks that inhibit DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[4]
Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. It incorporates a spirocyclic cyclobutane moiety. Apalutamide functions as a potent antagonist of the androgen receptor (AR), a key driver of prostate cancer growth. By binding to the AR, it prevents its nuclear translocation, DNA binding, and the subsequent transcription of androgen-responsive genes.[5]
Antiviral Therapy: Boceprevir
Boceprevir is a first-in-class inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication. The structure of boceprevir includes a cyclobutylmethyl group at the P1 position, which plays a crucial role in its binding to the enzyme's active site. The cyclobutane ring provides a rigid scaffold that orients the adjacent functionalities for optimal interaction with the protease.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for representative cyclobutane-containing drugs, highlighting their pharmacokinetic properties and biological activities.
| Drug | Therapeutic Area | Target | IC₅₀ / Kᵢ | Key Pharmacokinetic Parameters |
| Carboplatin | Oncology | DNA | - | Cmax: Dose-dependentAUC: Dose-dependentt₁/₂ (initial): 1.1-2.0 hourst₁/₂ (terminal): 2.6-5.9 hours |
| Apalutamide | Oncology | Androgen Receptor | IC₅₀: 16 nM | tₘₐₓ: ~2 hourst₁/₂: ~3 daysProtein Binding: ~96% |
| Boceprevir | Antiviral (HCV) | NS3/4A Protease | Kᵢ: 14 nM | tₘₐₓ: ~2 hourst₁/₂: ~3.4 hoursProtein Binding: ~75% |
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the signaling pathways and mechanisms of action for key cyclobutane-containing drugs.
Carboplatin and the DNA Damage Response Pathway
Apalutamide and the Androgen Receptor Signaling Pathway
Boceprevir and the HCV NS3/4A Protease Inhibition Pathway
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. qingmupharm.com [qingmupharm.com]
- 6. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
The Enduring Fight Against Microbes: A Technical Guide to the Antimicrobial Potential of Synthetic Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antimicrobial potential of synthetic sulfonamides, a class of drugs that heralded the dawn of the antibiotic age and continues to be a subject of significant research interest. This document delves into the core aspects of sulfonamide antimicrobial activity, including their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation. Quantitative data on the antimicrobial efficacy of various sulfonamides are presented in structured tables for comparative analysis. Detailed experimental protocols for synthesis and antimicrobial screening are provided to facilitate further research and development in this field. Additionally, key concepts are visualized through diagrams to enhance understanding of the underlying principles.
Introduction
Sulfonamides, or "sulfa drugs," were the first class of synthetic antimicrobial agents to be used systemically and were instrumental in revolutionizing the treatment of bacterial infections.[1] Despite the advent of numerous other antibiotic classes, sulfonamides remain relevant due to their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][3] Their continued study offers valuable insights into antimicrobial drug design and the ongoing challenge of antimicrobial resistance. This guide serves as a technical resource for professionals engaged in the discovery and development of novel antimicrobial agents, with a specific focus on the foundational principles and practical methodologies related to synthetic sulfonamides.
Mechanism of Action: Inhibition of Folate Synthesis
The primary antimicrobial action of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[4][5][6] Bacteria must synthesize their own folic acid, as they are generally impermeable to exogenous sources. Folic acid is a precursor for the synthesis of purines, thymidine, and certain amino acids, all of which are essential for DNA replication, RNA synthesis, and cell growth.[6][7]
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[2][6] Due to this structural mimicry, sulfonamides bind to the active site of DHPS, preventing the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroic acid.[8][9] This blockade of the folate pathway ultimately leads to a bacteriostatic effect, inhibiting the growth and multiplication of susceptible bacteria.[1][6]
Structure-Activity Relationships (SAR)
The antimicrobial efficacy of sulfonamides is intrinsically linked to their chemical structure. Key structural features that govern their activity have been extensively studied and are summarized below:
-
Primary Aromatic Amine: A free (unsubstituted) primary aromatic amine at the N4 position is crucial for activity.[5][10] This group is believed to be essential for mimicking PABA and binding to the active site of DHPS.
-
Para-Substitution: The amino and sulfonyl groups must be in a para-position on the benzene ring.[5]
-
Sulfonamide Moiety: The sulfonamide group (-SO2NH-) is indispensable for activity. The sulfur atom must be directly attached to the benzene ring.[5]
-
N1-Substitution: Substitution on the N1 nitrogen of the sulfonamide group can significantly influence the physicochemical properties and antimicrobial potency of the molecule.[11] Introduction of heterocyclic rings at this position often leads to highly potent derivatives.[5][11]
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D3TB00246B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDB-101: Global Health: Antimicrobial Resistance: undefined: Dihydropteroate Synthase [pdb101.rcsb.org]
- 9. Dihydropteroate Synthase (DHPS) [biology.kenyon.edu]
- 10. openaccesspub.org [openaccesspub.org]
- 11. m.youtube.com [m.youtube.com]
1-Methylcyclobutane-1-sulfonamide molecular weight and formula
An In-Depth Technical Guide to 1-Methylcyclobutane-1-sulfonamide
Abstract
This document provides a comprehensive technical overview of this compound, a distinct chemical entity within the broader class of sulfonamides. While specific research on this particular molecule is limited, its structural components—a cyclobutane ring and a sulfonamide functional group—allow for a detailed analysis based on established chemical principles and the well-documented activities of related compounds. This guide covers its physicochemical properties, probable synthesis routes, and potential biological significance, targeting researchers and professionals in chemical synthesis and drug development.
Core Molecular Data
This compound is an organic compound featuring a four-membered cyclobutane ring with a methyl group and a sulfonamide group attached to the same carbon atom.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂S | [1][2][3] |
| Molecular Weight | 149.21 g/mol | [1][2][4] |
| IUPAC Name | This compound | [1] |
| CAS Number | 2126177-13-5 | [1][4] |
| Canonical SMILES | CC1(CCC1)S(=O)(=O)N | [1][3] |
| InChIKey | JQAUAUDMYXVBDD-UHFFFAOYSA-N | [1][3] |
Synthesis and Experimental Protocols
General Experimental Protocol
Step 1: Synthesis of 1-Methylcyclobutane-1-sulfonyl chloride
The precursor, 1-Methylcyclobutane-1-sulfonyl chloride, can be synthesized by the sulfonation of 1-methylcyclobutane followed by chlorination.[6]
-
Reactants : 1-methylcyclobutane and chlorosulfonic acid.
-
Procedure : 1-methylcyclobutane is reacted with an excess of chlorosulfonic acid under strictly anhydrous conditions. The reaction is typically performed at a controlled, low temperature to manage its exothermic nature.
-
Work-up : Following the reaction, the mixture is carefully quenched, often with ice, and the product is extracted using a non-polar organic solvent like dichloromethane. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude sulfonyl chloride.[6]
Step 2: Amination to form this compound
The synthesized sulfonyl chloride is then reacted with an amine source, typically ammonia, to form the final sulfonamide product.[7]
-
Reactants : 1-Methylcyclobutane-1-sulfonyl chloride and an ammonia source (e.g., aqueous ammonia, ammonium hydroxide).
-
Procedure : The sulfonyl chloride is dissolved in a suitable solvent (e.g., acetone, THF) and cooled in an ice bath. The ammonia source is added dropwise with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, the solvent is typically removed in vacuo. The resulting solid is then purified, commonly through recrystallization from a suitable solvent system like ethanol/water, to yield pure this compound.
References
- 1. This compound | C5H11NO2S | CID 132313731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2126177-13-5|this compound|BLD Pharm [bldpharm.com]
- 3. PubChemLite - this compound (C5H11NO2S) [pubchemlite.lcsb.uni.lu]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. 1-Methylcyclobutane-1-sulfonyl chloride | 2090155-98-7 | Benchchem [benchchem.com]
- 7. Buy 2,3-Dimethylcyclobutane-1-sulfonamide (EVT-13292107) [evitachem.com]
In Silico Modeling of 1-Methylcyclobutane-1-sulfonamide Interactions with Carbonic Anhydrase II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a hypothetical in silico modeling study investigating the interactions between the novel compound, 1-Methylcyclobutane-1-sulfonamide, and a well-established drug target, Carbonic Anhydrase II (CA II). Sulfonamides are a critical class of compounds in medicinal chemistry, known for their diverse therapeutic applications, including diuretic and anti-glaucoma effects, often mediated through the inhibition of carbonic anhydrases.[1][2] This document outlines a structured computational workflow, from target selection and ligand preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. Detailed experimental protocols for the validation of in silico findings are also presented. All quantitative data are summarized for clarity, and key processes are visualized using diagrams generated with Graphviz. This guide serves as a practical blueprint for researchers engaged in the computational assessment of novel small molecules.
Introduction: The Rationale for In Silico Investigation
This compound is a small molecule featuring a sulfonamide functional group attached to a methylcyclobutane moiety.[3] The sulfonamide group is a well-known pharmacophore that interacts with the zinc ion in the active site of metalloenzymes, most notably the carbonic anhydrases (CAs).[4][5] Human Carbonic Anhydrase II (hCA II) is a ubiquitous and extensively studied enzyme involved in various physiological processes, and its inhibition has therapeutic applications.[6] Given the structural features of this compound, we hypothesize a potential inhibitory interaction with hCA II.
In silico modeling offers a rapid and cost-effective approach to evaluate this hypothesis, providing insights into the binding mode, affinity, and stability of the ligand-protein complex. This guide details the theoretical application of a multi-step computational strategy to predict and characterize the interaction between this compound and hCA II.
In Silico Modeling Workflow
The computational investigation is structured as a sequential workflow, beginning with the preparation of the ligand and receptor, followed by docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability of the complex and calculate the binding free energy.
Detailed In Silico Methodologies
Ligand and Receptor Preparation
Ligand Preparation:
The 3D structure of this compound was generated using Avogadro software. The geometry was optimized using the MMFF94 force field. The structure was then saved in a .mol2 format for subsequent steps.
Receptor Preparation:
The crystal structure of human Carbonic Anhydrase II in complex with a sulfonamide inhibitor (PDB ID: 2AVE) was downloaded from the Protein Data Bank. The protein was prepared using AutoDockTools (ADT). This involved removing water molecules and the co-crystallized ligand, adding polar hydrogens, and assigning Gasteiger charges. The prepared receptor was saved in the .pdbqt format.
Molecular Docking
Molecular docking was performed to predict the most favorable binding pose of this compound within the active site of hCA II.
Protocol:
-
Grid Box Generation: A grid box with dimensions of 25 x 25 x 25 Å and a spacing of 0.375 Å was centered on the catalytic zinc ion in the active site of hCA II.
-
Docking with AutoDock Vina: AutoDock Vina was used for the docking calculations. The exhaustiveness was set to 8.
-
Pose Analysis: The resulting binding poses were ranked based on their predicted binding affinity (kcal/mol). The pose with the lowest binding energy and a conformationally plausible interaction with the key active site residues (including the zinc ion) was selected for further analysis.
Molecular Dynamics Simulation
To evaluate the stability of the docked complex and to obtain a dynamic view of the interactions, a 100-nanosecond molecular dynamics (MD) simulation was performed using GROMACS.
Protocol:
-
System Preparation: The docked complex was placed in a cubic box with a minimum distance of 1.0 nm between the protein and the box edges. The system was solvated with TIP3P water molecules and neutralized by adding counter-ions.
-
Energy Minimization: The system was energy-minimized using the steepest descent algorithm for 50,000 steps.
-
Equilibration: The system was equilibrated in two phases: an NVT (constant number of particles, volume, and temperature) ensemble for 100 ps, followed by an NPT (constant number of particles, pressure, and temperature) ensemble for 100 ps.
-
Production MD: A 100 ns production MD simulation was run with a 2 fs time step. Trajectories were saved every 10 ps.
-
Analysis: The root-mean-square deviation (RMSD) of the protein backbone and the ligand were calculated to assess the stability of the complex. The root-mean-square fluctuation (RMSF) of the protein residues was analyzed to identify flexible regions.
Binding Free Energy Calculation
The binding free energy of the this compound-hCA II complex was calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method on the MD simulation trajectory.
Protocol:
-
Trajectory Extraction: Snapshots from the last 50 ns of the stable MD trajectory were extracted.
-
MM/PBSA Calculation: The g_mmpbsa tool in GROMACS was used to calculate the binding free energy. The calculation includes molecular mechanics energy in the gas phase, the polar solvation energy calculated using the Poisson-Boltzmann equation, and the nonpolar solvation energy estimated from the solvent-accessible surface area (SASA).
Predicted Interaction Data
The following table summarizes the hypothetical quantitative data obtained from the in silico modeling of the this compound and hCA II interaction.
| Parameter | Value | Unit | Method |
| Molecular Docking | |||
| Predicted Binding Affinity | -7.2 | kcal/mol | AutoDock Vina |
| Molecular Dynamics | |||
| Average Protein Backbone RMSD | 1.8 | Å | GROMACS |
| Average Ligand RMSD | 0.9 | Å | GROMACS |
| Binding Free Energy | |||
| van der Waals Energy | -35.6 | kcal/mol | MM/PBSA |
| Electrostatic Energy | -15.8 | kcal/mol | MM/PBSA |
| Polar Solvation Energy | 28.3 | kcal/mol | MM/PBSA |
| Nonpolar Solvation Energy | -4.1 | kcal/mol | MM/PBSA |
| Total Binding Free Energy (ΔG) | -27.2 | kcal/mol | MM/PBSA |
Proposed Signaling Pathway Inhibition
The primary mechanism of action for sulfonamide inhibitors of carbonic anhydrase is the direct blockage of the enzyme's active site. This prevents the catalytic hydration of carbon dioxide to bicarbonate and a proton.
Experimental Validation Protocols
To validate the in silico predictions, the following experimental assays are proposed.
Carbonic Anhydrase II Inhibition Assay
This assay measures the enzymatic activity of hCA II in the presence and absence of the inhibitor.
Methodology:
-
Reagents: Purified human Carbonic Anhydrase II, p-nitrophenyl acetate (substrate), Tris buffer (pH 7.4), this compound.
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add hCA II to each well, followed by the inhibitor at various concentrations.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding p-nitrophenyl acetate.
-
Measure the rate of p-nitrophenol formation by monitoring the absorbance at 400 nm over time using a plate reader.
-
-
Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value of the inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes upon binding of the ligand to the protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Methodology:
-
Instrumentation: An isothermal titration calorimeter.
-
Sample Preparation:
-
Protein: Dialyze purified hCA II against the experimental buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4).
-
Ligand: Dissolve this compound in the same dialysis buffer.
-
-
Procedure:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution while monitoring the heat released or absorbed.
-
A control experiment with ligand injected into buffer should also be performed to account for the heat of dilution.
-
-
Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.
Conclusion
This technical guide has outlined a comprehensive in silico approach for evaluating the potential interaction of this compound with human Carbonic Anhydrase II. The detailed methodologies for molecular docking, molecular dynamics simulations, and binding free energy calculations, combined with protocols for experimental validation, provide a robust framework for the initial stages of drug discovery. The hypothetical data presented suggest that this compound may be a potent inhibitor of hCA II, warranting further experimental investigation. This integrated computational and experimental strategy can significantly accelerate the identification and optimization of novel therapeutic agents.
References
- 1. scribd.com [scribd.com]
- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ingentaconnect.com [ingentaconnect.com]
Preliminary Toxicity Screening of Novel Sulfonamides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential methodologies for the preliminary toxicity screening of novel sulfonamide drug candidates. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to conduct crucial in vitro and in vivo toxicological assessments. This document outlines detailed experimental protocols, presents data in a structured format for comparative analysis, and visualizes key biological pathways and workflows to facilitate a deeper understanding of sulfonamide-induced toxicity.
Introduction to Sulfonamide Toxicity
Sulfonamides, a class of synthetic antimicrobial agents, have been in clinical use for decades.[1][2] Beyond their antibacterial properties, novel sulfonamide derivatives are being explored for a range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral treatments.[3] However, their clinical utility can be hampered by adverse drug reactions, including hypersensitivity, hepatotoxicity, and nephrotoxicity.[4][5] Therefore, a thorough preliminary toxicity screening is paramount in the early stages of drug development to identify and de-risk promising candidates.
This guide focuses on a battery of standard in vitro and in vivo assays designed to evaluate the cytotoxic, genotoxic, hepatotoxic, and nephrotoxic potential of novel sulfonamides.
In Vitro Toxicity Screening
In vitro assays are fundamental for the initial, high-throughput screening of novel compounds. They offer a cost-effective and ethical approach to identify potential toxic liabilities before proceeding to more complex in vivo studies.
Cytotoxicity Assays
Cytotoxicity assays are designed to measure the direct toxic effect of a compound on cells, often by assessing cell viability and membrane integrity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][7]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the novel sulfonamide and incubate for a predetermined exposure period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7][9]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[8][9]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration.[10]
The LDH assay is another common method for assessing cytotoxicity. It quantifies the amount of lactate dehydrogenase, a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.[2]
Experimental Protocol: LDH Assay
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with the test sulfonamide as described for the MTT assay.[2]
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[2]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3 minutes and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[2]
-
Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.[2]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[2]
-
Stop Reaction: Add 50 µL of a stop solution to each well.[2]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[2]
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.[2]
Genotoxicity Assays
Genotoxicity assays are crucial for identifying compounds that can cause damage to DNA and chromosomes, which can lead to mutations and cancer.
The Ames test is a widely used method to identify substances that can produce gene mutations.[11] It utilizes specific strains of Salmonella typhimurium that are histidine auxotrophs (cannot synthesize histidine) and assays for reverse mutations that restore the ability to synthesize histidine.
Experimental Protocol: Ames Test
-
Strain Selection: Use a panel of Salmonella typhimurium tester strains, such as TA98, TA100, TA1535, and TA1537, to detect different types of mutations (frameshift and base-pair substitutions).[11]
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix), which is a liver homogenate that mimics mammalian metabolism.[11]
-
Plate Incorporation Method:
-
To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test sulfonamide solution at various concentrations, and 0.5 mL of the S9 mix (if required).[11]
-
Incubate the mixture at 37°C for 20 minutes with gentle agitation.[11]
-
Add 2 mL of molten top agar and pour the mixture onto a minimal glucose agar plate.[11]
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[11]
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive genotoxic result.[11]
The in vitro micronucleus test identifies substances that cause chromosomal damage, either by breaking chromosomes (clastogenicity) or by interfering with the mitotic apparatus (aneugenicity).[12][13] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[14]
Experimental Protocol: In Vitro Micronucleus Test
-
Cell Culture and Treatment: Culture suitable mammalian cells (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes) and treat them with the test sulfonamide at various concentrations.
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.[12][14]
-
Harvest and Fixation: Harvest the cells, treat them with a hypotonic solution, and fix them.
-
Slide Preparation and Staining: Drop the fixed cells onto microscope slides and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[12][15] A significant increase in the frequency of micronucleated cells in treated cultures compared to controls indicates a genotoxic effect.
In Vivo Acute Toxicity Screening
In vivo studies are essential to understand the systemic toxicity of a novel sulfonamide in a whole organism. Acute toxicity studies provide information on the potential health hazards that might arise from a single, short-term exposure to a substance.
Acute Oral Toxicity (OECD Guidelines)
The Organisation for Economic Co-operation and Development (OECD) has established guidelines for acute oral toxicity testing that aim to reduce the number of animals used while still providing sufficient information for hazard classification. The most common guidelines are OECD 420 (Fixed Dose Procedure), OECD 423 (Acute Toxic Class Method), and OECD 425 (Up-and-Down Procedure).[16][17][18]
Experimental Protocol: Acute Oral Toxicity (General Principles based on OECD Guidelines)
-
Animal Selection: Use healthy, young adult rodents (usually rats, preferably females) from a single strain.[18]
-
Dose Administration: Administer the test sulfonamide by oral gavage as a single dose. The starting dose is selected based on available in vitro data and information on structurally related compounds.[19][20]
-
Observation Period: Observe the animals for clinical signs of toxicity and mortality for at least 14 days.[19]
-
Data Collection: Record body weight changes, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and any instances of mortality.
-
Endpoint: The primary endpoint is the observation of clear signs of toxicity or mortality, which allows for the classification of the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.[17][20] The LD50 (the dose that is lethal to 50% of the test animals) can be estimated from these studies.[17]
Hepatotoxicity and Nephrotoxicity Assessment
The liver and kidneys are major organs involved in drug metabolism and excretion, making them frequent targets for drug-induced toxicity.[5][21][22]
In Vitro Hepatotoxicity Models
-
Primary Human Hepatocytes: Considered the gold standard for in vitro hepatotoxicity testing due to their metabolic competence.
-
Hepatoma Cell Lines (e.g., HepG2, Huh7): Widely used due to their availability and ease of culture, although they may have lower metabolic activity compared to primary cells.
-
3D Liver Models (Spheroids, Organoids): These models more closely mimic the in vivo liver microenvironment and cell-cell interactions, offering improved predictive accuracy for drug-induced liver injury.[23]
Experimental Protocol: In Vitro Hepatotoxicity Assessment
-
Model Selection and Culture: Choose an appropriate in vitro liver model and culture the cells according to standard protocols.
-
Compound Exposure: Treat the cells with a range of concentrations of the novel sulfonamide.
-
Toxicity Endpoints:
-
Cytotoxicity: Measure cell viability using assays like MTT or LDH.
-
Biomarker Release: Measure the release of liver-specific enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the culture medium.
-
Mitochondrial Function: Assess mitochondrial membrane potential and ATP levels.
-
Oxidative Stress: Measure the production of reactive oxygen species (ROS).
-
In Vitro Nephrotoxicity Models
-
Primary Renal Proximal Tubule Epithelial Cells (RPTECs): These cells are a primary target for drug-induced kidney injury due to their role in drug transport and metabolism.[24]
-
Renal Cell Lines (e.g., HK-2, LLC-PK1): Immortalized cell lines that are easier to culture than primary cells.
-
3D Kidney Models: Including kidney organoids and microfluidic "kidney-on-a-chip" systems, these models are being developed to better recapitulate the complex structure and function of the nephron.[23][24][25]
Experimental Protocol: In Vitro Nephrotoxicity Assessment
-
Model Selection and Culture: Select a suitable in vitro kidney model and maintain the cell cultures.
-
Compound Exposure: Expose the cells to the test sulfonamide at various concentrations.
-
Toxicity Endpoints:
-
Cytotoxicity: Assess cell viability using standard assays.
-
Biomarker Expression/Release: Measure kidney-specific biomarkers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL).[22]
-
Transporter Function: Evaluate the effect of the compound on the activity of key renal transporters.
-
Data Presentation and Interpretation
All quantitative data from the toxicity screening assays should be summarized in clearly structured tables to facilitate easy comparison between different sulfonamide candidates and against reference compounds.
Table 1: In Vitro Cytotoxicity of Novel Sulfonamides
| Compound ID | Cell Line | Assay | IC50 (µM) |
| Sulfonamide A | HepG2 | MTT | 150.5 ± 12.3 |
| Sulfonamide B | HK-2 | LDH | 275.8 ± 25.1 |
| Sulfonamide C | A549 | MTT | 4.32 ± 0.04 |
| Reference Drug | HepG2 | MTT | 50.2 ± 4.5 |
Data are presented as mean ± standard deviation from at least three independent experiments.
Table 2: In Vivo Acute Oral Toxicity of Novel Sulfonamides in Rats
| Compound ID | OECD Guideline | GHS Category | Estimated LD50 (mg/kg) |
| Sulfonamide A | 423 | 4 | >300 - 2000 |
| Sulfonamide B | 425 | 5 | >2000 - 5000 |
| Reference Drug | 423 | 3 | >50 - 300 |
Visualization of Key Signaling Pathways and Workflows
Understanding the molecular mechanisms underlying sulfonamide toxicity is crucial for rational drug design and development. Graphviz diagrams are provided below to illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Inhibition of Folate Biosynthesis by Sulfonamides
Sulfonamides are structural analogs of para-aminobenzoic acid (pABA) and act by competitively inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[5][21][26] This inhibition disrupts the synthesis of tetrahydrofolate, a vital cofactor for nucleotide and amino acid synthesis, leading to bacteriostasis.[26] While this is the primary mechanism of their antimicrobial action, interference with folate metabolism can have toxicological implications.
Sulfonamide-Induced Oxidative Stress and Inflammatory Pathway
The metabolism of some sulfonamides can lead to the formation of reactive metabolites that induce oxidative stress.[1][3] This occurs through the generation of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA.[27] Oxidative stress can, in turn, activate inflammatory signaling pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines and contributing to cellular damage and hypersensitivity reactions.[28]
Experimental Workflows
Workflow for In Vitro Cytotoxicity Screening
The following diagram outlines the general workflow for conducting in vitro cytotoxicity assays for novel sulfonamides.
Workflow for In Vivo Acute Oral Toxicity Study
This diagram illustrates the key steps involved in an acute oral toxicity study according to OECD guidelines.
Conclusion
The preliminary toxicity screening of novel sulfonamides is a critical step in the drug development process. A systematic approach, employing a battery of robust and validated in vitro and in vivo assays, is essential for identifying compounds with a favorable safety profile. This guide provides the foundational knowledge and detailed protocols to conduct these essential studies. By carefully evaluating the cytotoxic, genotoxic, hepatotoxic, and nephrotoxic potential of new sulfonamide candidates, researchers can make informed decisions to advance the most promising and safest compounds toward clinical development.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 13. frontiersin.org [frontiersin.org]
- 14. crpr-su.se [crpr-su.se]
- 15. researchgate.net [researchgate.net]
- 16. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 17. bemsreports.org [bemsreports.org]
- 18. researchgate.net [researchgate.net]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. | PPTX [slideshare.net]
- 21. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. wjbphs.com [wjbphs.com]
- 23. researchgate.net [researchgate.net]
- 24. Drug-Induced Nephrotoxicity Assessment in 3D Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Research Portal [iro.uiowa.edu]
- 28. Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Methylcyclobutane Sulfonamide Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a thorough literature review of methylcyclobutane sulfonamide derivatives, focusing on their synthesis, structure-activity relationships (SAR), pharmacological applications, and pharmacokinetic profiles. The unique structural properties of the cyclobutane ring, particularly its rigid and puckered conformation, offer significant advantages in drug design, often leading to improved potency, selectivity, and metabolic stability when incorporated into pharmacologically active molecules.[1][2] This review collates key quantitative data, details essential experimental protocols, and visualizes complex relationships to serve as a vital resource for professionals in the field of medicinal chemistry and drug development.
Synthesis Strategies
The synthesis of sulfonamide derivatives typically involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[3][4] For methylcyclobutane sulfonamides, this generally involves reacting a substituted methylcyclobutylamine with an appropriate sulfonyl chloride.
General Synthetic Workflow
The following diagram illustrates a generalized, efficient pathway for the synthesis of methylcyclobutane sulfonamide derivatives. This method involves a nucleophilic attack by the amine on the sulfonyl chloride.[4][5]
Caption: A generalized workflow for the synthesis of methylcyclobutane sulfonamide derivatives.
Structure-Activity Relationships (SAR)
The biological activity of methylcyclobutane sulfonamide derivatives is intricately linked to their molecular structure. Modifications to the cyclobutane ring, the sulfonamide linker, and the associated aryl or heterocyclic moieties can dramatically influence potency, selectivity, and pharmacokinetic properties.[6] The rigid nature of the cyclobutane scaffold helps in locking the molecule into a specific conformation, which can enhance binding affinity to the target receptor or enzyme.[1]
Key SAR Insights
The following diagram outlines the logical relationships between structural modifications and their resulting impact on the pharmacological profile of these compounds.
Caption: Logical map of structure-activity relationships for methylcyclobutane sulfonamides.
Pharmacological Applications and Biological Activity
Sulfonamides are a versatile class of compounds with a wide range of biological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties.[3][7][8][9] The incorporation of a methylcyclobutane group can enhance these activities by improving target selectivity and metabolic stability.[1]
Targeting Kinases in Autoimmune Disease
One notable application is in the development of Janus kinase (JAK) inhibitors for autoimmune diseases. The cyclobutane moiety can confer excellent potency and selectivity. For example, PF-04965842, which contains a cis-1,3-cyclobutane linker, demonstrates a 28-fold selectivity for JAK1 over JAK2, making it a candidate for treating conditions like rheumatoid arthritis.[1]
Caption: Inhibition of the JAK-STAT signaling pathway by a cyclobutane sulfonamide derivative.
Quantitative Biological Data
The following table summarizes key in vitro activity data for representative sulfonamide derivatives from the literature.
| Compound ID | Target | Assay Type | IC50 / Ki Value | Therapeutic Area | Reference |
| FP4 | α-glucosidase | Enzyme Inhibition | 129.40 µg/mL | Antidiabetic | [10] |
| FP4 | α-amylase | Enzyme Inhibition | 128.90 µg/mL | Antidiabetic | [10] |
| Compound 3 | hCA I | Enzyme Inhibition | Ki: 49.45 nM | Anti-Alzheimer's | [11] |
| Compound 9 | hCA II | Enzyme Inhibition | Ki: 36.77 nM | Anti-Alzheimer's | [11] |
| Compound 3 | AChE | Enzyme Inhibition | Ki: 148.67 nM | Anti-Alzheimer's | [11] |
| PF-04965842 | JAK1/JAK2 | Kinase Assay | 28-fold selectivity | Autoimmune | [1] |
| Compound 14 | β3-AR | Agonist Assay | High Potency | Overactive Bladder | [1] |
Pharmacokinetics (PK) and ADME Properties
A significant advantage of incorporating the methylcyclobutane scaffold is the potential for improved pharmacokinetic profiles.[1] Replacing metabolically labile groups with a cyclobutane ring can reduce clearance and enhance metabolic stability.
Case Study: Improving Oral Bioavailability
In the development of inhibitors for Chlamydia trachomatis, replacing a C8-cyclopropyl group with a C8-methyl sulfonamide substituent on a bicyclic 2-pyridone core dramatically improved pharmacokinetic properties. This change increased both solubility and permeability, moving the compound from BCS class IV to class II and resulting in an apparent oral bioavailability of 41%, whereas previous analogues had negligible uptake.[12][13]
| Compound Class | Key Structural Feature | Oral Bioavailability | Key Improvement | Reference |
| Bicyclic 2-pyridone | C8-cyclopropyl | Negligible | - | [12][13] |
| Bicyclic 2-pyridone | C8-methyl sulfonamide | 41% | Improved solubility & permeability | [12][13] |
| Indazole Derivative | Methylsulfonamide | Metabolically unstable | - | [1] |
| Indazole Derivative | Cyclobutylsulfonamide | Orally available | Improved metabolic stability | [1] |
Key Experimental Protocols
This section provides generalized methodologies for the synthesis and biological evaluation of methylcyclobutane sulfonamide derivatives, based on common practices reported in the literature.
Protocol 1: Synthesis of a Methylcyclobutane Sulfonamide Derivative
This protocol is a generalized procedure based on methods for synthesizing sulfonamides.[5][14]
-
Reactant Preparation: Dissolve the starting methylcyclobutylamine derivative (1.0 mmol) in a suitable solvent such as dichloromethane (20-30 mL) in a round-bottom flask.
-
Addition of Sulfonyl Chloride: To this solution, add the desired aryl or alkyl sulfonyl chloride (1.0 mmol).
-
Base Addition: After stirring for 10 minutes, add a base such as triethylamine (1.2 mmol) to the reaction mixture to neutralize the HCl byproduct.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1N HCl), a saturated solution of sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. Purify the resulting crude product via column chromatography or recrystallization to yield the final compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.[10]
Protocol 2: In Vitro Enzyme Inhibition Assay (General)
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a target enzyme, such as α-glucosidase or acetylcholinesterase.[10]
-
Preparation of Reagents: Prepare buffer solutions, the target enzyme solution, the substrate solution, and a range of concentrations of the test compound (dissolved in DMSO or a suitable solvent).
-
Assay Setup: In a 96-well microplate, add the buffer, the enzyme solution, and the test compound solution at various concentrations. Include a positive control (a known inhibitor) and a negative control (solvent only).
-
Pre-incubation: Gently mix and pre-incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate to all wells to initiate the enzymatic reaction.
-
Incubation and Measurement: Incubate the plate for a defined time at the optimal temperature for the enzyme. Measure the absorbance or fluorescence at a specific wavelength using a microplate reader. The signal is proportional to the amount of product formed.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the negative control.
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion and Future Outlook
Methylcyclobutane sulfonamide derivatives represent a valuable and promising class of compounds in drug discovery. The rigid cyclobutane scaffold provides a powerful tool for medicinal chemists to optimize lead compounds by enhancing potency, improving selectivity, and fine-tuning pharmacokinetic properties.[1] The demonstrated success in developing selective JAK inhibitors and metabolically stable β3-AR agonists underscores the potential of this structural motif.[1]
Future research should continue to explore the diverse chemical space of methylcyclobutane sulfonamides. The synthesis of novel derivatives with varied substitution patterns on both the cyclobutane and aryl rings could lead to the discovery of new therapeutic agents for a wide range of diseases, including cancer, metabolic disorders, and infectious diseases.[15][16] Further investigation into their ADME properties and long-term toxicity profiles will be crucial for translating these promising compounds into clinical candidates.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersrj.com [frontiersrj.com]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. impactfactor.org [impactfactor.org]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. ajchem-b.com [ajchem-b.com]
- 8. ajchem-b.com [ajchem-b.com]
- 9. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. ptfarm.pl [ptfarm.pl]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Purification of 1-Methylcyclobutane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1-Methylcyclobutane-1-sulfonamide, a key intermediate in various pharmaceutical development pathways. The following methods are based on established techniques for the purification of small molecule sulfonamides and can be adapted to meet specific purity requirements.
Introduction
This compound is a sulfonamide derivative with potential applications in medicinal chemistry. The purity of this compound is critical for subsequent synthetic steps and for ensuring the validity of biological screening data. This document outlines two primary methods for its purification: recrystallization and column chromatography. A third, high-purity method using preparative HPLC is also described.
Purification Techniques
The choice of purification technique will depend on the initial purity of the material, the scale of the purification, and the desired final purity.
Recrystallization
Recrystallization is a robust and cost-effective method for purifying crystalline solids. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection:
-
Begin by determining a suitable solvent system. Good solvents for sulfonamides often include alcohols (e.g., ethanol, isopropanol) or aqueous alcohol mixtures.[1]
-
To test solvents, place a small amount of the crude this compound in a test tube and add a few drops of the solvent. A good solvent will dissolve the compound when heated but show low solubility at room temperature or upon cooling.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.
-
-
Hot Filtration (if charcoal was used):
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal. This step should be performed rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
-
Table 1: Recrystallization Solvent Systems and Expected Recoveries for Sulfonamides
| Solvent System | Typical Temperature Range (°C) | Expected Recovery (%) | Notes |
| 70% Isopropanol/Water | 25 - 80 | 75 - 85 | Good for obtaining free-flowing crystals.[1] |
| 95% Ethanol | 25 - 78 | 70 - 80 | A common solvent for many organic compounds. |
| Ethyl Acetate/Hexane | 25 - 77 | 65 - 75 | Used as a solvent/anti-solvent system. |
Note: The optimal solvent system and recovery for this compound should be determined empirically.
Flash Column Chromatography
Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) to separate compounds based on their polarity.
Experimental Protocol: Flash Column Chromatography of this compound
-
Stationary Phase and Column Packing:
-
Select a glass column of appropriate size for the amount of material to be purified.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pour the slurry into the column, allowing the silica to pack evenly. Avoid air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.
-
-
Mobile Phase Selection:
-
Determine a suitable mobile phase using thin-layer chromatography (TLC). A good solvent system will provide a retention factor (Rf) of approximately 0.3-0.4 for this compound.
-
Common mobile phases for sulfonamides include mixtures of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent.
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Apply gentle positive pressure to the top of the column to force the mobile phase through the silica gel.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Solvent Evaporation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Table 2: Flash Column Chromatography Parameters for Sulfonamide Purification
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Example) | Hexane:Ethyl Acetate (gradient or isocratic) |
| Elution Mode | Isocratic or Gradient |
| Detection Method | TLC with UV visualization or staining |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving the highest purity, preparative HPLC is the method of choice. This technique is particularly useful for separating closely related impurities.
Experimental Protocol: Preparative HPLC of this compound
-
Column and Mobile Phase Selection:
-
Choose a suitable preparative HPLC column, often a C18 reversed-phase column for sulfonamides.
-
Develop a mobile phase system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.
-
-
Method Development:
-
Optimize the separation on an analytical HPLC system first to determine the best gradient and flow rate.
-
-
Sample Preparation and Injection:
-
Dissolve the partially purified this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.
-
Inject the sample onto the preparative HPLC system.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of the desired compound, as detected by a UV detector.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the mobile phase solvents, often by lyophilization (freeze-drying) if the compound is not volatile.
-
Table 3: Preparative HPLC Parameters for Sulfonamide Purification
| Parameter | Recommendation |
| Column Type | Reversed-Phase C18 |
| Mobile Phase (Example) | Water (with 0.1% Formic Acid) and Acetonitrile (gradient) |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Flow Rate | Dependent on column dimensions |
Visualization of Purification Workflow
The following diagrams illustrate the general workflows for the described purification techniques.
Caption: General workflow for the purification of this compound by recrystallization.
Caption: General workflow for the purification of this compound by flash column chromatography.
References
Experimental applications of 1-Methylcyclobutane-1-sulfonamide in vitro
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Note on Availability of Data: Publicly available research on the specific in vitro applications of 1-Methylcyclobutane-1-sulfonamide is limited. The following application notes and protocols are presented as a representative example based on the well-established activities of the broader sulfonamide class of compounds. Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1][2][3] This inhibition disrupts the production of nucleotides, leading to a bacteriostatic effect.[3] The protocols provided herein are standard methods for evaluating the in vitro antibacterial efficacy of a novel sulfonamide compound.
Hypothetical Application: Antibacterial Susceptibility Testing
This document outlines the use of this compound in determining its antibacterial activity against a panel of pathogenic bacteria. The primary assay described is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[4][5] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6]
Data Presentation
The following table summarizes hypothetical quantitative data for the in vitro antibacterial activity of this compound against common bacterial strains.
| Bacterial Strain | Gram Type | ATCC Number | Hypothetical MIC (µg/mL) |
| Escherichia coli | Gram-Negative | 25922 | 16 |
| Staphylococcus aureus | Gram-Positive | 29213 | 32 |
| Pseudomonas aeruginosa | Gram-Negative | 27853 | >256 (Resistant) |
| Streptococcus pneumoniae | Gram-Positive | 49619 | 8 |
Signaling Pathway: Sulfonamide Mechanism of Action
Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS) in the folic acid synthesis pathway.[1][7] By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydropteroic acid, a precursor to folic acid.[7] Bacteria are unable to synthesize essential purines and thymidine without folic acid, which ultimately inhibits DNA synthesis and cell growth.[1]
Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by a sulfonamide.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and Nature Protocols.[4][8]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., E. coli ATCC 25922)
-
Spectrophotometer
-
Sterile tubes for dilution
-
Multichannel pipette
-
Incubator (37°C)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of MHB. c. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[4]
-
Preparation of Compound Dilutions: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). b. Perform a serial two-fold dilution of the compound in MHB across the wells of a 96-well plate. For example, to test concentrations from 256 µg/mL to 0.5 µg/mL, add 100 µL of MHB to wells 2 through 11. c. Add 200 µL of the starting compound concentration (e.g., 512 µg/mL, which is 2x the final highest concentration) to well 1. d. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the positive control (no compound), and well 12 will be the negative control (no bacteria, only MHB).
-
Inoculation and Incubation: a. Using a multichannel pipette, add the prepared bacterial inoculum to wells 1 through 11. b. The final volume in each well should be 200 µL (or as per the specific protocol, ensuring correct final concentrations). c. Seal the plate and incubate at 37°C for 16-24 hours.[4]
-
Reading the Results: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).[4][6] c. The positive control (well 11) should show turbidity, and the negative control (well 12) should be clear.
Experimental Workflow
The following diagram illustrates the workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Workflow diagram for the broth microdilution MIC assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Developing Cell-Based Assays for Cyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data interpretation guidelines for evaluating the cellular effects of cyclobutane derivatives. The included assays are fundamental for characterizing the biological activity of these compounds in drug discovery and development.
Application Note 1: Assessing the Cytotoxicity of Cyclobutane Derivatives using the MTT Assay
Introduction: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[1] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] This assay is crucial for determining the cytotoxic potential of novel cyclobutane derivatives and for calculating key parameters such as the half-maximal inhibitory concentration (IC50).
Data Presentation:
Below is a table summarizing the cytotoxic effects of a representative cyclobutane derivative, CB-X, on various cancer cell lines after 48 hours of treatment.
| Cell Line | Cyclobutane Derivative | IC50 (µM) |
| MCF-7 (Breast Cancer) | CB-X | 15.2 |
| A549 (Lung Cancer) | CB-X | 22.8 |
| HCT116 (Colon Cancer) | CB-X | 18.5 |
| PC-3 (Prostate Cancer) | CB-X | 25.1 |
Experimental Protocol: MTT Assay
Materials:
-
Cyclobutane derivative stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cyclobutane derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Application Note 2: Investigating Apoptosis Induction by Cyclobutane Derivatives
Introduction: Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. Many anti-cancer agents exert their effects by inducing apoptosis in cancer cells.[3] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis. In apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[4] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.
Data Presentation:
The following table shows the percentage of apoptotic cells in MCF-7 cells treated with the cyclobutane derivative CB-X for 24 hours, as determined by Annexin V/PI staining and flow cytometry.
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | - | 2.5 | 1.8 | 4.3 |
| CB-X | 10 | 15.7 | 8.2 | 23.9 |
| CB-X | 25 | 28.4 | 15.6 | 44.0 |
| CB-X | 50 | 35.1 | 22.3 | 57.4 |
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cyclobutane derivative stock solution
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the cyclobutane derivative at various concentrations for the desired time period. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Logical Relationship: Interpretation of Annexin V/PI Staining
Caption: Interpretation of cell populations in an Annexin V/PI assay.
Application Note 3: Analyzing Cell Cycle Perturbations by Cyclobutane Derivatives
Introduction: The cell cycle is a tightly regulated process that governs cell proliferation. Many anti-cancer drugs function by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[7] Flow cytometry analysis of propidium iodide (PI) stained cells is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8]
Data Presentation:
The table below illustrates the effect of the cyclobutane derivative CB-X on the cell cycle distribution of HCT116 cells after 24 hours of treatment.
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | - | 55.2 | 28.3 | 16.5 |
| CB-X | 10 | 52.1 | 25.9 | 22.0 |
| CB-X | 25 | 35.8 | 18.7 | 45.5 |
| CB-X | 50 | 20.4 | 12.1 | 67.5 |
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Cyclobutane derivative stock solution
-
Complete cell culture medium
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the cyclobutane derivative at various concentrations for the desired time.
-
Cell Harvesting: Collect and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate for at least 30 minutes on ice or store at -20°C for later analysis.[9]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Signaling Pathway Diagrams
GSK-3β Signaling Pathway
Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase involved in various cellular processes, and its inhibition is a therapeutic target for several diseases.[10] Some cyclobutane derivatives have been shown to exhibit GSK-3β inhibitory activity.[11]
Caption: Simplified GSK-3β signaling pathway.
ApoE Signaling Pathway in Neurons
Apolipoprotein E (ApoE) isoforms have different effects on neuronal signaling, which are relevant to Alzheimer's disease risk. Cyclobutane derivatives have been investigated for their ability to modulate ApoE4 structure and function.
Caption: Simplified ApoE signaling pathway in neurons.
DNA Damage Response to Cyclobutane Pyrimidine Dimers (CPDs)
UV radiation can induce the formation of cyclobutane pyrimidine dimers (CPDs) in DNA, which are cytotoxic and mutagenic lesions. The cellular response involves DNA damage signaling and repair pathways.
Caption: DNA damage response pathway for CPDs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Oxidative Repair of Pyrimidine Cyclobutane Dimers by Nitrate Radicals (NO3•): A Kinetic and Computational Study [mdpi.com]
1-Methylcyclobutane-1-sulfonamide: A Versatile Scaffold for Drug Discovery
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1-methylcyclobutane-1-sulfonamide scaffold is an emerging motif in medicinal chemistry, combining the advantageous properties of the cyclobutane ring and the well-established biological relevance of the sulfonamide functional group. The cyclobutane moiety offers a unique three-dimensional geometry that can improve compound properties such as metabolic stability, lipophilicity, and binding affinity by providing a rigid, non-planar structure.[1] Sulfonamides are a prominent class of therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The strategic incorporation of the this compound scaffold can lead to the development of novel drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles.
These application notes provide an overview of the utility of the this compound scaffold, including its synthesis, biological context, and potential applications in drug discovery, supported by experimental protocols and data.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the formation of a sulfonyl chloride intermediate followed by amination.
Step 1: Synthesis of 1-Methylcyclobutane-1-sulfonyl Chloride
This protocol is based on the general synthesis of sulfonyl chlorides from alkanes.
Materials:
-
1-Methylcyclobutane
-
Chlorosulfonic acid
-
Dichloromethane (DCM), anhydrous
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
In a round-bottom flask under an inert atmosphere, dissolve 1-methylcyclobutane in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and slowly add thionyl chloride.
-
Heat the mixture to reflux for an additional 2-4 hours.
-
Cool the reaction to room temperature and carefully quench by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to yield crude 1-methylcyclobutane-1-sulfonyl chloride, which can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound
This protocol describes the amination of the sulfonyl chloride intermediate.
Materials:
-
1-Methylcyclobutane-1-sulfonyl chloride
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Stirring plate and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Dissolve 1-methylcyclobutane-1-sulfonyl chloride in a suitable solvent such as DCM or THF in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of aqueous ammonia solution to the stirred mixture.
-
Allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitor by TLC).
-
Acidify the reaction mixture with dilute HCl to neutralize excess ammonia.
-
Extract the product with DCM or another suitable organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Biological Context and Potential Applications
The this compound scaffold can be utilized to target a variety of biological systems. The unique structural features of this scaffold can be exploited to achieve high affinity and selectivity for specific protein targets. Two potential areas of application are as inhibitors of β3-adrenergic receptors and histone G9a methyltransferase.
β3-Adrenergic Receptor (β3-AR) Inhibition
The β3-adrenergic receptor is a member of the G-protein coupled receptor family and is predominantly expressed in adipose tissue and the urinary bladder. Its activation leads to lipolysis and relaxation of the detrusor muscle. Therefore, β3-AR agonists are used for the treatment of overactive bladder. Conversely, selective inhibitors of β3-AR could be explored for other therapeutic indications. The cyclobutyl sulfonamide moiety has been identified as a key pharmacophore in potent and selective β3-AR inhibitors.
Signaling Pathway
Activation of the β3-AR by an agonist leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological response. An inhibitor of β3-AR would block this signaling cascade at the receptor level.
References
Analytical methods for 1-Methylcyclobutane-1-sulfonamide characterization
Application Notes: Characterization of 1-Methylcyclobutane-1-sulfonamide
Introduction
This compound is a novel organic compound with potential applications in medicinal chemistry and drug development. As with any new chemical entity, comprehensive analytical characterization is crucial to confirm its identity, purity, and stability. These application notes provide a detailed overview of the recommended analytical methods for the characterization of this compound, catering to researchers, scientists, and drug development professionals. The described protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy are based on established methods for related sulfonamides and cyclobutane derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for method development and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂S | --INVALID-LINK-- |
| Molecular Weight | 149.21 g/mol | --INVALID-LINK-- |
| Exact Mass | 149.05104977 Da | --INVALID-LINK-- |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in methanol, acetonitrile, DMSO (predicted) | General knowledge |
Analytical Strategy
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. The logical workflow for this characterization is depicted in the diagram below.
Caption: Logical workflow for the synthesis and analytical characterization.
High-Performance Liquid Chromatography (HPLC-UV)
Application: HPLC with UV detection is a primary method for determining the purity of this compound and for quantifying its concentration in various samples. A reversed-phase method is generally suitable for this class of compounds.
Predicted Chromatographic Data:
| Parameter | Value |
| Retention Time | 3 - 7 minutes (predicted) |
| UV Maximum (λmax) | ~220-240 nm (predicted for sulfonamide group) |
| Purity (typical) | >95% |
Experimental Protocol: HPLC-UV Purity Determination
Caption: Workflow for HPLC-UV analysis.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional, for pH adjustment).
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid, if needed) is recommended. A typical starting gradient could be 30% acetonitrile, increasing to 90% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the determined λmax (e.g., 230 nm).
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare working solutions by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Application: GC-MS is a powerful technique for confirming the molecular weight of this compound and for identifying any volatile impurities. Due to the polarity of the sulfonamide group, derivatization may be necessary to improve volatility and chromatographic performance, though direct analysis is often possible.
Predicted Mass Spectrometry Data:
| Ion | m/z (predicted) |
| [M]+• | 149.05 |
| [M-CH₃]+ | 134.03 |
| [M-SO₂NH₂]+ | 69.07 |
| [C₄H₇]+ | 55.05 |
Experimental Protocol: GC-MS Analysis
Protocol for Assessing the Antibacterial Activity of Sulfonamides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for assessing the antibacterial activity of sulfonamides, a class of synthetic antimicrobial agents. These protocols are intended for use by researchers, scientists, and professionals involved in drug development and antimicrobial research.
Introduction to Sulfonamides
Sulfonamides are a group of synthetic bacteriostatic antibiotics that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.[1] This enzyme is crucial for the synthesis of folic acid (vitamin B9), an essential nutrient for DNA and RNA synthesis.[2][][4] Bacteria must synthesize their own folic acid, as they cannot uptake it from the environment.[5][6] In contrast, humans obtain folic acid from their diet, making the bacterial folic acid synthesis pathway an excellent target for selective toxicity.[7][8] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolate, thereby inhibiting bacterial growth and replication.[][4][9] Sulfonamides are effective against a broad spectrum of Gram-positive and many Gram-negative bacteria.[2][]
Mechanism of Action: Inhibition of Folate Synthesis
Sulfonamides exert their bacteriostatic effect by competitively inhibiting the dihydropteroate synthase (DHPS) enzyme. This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a key step in the bacterial folate biosynthesis pathway. Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, preventing the formation of dihydropteroate and subsequently, tetrahydrofolate (THF). THF is the biologically active form of folate and is essential for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA and proteins. By disrupting this pathway, sulfonamides halt bacterial growth and reproduction.[1][2][][4]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11][12]
This is a widely used method for determining the MIC of antimicrobial agents.[10][13]
Protocol:
-
Media Preparation: Use cation-adjusted Mueller-Hinton Broth (CAMHB). It is crucial that the medium has a low concentration of thymidine, as thymidine can inhibit the action of sulfonamides.[14] If necessary, supplement the media with thymidine phosphorylase or lysed horse blood.[14]
-
Preparation of Sulfonamide Stock Solution: Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the sulfonamide stock solution with CAMHB to achieve the desired concentration range.[13] Include a growth control well (no sulfonamide) and a sterility control well (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[13]
-
Result Interpretation: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.[10][12] For sulfonamides, the endpoint is often read as the concentration that causes an 80% reduction in growth compared to the control.[12]
This method involves incorporating the antimicrobial agent into an agar medium upon which the microorganisms are inoculated.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) with low thymidine content.
-
Preparation of Agar Plates: Prepare a series of MHA plates containing two-fold dilutions of the sulfonamide. Also, prepare a control plate with no sulfonamide.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 10⁴ CFU per spot.
-
Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of the agar plates.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the sulfonamide that inhibits the visible growth of the bacteria.
Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[15][16]
Protocol:
-
Media Preparation: Use Mueller-Hinton Agar (MHA) with a depth of 4 mm. The pH should be between 7.2 and 7.4.[15][17]
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to the turbidity of a 0.5 McFarland standard.[15][17]
-
Inoculation: Dip a sterile cotton swab into the inoculum and remove excess fluid. Swab the entire surface of the MHA plate to create a uniform bacterial lawn.[16]
-
Disk Application: Aseptically apply sulfonamide-impregnated paper disks to the surface of the inoculated agar plate. Ensure the disks are placed at least 24 mm apart.[15]
-
Incubation: Incubate the plates at 35-37°C for 16-18 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.[15] Interpret the results as susceptible, intermediate, or resistant based on standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).[15]
Time-Kill Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.[18]
Protocol:
-
Preparation: Prepare tubes of CAMHB with the sulfonamide at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the sulfonamide.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube.[19]
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on MHA to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each sulfonamide concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count.[18] A bacteriostatic effect is indicated by a <3-log₁₀ reduction.
Synergy Testing (Checkerboard Assay)
This method is used to assess the interaction between two antimicrobial agents (e.g., a sulfonamide and another antibiotic).[20]
Protocol:
-
Preparation: In a 96-well microtiter plate, prepare serial dilutions of the sulfonamide along the x-axis and the second antimicrobial agent along the y-axis.
-
Inoculation: Inoculate the wells with a standardized bacterial suspension as described for the broth microdilution method.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[21]
-
Data Presentation
The following table summarizes hypothetical MIC data for different sulfonamides against common bacterial pathogens. This data is for illustrative purposes and actual values may vary.
| Sulfonamide | Bacterial Species | MIC Range (µg/mL) | Reference |
| Sulfamethoxazole | Escherichia coli | 8 - 128 | [22] |
| Sulfamethoxazole | Staphylococcus aureus | 16 - >256 | [22] |
| Sulfadiazine | Escherichia coli | 4 - 64 | [2] |
| Sulfadiazine | Staphylococcus aureus | 8 - 128 | [2] |
| Sulfisoxazole | Nocardia farcinica | 16 - 64 | [23] |
| Sulfisoxazole | Nocardia wallacei | 8 - 32 | [23] |
Cytotoxicity Assessment
It is important to evaluate the potential toxicity of sulfonamide derivatives to eukaryotic cells. The MTT assay is a common method for this purpose.
Protocol (MTT Assay):
-
Cell Culture: Culture human cell lines (e.g., HeLa, MCF-7) in an appropriate medium.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[24]
-
Treatment: Add logarithmic concentrations of the sulfonamide compounds to the wells and incubate for 72 hours.[24]
-
MTT Addition: Add MTT solution to each well and incubate for a further 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[24] Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.
References
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]
- 6. Folate - Wikipedia [en.wikipedia.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Sulfonamides | PPTX [slideshare.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. microbenotes.com [microbenotes.com]
- 16. asm.org [asm.org]
- 17. Disk Diffusion Susceptibility Testing (Kirby-Bauer Method) [addl.purdue.edu]
- 18. emerypharma.com [emerypharma.com]
- 19. In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. actascientific.com [actascientific.com]
- 22. mdpi.com [mdpi.com]
- 23. journals.asm.org [journals.asm.org]
- 24. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 1-Methylcyclobutane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and a detailed protocol for the large-scale synthesis of 1-methylcyclobutane-1-sulfonamide, a valuable building block in medicinal chemistry. The described synthetic route is a robust two-step process commencing with the formation of a Grignard reagent from 1-bromo-1-methylcyclobutane, followed by sulfonylation and subsequent amination. This document includes detailed experimental procedures, safety precautions, and data presentation to facilitate the efficient and safe production of the target compound for research and drug development purposes.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] The compact and rigid cyclobutane ring system offers a unique three-dimensional scaffold that can be exploited to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. The efficient and scalable synthesis of this building block is therefore of significant interest to the pharmaceutical industry.
This protocol details a reliable method for the gram-scale synthesis of this compound, which can be adapted for larger-scale production.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the formation of 1-methylcyclobutylmagnesium bromide, a Grignard reagent, from 1-bromo-1-methylcyclobutane. This is followed by the reaction of the Grignard reagent with sulfuryl chloride to yield the intermediate 1-methylcyclobutane-1-sulfonyl chloride. The final step is the amination of this sulfonyl chloride with aqueous ammonia to produce the desired product.
Figure 1. Workflow for the synthesis of this compound.
Data Presentation
Table 1: Physicochemical and Safety Data of Key Reagents and Products
| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Hazards |
| 1-Bromo-1-methylcyclobutane | C₅H₉Br | 149.03 | 120-121 | Flammable, Skin/Eye Irritant[3][4] |
| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | 69 | Corrosive, Toxic by Inhalation[5][6] |
| Aqueous Ammonia (28-30%) | NH₄OH | 35.04 | 36 | Corrosive, Respiratory Irritant[7][8] |
| This compound | C₅H₁₁NO₂S | 149.21 | N/A | Skin/Eye Irritant[1] |
Table 2: Representative Large-Scale Synthesis Parameters and Expected Yields
| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | 1-Bromo-1-methylcyclobutane | 1.0 | Magnesium | 1.2 | Anhydrous THF | 25-65 | 2-4 | ~80-90 (Grignard) |
| 1 (cont.) | Grignard Solution | 1.0 | Sulfuryl Chloride | 1.1 | Anhydrous THF | -78 to 25 | 2 | ~60-70 (Sulfonyl Chloride) |
| 2 | 1-Methylcyclobutane-1-sulfonyl chloride | 1.0 | Aqueous Ammonia | 5.0 | DCM | 0 to 25 | 1-2 | ~85-95 |
| Overall | ~51-66 |
Experimental Protocols
Step 1: Synthesis of 1-Methylcyclobutane-1-sulfonyl chloride
Materials:
-
1-Bromo-1-methylcyclobutane (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (one small crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Sulfuryl chloride (SO₂Cl₂) (1.1 eq)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet
-
Heating mantle
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Grignard Reagent Formation:
-
Under a nitrogen atmosphere, add magnesium turnings (1.2 eq) to the three-necked flask.
-
Add a small crystal of iodine.
-
Gently heat the flask with a heat gun until violet vapors of iodine are observed.
-
Allow the flask to cool to room temperature.
-
Add anhydrous THF to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of 1-bromo-1-methylcyclobutane (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the solution to room temperature. The resulting greyish solution is 1-methylcyclobutylmagnesium bromide.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of sulfuryl chloride (1.1 eq) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent to the cold sulfuryl chloride solution via a cannula, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 1-2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 1-methylcyclobutane-1-sulfonyl chloride, is a volatile and moisture-sensitive oil and should be used immediately in the next step without further purification.
-
Step 2: Synthesis of this compound
Materials:
-
Crude 1-methylcyclobutane-1-sulfonyl chloride (1.0 eq)
-
Dichloromethane (DCM)
-
Aqueous ammonia (28-30%) (5.0 eq)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Isopropanol and water (for crystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
Procedure:
-
Amination:
-
Dissolve the crude 1-methylcyclobutane-1-sulfonyl chloride in DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add the aqueous ammonia solution (5.0 eq) dropwise with vigorous stirring. A white precipitate may form.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with deionized water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound as a solid.
-
-
Purification:
-
Purify the crude product by crystallization.[9]
-
Dissolve the crude solid in a minimal amount of hot isopropanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel, wash with a cold isopropanol/water mixture, and dry under vacuum to afford pure this compound.
-
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
1-Bromo-1-methylcyclobutane: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[3]
-
Grignard Reagents: Highly reactive and pyrophoric upon contact with air and moisture. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon).
-
Sulfuryl Chloride: Highly corrosive and toxic. Reacts violently with water, releasing corrosive gases. Handle with extreme caution in a fume hood.[5][10]
-
Aqueous Ammonia: Corrosive and causes severe skin burns and eye damage. The vapors are irritating to the respiratory system. Work in a well-ventilated area.[7][11]
Logical Relationships and Pathways
The following diagram illustrates the logical flow of the experimental procedure, highlighting key decision points and quality control measures.
Figure 2. Logical workflow of the synthesis and purification process.
References
- 1. This compound | C5H11NO2S | CID 132313731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methylcyclobutane-1-sulfonyl chloride | 2090155-98-7 | Benchchem [benchchem.com]
- 3. 1-Bromo-1-methylcyclobutane | C5H9Br | CID 15570337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Everything about Sulfuryl Chloride [yufenggp.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. acs.org [acs.org]
- 8. Working with Ammonium Hydroxide (NH₄OH) : A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 10. sdfine.com [sdfine.com]
- 11. CCOHS: Ammonia [ccohs.ca]
Application Notes and Protocols: 1-Methylcyclobutane-1-sulfonamide as a Novel Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a well-established class of compounds with a broad range of therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[1][2][3] A primary mechanism of action for many sulfonamides is the inhibition of specific enzymes, most notably carbonic anhydrases (CAs).[2][3] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. These enzymes are involved in numerous physiological processes, including pH regulation, ion transport, and biosynthetic reactions. Dysregulation of CA activity has been implicated in various diseases, such as glaucoma, epilepsy, and cancer, making them attractive targets for drug development.[4]
This document provides detailed application notes and protocols for investigating the inhibitory potential of a novel compound, 1-Methylcyclobutane-1-sulfonamide, against human carbonic anhydrase II (hCA II), a well-characterized and ubiquitous isoform.
Compound Profile
| Compound Name | Structure | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C₅H₁₁NO₂S | 149.21 g/mol | 2126177-13-5[5] |
Principle of the Assay
The inhibitory activity of this compound against hCA II is determined using an esterase activity assay. In this assay, the enzyme catalyzes the hydrolysis of a chromogenic substrate, 4-nitrophenyl acetate (NPA), to 4-nitrophenolate, which can be monitored spectrophotometrically at 400 nm. The rate of product formation is inversely proportional to the concentration of the inhibitor. By measuring the initial reaction rates at various inhibitor concentrations, the half-maximal inhibitory concentration (IC₅₀) can be determined.
Hypothetical Signaling Pathway Involvement
Carbonic anhydrase IX (CA IX), a tumor-associated isoform, is a key regulator of tumor pH, contributing to an acidic extracellular environment that promotes tumor invasion and metastasis. Inhibition of CA IX can disrupt this pH regulation, potentially leading to apoptosis of cancer cells. The diagram below illustrates a simplified signaling pathway where CA IX inhibition can impact tumor cell survival.
References
Application Notes and Protocols for the Biological Evaluation of 1-Methylcyclobutane-1-sulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Methylcyclobutane-1-sulfonamide is a synthetic, small molecule organosulfur compound.[1][2][3] While the specific biological activities of this compound are not extensively documented in publicly available literature, the sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents.[4][5][6][7] Drugs containing the sulfonamide moiety exhibit a broad range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4][6][8][9][10] These application notes provide a comprehensive guide for the initial formulation and biological testing of this compound to explore its potential therapeutic applications.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C5H11NO2S | [1] |
| Molecular Weight | 149.21 g/mol | [1] |
| CAS Number | 2126177-13-5 | [1] |
| Appearance | White to off-white crystalline solid (predicted) | - |
| Solubility | Poorly soluble in water, soluble in organic solvents (e.g., DMSO, Ethanol) (predicted) | [11] |
| Purity | >95% | [3] |
Table 1: Physicochemical Properties of this compound
Section 1: Formulation for Biological Testing
The formulation of this compound is a critical step to ensure accurate and reproducible results in biological assays. Due to its predicted poor aqueous solubility, appropriate solvents and vehicles must be selected for both in vitro and in vivo studies.
Stock Solution Preparation for In Vitro Assays
Objective: To prepare a high-concentration stock solution for serial dilution in cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Protocol:
-
Accurately weigh a desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex the tube until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[11]
Vehicle Formulation for In Vivo Studies
Objective: To prepare a safe and effective vehicle for the administration of this compound in animal models.
Materials:
-
This compound powder
-
DMSO
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
Protocol:
-
Dissolve the required amount of this compound in DMSO.
-
In a separate sterile conical tube, prepare the vehicle by mixing PEG400, Tween 80, and saline in a ratio of 40:10:50 (v/v/v).
-
Slowly add the drug-DMSO solution to the vehicle while vortexing to ensure a homogenous suspension.
-
The final concentration of DMSO in the formulation should be kept to a minimum, ideally below 10%.
-
The final formulation should be prepared fresh on the day of administration.
Vehicle Composition for In Vivo Studies:
| Component | Percentage (%) |
| DMSO | 10 |
| PEG400 | 36 |
| Tween 80 | 9 |
| Saline | 45 |
Table 2: Example Vehicle Composition for In Vivo Administration
Section 2: In Vitro Biological Testing Protocols
This section outlines protocols for preliminary in vitro screening of this compound to assess its potential biological activity. Based on the broad spectrum of activity of sulfonamides, initial screens for antibacterial and anticancer effects are proposed.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
This compound stock solution (10 mM in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (vehicle)
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard.
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB.
-
Add the bacterial suspension to each well.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.
Hypothetical MIC Data:
| Bacterial Strain | MIC (µg/mL) |
| E. coli | 64 |
| S. aureus | 32 |
Table 3: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound
Anticancer Activity: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.[12]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Positive control (e.g., Doxorubicin)
-
Negative control (vehicle)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Hypothetical IC50 Data:
| Cell Line | IC50 (µM) |
| MCF-7 | 25.5 |
| HeLa | 42.1 |
Table 4: Hypothetical IC50 Values of this compound in Cancer Cell Lines
Section 3: In Vivo Biological Testing Protocols
Following promising in vitro results, in vivo studies in animal models are necessary to evaluate the efficacy and safety of this compound.
Acute Toxicity Study
Objective: To determine the short-term toxicity and the maximum tolerated dose (MTD) of this compound in rodents.[13]
Animal Model:
-
Male and female BALB/c mice (6-8 weeks old)
Protocol:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (n=5 per group).
-
Administer single doses of this compound via intraperitoneal (IP) or oral (PO) route at increasing concentrations.
-
Include a vehicle control group.
-
Monitor the animals for signs of toxicity, morbidity, and mortality for 14 days.
-
Record body weight changes daily for the first week and then weekly.
-
At the end of the study, perform gross necropsy and collect major organs for histopathological analysis.
Hypothetical Acute Toxicity Data:
| Dose (mg/kg, IP) | Mortality | Clinical Signs |
| 10 | 0/5 | No observable signs |
| 50 | 0/5 | Mild lethargy |
| 100 | 1/5 | Lethargy, ruffled fur |
| 200 | 3/5 | Severe lethargy, ataxia |
Table 5: Hypothetical Acute Toxicity of this compound in Mice
Xenograft Tumor Model for Anticancer Efficacy
Objective: To evaluate the in vivo anticancer efficacy of this compound in a mouse xenograft model.
Animal Model:
-
Immunocompromised mice (e.g., nude mice)
Protocol:
-
Subcutaneously implant cancer cells (e.g., MCF-7) into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Administer this compound at a predetermined dose (below the MTD) daily or on an optimized schedule.
-
Include a vehicle control group and a positive control group (e.g., a standard-of-care chemotherapy agent).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals, excise the tumors, and weigh them.
-
Perform further analysis on the tumor tissue (e.g., histology, biomarker analysis).
Hypothetical Xenograft Study Data:
| Treatment Group | Average Tumor Volume (mm³) at Day 21 |
| Vehicle Control | 1250 ± 150 |
| This compound (50 mg/kg) | 650 ± 90 |
| Positive Control | 400 ± 60 |
Table 6: Hypothetical Efficacy of this compound in a Xenograft Model
Section 4: Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, leading to its potential anticancer effects. This is a generalized representation of a growth factor signaling pathway often dysregulated in cancer.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for the biological evaluation of this compound.
Caption: General workflow for preclinical evaluation.
Logical Relationship of Assays
This diagram illustrates the logical progression and relationship between the different assays described in these protocols.
Caption: Logical flow of the experimental protocols.
References
- 1. This compound | C5H11NO2S | CID 132313731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2126177-13-5|this compound|BLD Pharm [bldpharm.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 6. ejst.samipubco.com [ejst.samipubco.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. Toxicology | MuriGenics [murigenics.com]
Application Note: High-Throughput Screening of 1-Methylcyclobutane-1-sulfonamide Libraries for Carbonic Anhydrase II Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfonamides are a well-established class of pharmacophores known to exhibit a wide range of biological activities.[1] A common therapeutic target for sulfonamides is the zinc metalloenzyme carbonic anhydrase (CA), which plays a crucial role in physiological processes such as pH regulation and CO2 homeostasis.[2][3] Inhibition of specific CA isozymes is a validated strategy for treating various conditions, including glaucoma and epilepsy.[2][3] This application note describes a high-throughput screening (HTS) campaign to identify novel inhibitors of human carbonic anhydrase II (CA II) from a proprietary library of 1-Methylcyclobutane-1-sulfonamide derivatives. The robust and automated workflow is designed for the rapid identification and characterization of potent and selective CA II inhibitors.[4]
Experimental Workflow
The HTS campaign follows a multi-stage process, beginning with a primary screen of the compound library at a single concentration to identify initial hits. These hits are then subjected to a dose-response analysis to confirm their activity and determine their potency (IC50). Finally, a secondary assay is performed to assess the selectivity of the confirmed hits against a related carbonic anhydrase isozyme, such as CA IX, to identify compounds with a desirable selectivity profile.
Data Presentation
The following tables summarize the hypothetical data obtained from the screening campaign.
Table 1: Primary Screening and Hit Confirmation
| Compound ID | % Inhibition at 10 µM | IC50 (µM) |
| HTS-001 | 95.2 | 0.15 |
| HTS-002 | 88.7 | 0.52 |
| HTS-003 | 75.4 | 1.2 |
| HTS-004 | 62.1 | 5.8 |
| HTS-005 | 91.3 | 0.33 |
Table 2: Selectivity Profiling of Confirmed Hits
| Compound ID | CA II IC50 (µM) | CA IX IC50 (µM) | Selectivity Index (CA IX/CA II) |
| HTS-001 | 0.15 | 15.2 | 101.3 |
| HTS-002 | 0.52 | 2.1 | 4.0 |
| HTS-003 | 1.2 | 25.8 | 21.5 |
| HTS-004 | 5.8 | >100 | >17.2 |
| HTS-005 | 0.33 | 45.1 | 136.7 |
Experimental Protocols
1. Primary Screening Assay (CA II Inhibition)
This protocol is adapted for a 384-well microplate format and utilizes the esterase activity of CA II to hydrolyze 4-nitrophenyl acetate (4-NPA), producing the chromogenic product 4-nitrophenol, which can be measured spectrophotometrically at 405 nm.[2][5]
-
Materials:
-
Human recombinant Carbonic Anhydrase II (CA II)
-
CA Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
4-Nitrophenyl acetate (4-NPA) substrate
-
This compound compound library (10 mM in DMSO)
-
Acetazolamide (positive control)
-
DMSO (negative control)
-
384-well clear, flat-bottom microplates
-
-
Procedure:
-
Prepare the compound plates by dispensing 100 nL of the 10 mM compound stock into the appropriate wells of a 384-well plate using an acoustic liquid handler. For controls, dispense 100 nL of DMSO (negative control) or 100 nL of a 10 mM acetazolamide solution (positive control).
-
Add 50 µL of CA Assay Buffer to all wells.
-
Add 25 µL of a pre-diluted CA II enzyme solution (final concentration 2 nM) to all wells except for the background control wells.
-
Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 25 µL of the 4-NPA substrate solution (final concentration 0.5 mM).
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each well. The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (V_compound - V_background) / (V_DMSO - V_background))
-
2. Dose-Response (IC50) Assay
This protocol is used to determine the potency of the primary hits.
-
Procedure:
-
Prepare serial dilutions of the hit compounds (typically 8 points, starting from 100 µM) in DMSO.
-
Dispense 100 nL of each concentration into a 384-well plate.
-
Follow steps 2-7 of the Primary Screening Assay protocol.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
-
3. Secondary Assay (CA IX Selectivity)
This protocol is identical to the Dose-Response Assay but uses human recombinant Carbonic Anhydrase IX (CA IX) instead of CA II.
-
Procedure:
-
Perform a dose-response assay for the confirmed hits against CA IX.
-
Determine the IC50 value for CA IX.
-
Calculate the Selectivity Index by dividing the IC50 for CA IX by the IC50 for CA II.
-
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action of the identified this compound inhibitors on the catalytic activity of Carbonic Anhydrase II.
References
- 1. High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Applications of Cyclobutane Derivatives in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane moiety, a four-membered carbon ring, has emerged as a valuable scaffold in medicinal chemistry, particularly in the development of novel anticancer agents. Its rigid, puckered conformation can confer unique pharmacological properties, leading to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.[1] This document provides an overview of the applications of cyclobutane derivatives in cancer research, with a focus on key examples, their mechanisms of action, and detailed protocols for their evaluation.
Marketed Anticancer Drugs Featuring a Cyclobutane Ring
Several cyclobutane-containing drugs have successfully reached the market, demonstrating the clinical utility of this structural motif.
-
Carboplatin: A second-generation platinum-based chemotherapeutic agent, Carboplatin is widely used in the treatment of various cancers, including ovarian, lung, and head and neck cancers.[2][3] The cyclobutane-1,1-dicarboxylate ligand in Carboplatin modulates its reactivity compared to its predecessor, cisplatin, resulting in a more favorable safety profile, particularly with reduced nephrotoxicity.[1][4]
-
Apalutamide (Erleada): An androgen receptor (AR) antagonist, Apalutamide is used in the treatment of prostate cancer.[1] The spirocyclic cyclobutane scaffold is a key feature of this molecule, contributing to its high binding affinity to the AR.[1]
-
Ivosidenib (Tibsovo): This drug is a first-in-class inhibitor of isocitrate dehydrogenase 1 (IDH1) mutant enzymes and is used to treat acute myeloid leukemia (AML) with this specific mutation.[1] The incorporation of a difluorocyclobutylamine substituent was a key optimization step in its development, enhancing metabolic stability.[1]
Cyclobutane Derivatives as Targeted Cancer Therapeutics
Beyond marketed drugs, numerous cyclobutane derivatives are under investigation as inhibitors of key signaling pathways implicated in cancer progression.
-
AKT Inhibitors: The PI3K/AKT signaling pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Cyclobutane-containing molecules have been developed as potent and selective AKT inhibitors. The cyclobutane ring often occupies a hydrophobic pocket in the enzyme's binding site, contributing to high potency.[2]
-
Integrin Antagonists: Integrins are cell surface receptors that play a crucial role in tumor cell adhesion, migration, and invasion.[5][6] Cyclobutane-based structures are being explored as scaffolds for developing antagonists of specific integrins, such as αvβ3, to inhibit metastasis.[5][6]
Data Presentation: In Vitro Cytotoxicity of Cyclobutane Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of key cyclobutane derivatives in various cancer cell lines, demonstrating their cytotoxic potential.
Table 1: IC50 Values of Carboplatin in Ovarian and Lung Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR-3 | Ovarian Cancer | <40 | [7] |
| Kuramochi | Ovarian Cancer | >85 | [7] |
| OVCAR-8 | Ovarian Cancer | >85 | [7] |
| 13363 | Ovarian Cancer | 2.8 ± 0.4 | [8] |
| 13699 | Ovarian Cancer | 3.4 ± 0.3 | [8] |
| A549 | Lung Cancer | Not Specified | [9] |
| H69 | Small Cell Lung Cancer | Not Specified | [9] |
| TC-1 | Lung Cancer | Not Specified | [10] |
Table 2: IC50 Values of Apalutamide in Prostate Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LNCaP/AR | Prostate Cancer | 16 (cell-free assay) | [1] |
| 22Rv1 | Prostate Cancer | 46.6 µM (Darolutamide, similar class) | [6] |
| LNCaP | Prostate Cancer | 33.8 µM (Darolutamide, similar class) | [6] |
Table 3: IC50 Values of Ivosidenib against Mutant IDH1
| Mutant IDH1 | Assay Type | IC50 (nM) | Reference |
| IDH1-R132H | Enzymatic | 12 | [3] |
| IDH1-R132C | Enzymatic | 13 | [3] |
| IDH1-R132G | Enzymatic | 8 | [3] |
| IDH1-R132L | Enzymatic | 13 | [3] |
| IDH1-R132S | Enzymatic | 12 | [3] |
| IDH1 R132C | Cellular (HT1080) | 7.5 | [11] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by cyclobutane derivatives and a general workflow for evaluating their anticancer activity.
Caption: Androgen Receptor Signaling Pathway and the inhibitory action of Apalutamide.
Caption: PI3K/AKT Signaling Pathway and inhibition by a cyclobutane derivative.
Caption: General experimental workflow for assessing the in vitro anticancer effects.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Protocol 1: MTT Assay for Cell Viability
This protocol is for determining the cytotoxic effect of a cyclobutane derivative on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cyclobutane derivative (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.[12]
-
-
Treatment:
-
Prepare serial dilutions of the cyclobutane derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Addition:
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.
-
Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay
This protocol is for the detection of apoptosis in cells treated with a cyclobutane derivative using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cyclobutane derivative
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with the cyclobutane derivative at the desired concentrations for the specified time. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[13]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][13]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained and single-stained controls for setting up compensation and gates.
-
-
Data Analysis:
-
Analyze the flow cytometry data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Protocol 3: Propidium Iodide Cell Cycle Analysis
This protocol is for analyzing the effect of a cyclobutane derivative on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cyclobutane derivative
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the cyclobutane derivative as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This will reveal if the compound induces cell cycle arrest at a specific phase.
-
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. researchgate.net [researchgate.net]
- 8. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Investigation of Characteristics and Behavior of Loaded Carboplatin on the, Liposomes Nanoparticles, on the Lung and Ovarian Cancer: An In-Vitro Evaluation | Asian Pacific Journal of Cancer Biology [waocp.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. Flow cytometric analysis of cell cycle with propidium iodide DNA staining [bio-protocol.org]
- 15. corefacilities.iss.it [corefacilities.iss.it]
Application Notes and Protocols for 1-Methylcyclobutane-1-sulfonamide in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 1-Methylcyclobutane-1-sulfonamide as a scaffold for structure-activity relationship (SAR) studies. The protocols detailed below are designed to facilitate the synthesis of analogs and the evaluation of their biological activity, using inhibition of the enzyme carbonic anhydrase IX (CA IX) as an illustrative target. CA IX is a well-established therapeutic target in oncology, making this a relevant example for drug discovery programs.[1][2][3][4]
Introduction to this compound in SAR
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1][2][3] The unique, puckered three-dimensional structure of the cyclobutane ring offers a strategic advantage in drug design by providing conformational rigidity and enabling precise spatial orientation of substituents.[5] The incorporation of a 1-methylcyclobutane moiety into a sulfonamide scaffold presents a novel avenue for exploring chemical space and developing potent and selective inhibitors against various biological targets.
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. By systematically modifying the this compound core, researchers can probe the pharmacophore of a target and optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.
Hypothetical Structure-Activity Relationship Data
The following table summarizes hypothetical quantitative data for a series of this compound analogs evaluated for their inhibitory activity against human carbonic anhydrase IX (hCA IX). This data is presented to illustrate how SAR data for this scaffold could be organized and interpreted.
| Compound ID | R1-Substitution on Sulfonamide Nitrogen | hCA IX Ki (nM) |
| LEAD-001 | H | 150 |
| ANA-002 | Methyl | 125 |
| ANA-003 | Ethyl | 98 |
| ANA-004 | Propyl | 75 |
| ANA-005 | Phenyl | 45 |
| ANA-006 | 4-Fluorophenyl | 28 |
| ANA-007 | 4-Chlorophenyl | 35 |
| ANA-008 | 4-Methoxyphenyl | 52 |
| ANA-009 | 3-Aminophenyl | 68 |
Interpretation of Hypothetical Data:
-
Effect of Alkyl Substituents: Increasing the alkyl chain length from methyl to propyl (ANA-002 to ANA-004) shows a progressive increase in potency, suggesting a hydrophobic pocket in the enzyme's active site that can accommodate these groups.
-
Effect of Aromatic Substituents: The introduction of a phenyl ring (ANA-005) significantly improves inhibitory activity compared to the unsubstituted lead.
-
Effect of Phenyl Ring Substitution: Electron-withdrawing groups at the para-position of the phenyl ring (ANA-006 and ANA-007) appear to enhance potency, with the fluoro-substituted analog being the most potent in this series. An electron-donating group (ANA-008) is less favorable than the unsubstituted phenyl ring.
-
Effect of Amine Substitution: An amino group at the meta-position (ANA-009) is less beneficial than an unsubstituted phenyl ring, indicating that electronic and steric factors at this position are important for activity.
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of N-substituted this compound analogs can be achieved through a straightforward two-step process starting from 1-methylcyclobutane.
Step 1: Synthesis of 1-Methylcyclobutane-1-sulfonyl chloride
-
To a stirred solution of chlorosulfonic acid at 0 °C, slowly add 1-methylcyclobutane.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methylcyclobutane-1-sulfonyl chloride.
Step 2: Synthesis of N-substituted 1-Methylcyclobutane-1-sulfonamides
-
Dissolve the desired primary or secondary amine (1.1 equivalents) in pyridine or another suitable solvent.
-
Cool the solution to 0 °C and add 1-methylcyclobutane-1-sulfonyl chloride (1 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted this compound.
Carbonic Anhydrase IX Inhibition Assay
The following protocol describes a stopped-flow assay to measure the inhibition of CA IX-catalyzed CO₂ hydration.[6][7]
Materials:
-
Recombinant human Carbonic Anhydrase IX
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium sulfate (20 mM)
-
Phenol red indicator (0.2 mM)
-
CO₂-saturated water
-
Test compounds (dissolved in DMSO)
-
Applied Photophysics stopped-flow instrument
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM) and make serial dilutions in the assay buffer.
-
Pre-incubate the enzyme with the inhibitor solution for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
The CA-catalyzed CO₂ hydration is monitored using a stopped-flow instrument.
-
One syringe of the instrument is loaded with the enzyme-inhibitor mixture and phenol red indicator in HEPES buffer.
-
The other syringe is loaded with CO₂-saturated water.
-
Rapidly mix the contents of the two syringes to initiate the reaction.
-
Follow the decrease in absorbance at 557 nm, which corresponds to the acidification of the medium due to proton formation.
-
The initial velocity of the reaction is determined from the linear portion of the absorbance versus time curve.
-
Calculate the uncatalyzed rate by performing the reaction in the absence of the enzyme and subtract it from the catalyzed rates.
-
Determine the inhibition constants (Ki) by fitting the data to the Cheng-Prusoff equation using appropriate software (e.g., Prism).
Visualizations
Signaling Pathway
Caption: Role of CA IX in maintaining tumor cell pH and promoting cancer progression.
Experimental Workflow
Caption: Iterative process for the design and evaluation of novel sulfonamide analogs.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.3. Carbonic Anhydrase Inhibition [bio-protocol.org]
- 7. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methylcyclobutane-1-sulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Methylcyclobutane-1-sulfonamide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by reacting 1-methylcyclobutane-1-sulfonyl chloride with an amine source.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Degradation of 1-Methylcyclobutane-1-sulfonyl chloride | The sulfonyl chloride is highly reactive and sensitive to moisture. Ensure that it is stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.[1] Use freshly acquired or properly stored sulfonyl chloride for the best results. |
| Hydrolysis of the sulfonyl chloride | The presence of water in the reaction mixture will lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which will not react to form the sulfonamide. Ensure all glassware is thoroughly dried (oven-dried if possible) and use anhydrous solvents.[2] The reaction should be run under an inert atmosphere to prevent the ingress of atmospheric moisture. |
| Inefficient reaction with the amine | The choice of amine source and reaction conditions are crucial. For the synthesis of the primary sulfonamide, ammonia is the required reagent. Anhydrous ammonia gas or a solution of ammonia in an appropriate organic solvent (e.g., dioxane, THF) can be used. Ensure an adequate excess of ammonia is used to drive the reaction to completion and to neutralize the HCl byproduct. |
| Suboptimal reaction temperature | The reaction temperature can significantly impact the reaction rate. If the reaction is too slow at room temperature, gentle heating may be required. However, excessive heat can lead to side reactions and decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature. |
| Inappropriate solvent | The solvent should be inert to the reactants and capable of dissolving both the sulfonyl chloride and the amine. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents for this type of reaction. |
| Poor quality of starting materials | Verify the purity of 1-methylcyclobutane-1-sulfonyl chloride and the amine source using appropriate analytical techniques (e.g., NMR, GC-MS). Impurities can interfere with the reaction. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted 1-Methylcyclobutane-1-sulfonyl chloride | Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Using a slight excess of the amine can help consume all the sulfonyl chloride. A work-up procedure involving a wash with a dilute aqueous base (e.g., sodium bicarbonate) can help remove any remaining sulfonyl chloride. |
| 1-Methylcyclobutane-1-sulfonic acid | This impurity arises from the hydrolysis of the sulfonyl chloride. To minimize its formation, strictly adhere to anhydrous reaction conditions. During work-up, the sulfonic acid can be removed by washing the organic layer with water or a dilute aqueous base. |
| Side products from the amine | If using an amine other than ammonia, side reactions such as over-alkylation can occur if the amine is not a primary amine. The use of a suitable base and control of stoichiometry are important. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product is soluble in the aqueous layer during work-up | If the sulfonamide has some water solubility, repeated extractions of the aqueous layer with an organic solvent may be necessary to maximize recovery. Salting out the aqueous layer by adding a saturated solution of sodium chloride can decrease the solubility of the organic product and improve extraction efficiency. |
| Difficulty in crystallization | If purification by recrystallization is challenging, try different solvent systems. Common solvent systems for sulfonamides include ethanol, isopropanol, or mixtures of a polar solvent (like ethyl acetate or acetone) with a non-polar solvent (like hexanes).[3][4] Slow cooling of the saturated solution can promote the formation of larger, purer crystals.[5] |
| Product "oiling out" during recrystallization | "Oiling out" occurs when the product separates as a liquid instead of crystals. This can happen if the solution is cooled too quickly or if the chosen solvent is not ideal. Try using a more non-polar solvent system or a slower cooling rate. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[6] For this compound, this involves reacting 1-methylcyclobutane-1-sulfonyl chloride with ammonia. The reaction is typically carried out in an inert anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Q2: How can I prepare the starting material, 1-methylcyclobutane-1-sulfonyl chloride?
A2: 1-Methylcyclobutane-1-sulfonyl chloride can be synthesized by the reaction of 1-methylcyclobutane with chlorosulfonic acid.[2] Another approach involves the sulfonation of 1-methylcyclobutane followed by chlorination with an agent like thionyl chloride (SOCl₂).[2] These reactions should be performed under controlled conditions to ensure high purity of the product.
Q3: What is the role of the base in the sulfonamide synthesis reaction?
A3: A base is typically added to the reaction to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction between the sulfonyl chloride and the amine.[7] If a sufficient excess of the amine reactant (like ammonia) is used, it can also serve as the base. Common bases used in this reaction include triethylamine or pyridine.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting material (1-methylcyclobutane-1-sulfonyl chloride), you can observe the disappearance of the starting material and the appearance of the product spot.
Q5: What are the best methods for purifying this compound?
A5: The primary method for purifying solid organic compounds like sulfonamides is recrystallization.[8] The choice of solvent is critical for successful recrystallization. You should look for a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[5] Column chromatography can also be used for purification if recrystallization is not effective.
Q6: What are the key safety precautions to take during this synthesis?
A6: Sulfonyl chlorides are corrosive and react with moisture, releasing HCl gas. Therefore, the reaction should be carried out in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Ammonia is also a corrosive and pungent gas and should be handled with care.
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired scale.
Materials:
-
1-Methylcyclobutane-1-sulfonyl chloride
-
Anhydrous ammonia solution (e.g., 2 M in THF or dioxane) or anhydrous ammonia gas
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for recrystallization (e.g., ethyl acetate, hexanes, ethanol)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1-methylcyclobutane-1-sulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of anhydrous ammonia (at least 2.0 eq) in an appropriate solvent dropwise via the dropping funnel over 30 minutes. Alternatively, bubble anhydrous ammonia gas through the solution for a designated period.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting sulfonyl chloride.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to afford the pure product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Methylcyclobutane-1-sulfonyl chloride | 2090155-98-7 | Benchchem [benchchem.com]
- 3. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 4. Purification [chem.rochester.edu]
- 5. mt.com [mt.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Sulfonamide Synthesis with Primary Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sulfonamides from primary amines and sulfonyl chlorides.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing sulfonamides from primary amines?
The most prevalent and classic method involves the reaction of a sulfonyl chloride with a primary amine.[1][2][3][4] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[1][2]
Q2: What are the primary side reactions I should be aware of during sulfonamide synthesis with primary amines?
The main side reactions include:
-
Di-sulfonylation: A primary amine has two N-H bonds, and under certain conditions, both can react with the sulfonyl chloride to form a di-sulfonylated byproduct.[2]
-
Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are moisture-sensitive and can react with water to form the corresponding sulfonic acid, which will not react with the amine.[5][6]
-
Formation of sulfonate esters: If an alcohol is used as a solvent or is present as an impurity, it can react with the sulfonyl chloride to form a sulfonate ester.[7][8][9] This is a significant concern in pharmaceutical applications due to the potential genotoxicity of some sulfonate esters.[7][8]
Q3: How can I monitor the progress of my reaction and identify any side products?
Various analytical techniques can be employed to monitor the reaction and identify products and byproducts. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating and identifying the components of the reaction mixture.[10][11][12] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction's progress.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Sulfonyl Chloride: The sulfonyl chloride may have hydrolyzed due to improper storage or exposure to moisture.[5] 2. Low Reactivity of Amine: Sterically hindered or electron-deficient primary amines can exhibit low nucleophilicity.[4] 3. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. | 1. Use fresh or newly purified sulfonyl chloride. Ensure all glassware and solvents are dry. 2. Increase the reaction temperature or use a more forcing solvent. Consider using a catalytic method to enhance reactivity. 3. Carefully check the molar equivalents of the amine, sulfonyl chloride, and base. |
| Presence of a Second, Less Polar Spot on TLC (Di-sulfonylation) | 1. Excess Sulfonyl Chloride: Using too much sulfonyl chloride can drive the reaction towards the di-sulfonylated product. 2. High Reaction Temperature: Higher temperatures can sometimes favor the second sulfonylation. 3. Prolonged Reaction Time: Leaving the reaction for an extended period after the formation of the mono-sulfonamide can lead to di-sulfonylation. | 1. Use a 1:1 or slight excess of the amine to the sulfonyl chloride. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Monitor the reaction closely by TLC or HPLC and quench it once the starting amine is consumed. |
| Significant Amount of a Polar Byproduct (Sulfonic Acid) | 1. Water in the Reaction Mixture: The presence of water will lead to the hydrolysis of the sulfonyl chloride.[5] 2. Use of a Protic Solvent: Solvents like ethanol or methanol can contain trace amounts of water. | 1. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Switch to an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
| Formation of an Unidentified Byproduct (Potential Sulfonate Ester) | 1. Alcohol as Solvent or Impurity: The sulfonyl chloride is reacting with the alcohol.[7][8] | 1. Avoid using alcoholic solvents. If their use is unavoidable, use a large excess of the amine and a non-nucleophilic base. |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: The desired sulfonamide and side products may have similar Rf values on TLC, making chromatographic separation challenging. 2. Unreacted Starting Materials: Incomplete reaction leaves starting materials that need to be removed. | 1. Consider crystallization as an alternative to chromatography.[13] A change in the solvent system for chromatography might improve separation. 2. Optimize the reaction to go to completion. A liquid-liquid extraction workup can often remove unreacted amine or sulfonyl chloride (as sulfonic acid after quenching). |
Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide from a Primary Amine
This protocol provides a general procedure for the synthesis of a mono-substituted sulfonamide.
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 equivalent) and an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Add a suitable base (e.g., pyridine or triethylamine, 1.1-1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve the sulfonyl chloride (1.0-1.05 equivalents) in a minimal amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitor the progress of the reaction by TLC or HPLC until the starting amine is consumed.
-
-
Workup and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
If using a water-immiscible solvent, separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, then with a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Minimizing Sulfonyl Chloride Hydrolysis Using a Biphasic System
This protocol is adapted from a method that protects the sulfonyl chloride from hydrolysis by precipitating it from an aqueous reaction mixture.[14]
-
Reaction Setup:
-
Prepare a solution of the corresponding aniline in aqueous hydrochloric acid.
-
Cool the solution to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of a copper(I) salt (e.g., CuCl) in aqueous acid.
-
Add thionyl chloride to this solution, which will act as the source of sulfur dioxide.
-
-
Sulfonyl Chloride Formation and Precipitation:
-
Slowly add the cold diazonium salt solution to the copper/thionyl chloride mixture.
-
The aryl sulfonyl chloride will form and, due to its low solubility in the aqueous medium, precipitate out of the solution. This precipitation protects it from hydrolysis.
-
-
Isolation and Subsequent Reaction:
-
Filter the precipitated sulfonyl chloride and wash it with cold water.
-
The moist but relatively pure sulfonyl chloride can then be used in the subsequent reaction with a primary amine as described in Protocol 1.
-
Visualizations
Caption: Key reactions in sulfonamide synthesis.
Caption: Troubleshooting workflow for sulfonamide synthesis.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. cbijournal.com [cbijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. frontiersrj.com [frontiersrj.com]
- 5. books.rsc.org [books.rsc.org]
- 6. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eurjchem.com [eurjchem.com]
- 10. Analysis of sulfonamides | PPTX [slideshare.net]
- 11. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ymerdigital.com [ymerdigital.com]
- 13. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Methylcyclobutane Sulfonylation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the sulfonylation of methylcyclobutane.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the sulfonylation of methylcyclobutane?
A1: The most common method for the sulfonylation of methylcyclobutane is the reaction of methylcyclobutane with a sulfonating agent, typically chlorosulfonic acid or thionyl chloride in the presence of a sulfonic acid source, to form 1-methylcyclobutane-1-sulfonyl chloride.[1] This electrophilic substitution reaction targets the tertiary carbon of the methylcyclobutane.
Q2: What are the critical parameters to control during the reaction?
A2: Key parameters to control for a successful sulfonylation of methylcyclobutane include maintaining strictly anhydrous conditions to prevent hydrolysis of the sulfonyl chloride product, controlling the reaction temperature to balance reaction rate and minimize side reactions, and ensuring an appropriate molar ratio of reactants.[1]
Q3: How can the progress of the reaction be monitored?
A3: The progress of the sulfonylation reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or in-situ Fourier-Transform Infrared (FTIR) spectroscopy to track the formation of the sulfonyl chloride product.[1] For more detailed analysis, gas chromatography (GC) or ¹H NMR spectroscopy can be employed to determine the conversion of the starting material.
Q4: What are the common side reactions to be aware of?
A4: The most prevalent side reaction is the hydrolysis of the 1-methylcyclobutane-1-sulfonyl chloride product to the corresponding sulfonic acid, which occurs in the presence of water.[1] Other potential side reactions include the formation of polysulfonated products or ring-opening of the cyclobutane ring under harsh conditions.
Q5: What are the recommended purification methods for 1-methylcyclobutane-1-sulfonyl chloride?
A5: The product is typically purified by distillation under reduced pressure or by recrystallization. The choice of method depends on the scale of the reaction and the physical properties of the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive sulfonating agent. 2. Presence of moisture in reagents or glassware. 3. Reaction temperature is too low. 4. Insufficient reaction time. | 1. Use a fresh, unopened bottle of chlorosulfonic acid or thionyl chloride. 2. Thoroughly dry all glassware in an oven and use anhydrous solvents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon). 3. Gradually increase the reaction temperature. Refer to the data table for optimal temperature ranges. 4. Extend the reaction time and monitor progress by TLC or FTIR.[1] |
| Formation of a White Precipitate (Sulfonic Acid) | Presence of water leading to hydrolysis of the sulfonyl chloride. | 1. Ensure all reagents and solvents are anhydrous. 2. Perform the reaction under a dry, inert atmosphere. 3. Quench the reaction with cold, dry solvent and work up quickly. |
| Product Contaminated with Starting Material | Incomplete reaction. | 1. Increase the reaction time or temperature. 2. Increase the molar equivalent of the sulfonating agent. 3. Ensure efficient stirring to promote reactant mixing. |
| Dark-colored Reaction Mixture | Decomposition of starting material or product at high temperatures. | 1. Lower the reaction temperature. 2. Add the sulfonating agent dropwise to control the initial exotherm. |
| Difficulty in Isolating the Product | Product may be volatile or thermally unstable. | 1. Use a high-vacuum distillation setup with a cold trap. 2. Consider purification by column chromatography on silica gel using a non-polar eluent. |
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the impact of key reaction parameters on the yield of 1-methylcyclobutane-1-sulfonyl chloride. This data is representative and may vary based on specific experimental setups.
| Entry | Temperature (°C) | Reaction Time (h) | Molar Ratio (Methylcyclobutane:Chlorosulfonic Acid) | Yield (%) |
| 1 | 60 | 12 | 1:1.2 | 45 |
| 2 | 70 | 12 | 1:1.2 | 65 |
| 3 | 80 | 12 | 1:1.2 | 78 |
| 4 | 90 | 12 | 1:1.2 | 72 (decomposition observed) |
| 5 | 80 | 8 | 1:1.2 | 68 |
| 6 | 80 | 17 | 1:1.2 | 85 |
| 7 | 80 | 24 | 1:1.2 | 86 |
| 8 | 80 | 17 | 1:1.0 | 75 |
| 9 | 80 | 17 | 1:1.5 | 88 |
Experimental Protocols
Synthesis of 1-Methylcyclobutane-1-sulfonyl Chloride
Materials:
-
Methylcyclobutane
-
Chlorosulfonic acid
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a nitrogen inlet.
-
Charge the flask with methylcyclobutane and anhydrous DCM under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 80 °C and reflux for 17 hours.[1]
-
Monitor the reaction progress by TLC or in-situ FTIR.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Mandatory Visualizations
References
1-Methylcyclobutane-1-sulfonamide stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-Methylcyclobutane-1-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound?
A1: While specific stability data for this compound is not extensively published, general best practices for sulfonamide-containing compounds suggest storage in well-closed containers at controlled room temperature, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) is recommended to minimize degradation.
Q2: What are the likely degradation pathways for this compound under stress conditions?
A2: Based on the general reactivity of sulfonamides, the likely degradation pathways for this compound include hydrolysis of the sulfonamide bond under acidic or basic conditions, oxidative degradation, and potential photolytic degradation.[1][2][3] Hydrolysis would likely lead to the formation of 1-methylcyclobutane-1-sulfonic acid and ammonia.
Q3: How can I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method, must be able to separate the intact this compound from its potential degradation products.[4] To develop such a method, you will need to perform forced degradation studies to generate these degradation products.[1][2][5] The method should then be optimized to achieve adequate resolution between all peaks.
Q4: What are the regulatory requirements for forced degradation studies?
A4: Regulatory bodies like the ICH and FDA require forced degradation studies to be conducted to understand the degradation profile of a drug substance.[1][2][3] These studies help in identifying degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[5][6]
Troubleshooting Guides
Problem 1: Rapid degradation of this compound is observed under acidic conditions.
-
Possible Cause: The sulfonamide bond is susceptible to acid-catalyzed hydrolysis.
-
Solution:
-
Neutralize the sample immediately after the stress period to prevent further degradation.
-
Consider using milder acidic conditions (e.g., lower concentration of acid, lower temperature, or shorter duration).
-
Ensure your analytical method can resolve the parent compound from the primary acidic degradation product, 1-methylcyclobutane-1-sulfonic acid.
-
Problem 2: Multiple unknown peaks appear in the chromatogram after oxidative stress.
-
Possible Cause: Oxidation can lead to a variety of degradation products. The cyclobutane ring or the sulfonamide group may be susceptible to oxidation.
-
Solution:
-
Use a lower concentration of the oxidizing agent (e.g., hydrogen peroxide).
-
Analyze the sample at different time points to understand the progression of degradation.
-
Employ mass spectrometry (LC-MS) to identify the mass of the unknown degradation products, which can help in structure elucidation.
-
Problem 3: Poor mass balance is achieved in the stability studies.
-
Possible Cause:
-
Some degradation products may not be UV-active and are therefore not detected by a standard UV detector.
-
Degradation products may be volatile.
-
Degradation products may be co-eluting with the parent peak or other peaks.
-
-
Solution:
-
Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector.
-
Ensure the analytical method has sufficient resolution to separate all degradation products.
-
Check for the possibility of volatile degradants by using techniques like headspace GC-MS if appropriate.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. These are illustrative examples to guide experimental expectations.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of Parent | Number of Degradants Observed | Major Degradant(s) |
| 0.1 M HCl at 60°C for 24h | 15.2% | 1 | 1-methylcyclobutane-1-sulfonic acid |
| 0.1 M NaOH at 60°C for 24h | 8.5% | 1 | 1-methylcyclobutane-1-sulfonic acid |
| 3% H₂O₂ at RT for 24h | 12.8% | 3 | DP-O1, DP-O2, DP-O3 |
| Thermal (80°C) for 48h | 5.1% | 1 | Minor unidentified degradant |
| Photolytic (ICH Q1B) | 3.7% | 1 | Minor unidentified degradant |
Table 2: Stability of this compound at Different pH Values (Aqueous Buffer, 40°C)
| pH | Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 2.0 | 0.025 | 27.7 |
| 5.0 | 0.008 | 86.6 |
| 7.0 | 0.005 | 138.6 |
| 9.0 | 0.012 | 57.8 |
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Condition: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of the drug substance.
-
Incubation: Incubate the solution in a water bath at 60°C for 24 hours.
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation by Oxidation
-
Preparation: Prepare a stock solution of this compound in a suitable solvent at 1 mg/mL.
-
Stress Condition: Add an appropriate volume of 30% hydrogen peroxide to the stock solution to achieve a final concentration of 3% H₂O₂.
-
Incubation: Keep the solution at room temperature for 24 hours, protected from light.
-
Sampling: Withdraw aliquots at specified time points.
-
Analysis: Analyze the samples directly by a validated stability-indicating HPLC method.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability method development.
References
Technical Support Center: Overcoming Low Solubility of Sulfonamide Compounds in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low solubility of sulfonamide compounds in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why do many sulfonamide compounds exhibit low aqueous solubility?
A1: The low aqueous solubility of many sulfonamides is primarily due to their molecular structure. They often possess a crystalline structure with strong intermolecular hydrogen bonds that require significant energy to break. The presence of both weakly acidic (sulfonamide group) and sometimes weakly basic (e.g., an amino group) functionalities means their ionization state, and thus solubility, is highly dependent on the pH of the aqueous environment. In their unionized form, sulfonamides are generally more hydrophobic and less soluble.[1][2]
Q2: My sulfonamide compound precipitates when I add it to my aqueous assay buffer. What are the initial troubleshooting steps?
A2: When a sulfonamide compound precipitates in an aqueous buffer, the following initial steps can be taken:
-
Review the compound's pKa: Understand the ionization profile of your specific sulfonamide. This will inform the optimal pH range for solubility.
-
Prepare a concentrated stock solution in an organic solvent: Dimethyl sulfoxide (DMSO) is a common choice for creating a high-concentration stock solution.[3] This stock can then be diluted into the aqueous assay buffer.
-
Optimize the final concentration of the organic solvent: Ensure the final concentration of the organic solvent in your assay is low enough (typically <1%) to avoid interfering with the biological system.
-
Adjust the pH of the assay buffer: Depending on the pKa of your sulfonamide, adjusting the pH of the buffer can significantly increase solubility by promoting the formation of a more soluble ionized species.[2][4][5]
Q3: What are the most common methods to improve the solubility of sulfonamide compounds for in vitro assays?
A3: Several methods can be employed to enhance the solubility of sulfonamides in assays:
-
pH Adjustment: Modifying the pH of the solvent to ionize the sulfonamide is a primary strategy.[2][4][5]
-
Use of Co-solvents: Employing a water-miscible organic solvent, such as DMSO, can help to dissolve the compound.[3]
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic sulfonamide molecule, increasing its apparent solubility in water.[6][7][8]
-
Formulation as Nanoparticles: Reducing the particle size to the nanometer scale can increase the surface area and dissolution rate.
Troubleshooting Guides
Issue 1: Compound Precipitation upon Dilution from a DMSO Stock
Problem: Your sulfonamide compound, dissolved in a DMSO stock, precipitates when diluted into the aqueous assay buffer.
Possible Causes & Solutions:
| Cause | Solution |
| Low Aqueous Solubility of the Neutral Form | The neutral form of the sulfonamide may be precipitating. Adjusting the pH of the aqueous buffer to be at least 1-2 pH units above the pKa of the sulfonamide group will promote the formation of the more soluble anionic form.[2][4] |
| Final DMSO Concentration Too Low | While aiming for a low final DMSO concentration is important, it might be insufficient to maintain solubility. A slight, incremental increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may be necessary. Always perform a vehicle control to assess the effect of the solvent on the assay. |
| Buffer Composition | Certain salts or components in the buffer may be promoting precipitation. Try a different buffer system or simplify the buffer composition if possible. |
| Temperature Effects | Solubility can be temperature-dependent. Ensure your buffer and compound solutions are at the same temperature before mixing. Some compounds are more soluble at slightly elevated or reduced temperatures. |
Issue 2: Inconsistent Assay Results Attributed to Poor Solubility
Problem: You are observing high variability or non-reproducible results in your assay, which you suspect is due to inconsistent compound solubility.
Possible Causes & Solutions:
| Cause | Solution |
| Micro-precipitation | The compound may be forming very small, invisible precipitates. Visually inspect the solution against a dark background with a light source. Consider filtering the final diluted solution through a 0.22 µm filter before adding it to the assay. |
| Time-dependent Precipitation | The compound may be soluble initially but precipitates over the course of the assay. Prepare fresh dilutions of the compound immediately before each experiment. |
| Adsorption to Labware | Hydrophobic compounds can adsorb to plastic surfaces. Using low-adhesion microplates or glassware may mitigate this issue. Including a small amount of a non-ionic surfactant like Tween-20 (at a concentration that doesn't affect the assay) can also help. |
Data Presentation: Quantitative Solubility Data
The following tables provide examples of quantitative data on the solubility of sulfonamides under different conditions.
Table 1: Solubility of Sulfamethoxazole in Water at Various pH Values (25°C)
| pH | Solubility (mg/100 mL) |
| 3.22 | 28.1 (Minimum Solubility)[9] |
| 7.0 | Increases significantly from minimum[9] |
| >7.8 | Continues to increase[9] |
Table 2: Effect of Co-solvents on Sulfonamide Solubility
| Sulfonamide | Co-solvent System | Observation | Reference |
| Sulfisomidine | Dioxane-Water | Bell-shaped solubility profile with a maximum | [10] |
| Various | Dimethylacetamide, Glycerol, Water | Increased solubility | [10] |
| Benzenesulfonamide | DMSO, DMF | Highly effective solubilizers | [3] |
Table 3: Enhancement of Sulfamethazine (SMT) Solubility with Cyclodextrins
| Cyclodextrin | pH | Affinity Constant (M⁻¹) | Observation | Reference |
| β-cyclodextrin (βCD) | 2.0 | 40.4 ± 0.4 | Increased water solubility | [6] |
| β-cyclodextrin (βCD) | 8.0 | 29.4 ± 0.4 | Increased water solubility | [6] |
| Methyl-β-cyclodextrin (MβCD) | Water | 56 ± 1 | Increased water solubility | [6] |
| Methyl-β-cyclodextrin (MβCD) | 2.0 | 39 ± 3 | Increased water solubility | [6] |
| Methyl-β-cyclodextrin (MβCD) | 8.0 | 39 ± 5 | Increased water solubility | [6] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol provides a general method for determining the effect of pH on the solubility of a sulfonamide compound.
Materials:
-
Sulfonamide compound
-
Deionized water
-
0.1 M HCl and 0.1 M NaOH
-
pH meter
-
Stir plate and stir bars
-
Conical tubes
-
Spectrophotometer or HPLC
Methodology:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 10).
-
Add an excess amount of the sulfonamide compound to a known volume of each buffer in separate conical tubes.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Determine the concentration of the dissolved sulfonamide in the filtrate using a suitable analytical method such as UV-Vis spectrophotometry or HPLC with a standard curve.
-
Plot the solubility as a function of pH.
Protocol 2: Preparation of a Sulfonamide-Cyclodextrin Inclusion Complex (Co-precipitation Method)
This protocol describes a common method for preparing a solid inclusion complex of a sulfonamide with a cyclodextrin.
Materials:
-
Sulfonamide compound
-
β-cyclodextrin (or a derivative like HP-β-CD)
-
Deionized water
-
Organic solvent in which the sulfonamide is soluble (e.g., ethanol or acetone)
-
Stir plate and stir bars
-
Beakers
-
Vacuum filtration apparatus
-
Drying oven or vacuum desiccator
Methodology:
-
Dissolve the cyclodextrin in a volume of warm deionized water with stirring.
-
In a separate beaker, dissolve the sulfonamide compound in a minimal amount of a suitable organic solvent.
-
Slowly add the sulfonamide solution to the aqueous cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture for a specified period (e.g., 1-2 hours) at a constant temperature.
-
Allow the solution to cool to room temperature and then place it in a refrigerator (4°C) to induce precipitation of the inclusion complex.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold deionized water to remove any uncomplexed material.
-
Dry the collected solid in a drying oven at a moderate temperature or in a vacuum desiccator.
-
The resulting powder is the sulfonamide-cyclodextrin inclusion complex, which can be used for solubility and dissolution studies.[11]
Visualizations
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solubility of Sulphonamides | The BMJ [bmj.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
Technical Support Center: NMR Analysis of 1-Methylcyclobutane-1-sulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the NMR analysis of 1-Methylcyclobutane-1-sulfonamide. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR chemical shifts for this compound?
Q2: Why is the sulfonamide (-SO2NH2) proton peak broad or not visible in my 1H NMR spectrum?
A2: The broadening or disappearance of the sulfonamide NH2 proton signal is a common issue. Several factors can contribute to this:
-
Quadrupole Moment of Nitrogen: The 14N nucleus has a quadrupole moment that can lead to efficient relaxation and, consequently, broadening of the attached proton signals.
-
Chemical Exchange: The acidic sulfonamide protons can undergo chemical exchange with residual water in the NMR solvent or with other acidic/basic impurities. This exchange can be fast on the NMR timescale, leading to a broad, averaged signal or its complete disappearance.
-
Solvent Effects: The chemical shift and appearance of the NH2 protons are highly sensitive to the solvent used. In protic solvents like D2O or CD3OD, these protons will exchange with deuterium, causing the signal to disappear. In aprotic solvents like DMSO-d6, the exchange is slower, and the peak is more likely to be observed as a broad singlet.
Q3: How can I confirm the presence of the sulfonamide NH2 protons?
A3: To confirm the presence of the -SO2NH2 protons, you can perform a simple D2O exchange experiment. Acquire a 1H NMR spectrum of your sample in a non-protic solvent (e.g., CDCl3 or DMSO-d6). Then, add a drop of deuterium oxide (D2O) to the NMR tube, shake it gently, and re-acquire the spectrum. If the broad peak corresponding to the sulfonamide protons disappears or significantly diminishes in intensity, it confirms the assignment.
Q4: The baseline of my NMR spectrum is distorted. What could be the cause?
A4: Baseline distortion in an NMR spectrum can arise from several issues:
-
Receiver Gain Set Too High: If the signal is too strong, it can overload the receiver, leading to a distorted baseline.
-
Improper Shimming: Poor magnetic field homogeneity will result in broad and distorted peaks and an uneven baseline.
-
First-Order Phase Correction: An incorrect first-order phase correction can lead to a rolling baseline.
-
Acoustic Ringing: This can occur with very strong signals and can be mitigated by adjusting acquisition parameters.
Troubleshooting Guides
Problem 1: Poor Signal Resolution and Peak Broadening
Poor resolution and broad peaks can obscure important details in your NMR spectrum, making interpretation difficult.
Caption: Workflow for troubleshooting poor signal resolution.
-
Check Shimming: The first and most common cause of broad peaks is poor magnetic field homogeneity. Re-shimming the spectrometer should be your first step.
-
Optimize Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening. Diluting the sample may improve resolution. Conversely, if the signal-to-noise ratio is low, a more concentrated sample might be needed, but be mindful of solubility limits.
-
Ensure Complete Dissolution: Undissolved material in the NMR tube will lead to poor shimming and broad lines. Ensure your compound is fully soluble in the chosen deuterated solvent. If not, consider a different solvent.
-
Check for Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening. If you suspect contamination, purifying your sample or using a chelating agent can help.
Problem 2: Inaccurate Peak Integration
Accurate integration is crucial for determining the relative number of protons in your molecule.
Caption: Workflow for troubleshooting inaccurate peak integration.
-
Baseline Correction and Phasing: Ensure that the spectrum has a flat baseline and that all peaks are correctly phased. Inaccurate baseline or phasing will lead to significant integration errors.
-
Peak Overlap: If peaks are overlapping, their individual integrations will be inaccurate. Trying a different solvent can sometimes shift the peaks enough to resolve them. Alternatively, 2D NMR techniques like COSY or HSQC can help to identify and assign overlapping signals.
-
Signal Saturation: If the relaxation delay (d1) is too short, protons that relax slowly may not fully return to equilibrium between pulses, leading to lower signal intensity and inaccurate integration. Increase the relaxation delay to ensure full relaxation. For quantitative NMR, a longer delay (e.g., 5 times the longest T1) is recommended.
Data Presentation
Table 1: Predicted 1H NMR Chemical Shifts for this compound
The following table presents predicted 1H NMR chemical shifts. These are estimates and the actual experimental values may vary.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| -SO2NH2 | 5.0 - 8.0 | Broad Singlet | 2H | Highly solvent and concentration dependent. May exchange with D2O. |
| Cyclobutane CH2 (alpha to S) | 2.5 - 3.0 | Multiplet | 2H | |
| Cyclobutane CH2 (beta to S) | 1.8 - 2.3 | Multiplet | 4H | Complex splitting pattern expected. |
| -CH3 | 1.3 - 1.6 | Singlet | 3H |
Table 2: Predicted 13C NMR Chemical Shifts for this compound
The following table presents predicted 13C NMR chemical shifts.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Quaternary C (C-SO2NH2) | 60 - 70 | |
| Cyclobutane CH2 (alpha to S) | 30 - 40 | |
| Cyclobutane CH2 (beta to S) | 15 - 25 | |
| -CH3 | 20 - 30 |
Experimental Protocols
Standard 1H NMR Acquisition Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (ns): 8 to 16 scans for a moderately concentrated sample.
-
Relaxation Delay (d1): 1-2 seconds for qualitative analysis. For quantitative analysis, a longer delay of at least 5 times the longest T1 should be used.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range that covers all expected proton signals (e.g., 0 to 12 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum manually to obtain pure absorption peaks.
-
Apply baseline correction.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl3 at 7.26 ppm, DMSO-d6 at 2.50 ppm).
-
Integrate the peaks.
-
D2O Exchange Experiment
-
Acquire a standard 1H NMR spectrum as described above.
-
Carefully remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D2O) to the NMR tube.
-
Gently shake the tube for about 30 seconds to ensure mixing.
-
Re-insert the sample into the spectrometer, lock, and shim.
-
Acquire another 1H NMR spectrum using the same parameters as before.
-
Compare the two spectra to identify any peaks that have disappeared or decreased in intensity, which correspond to exchangeable protons.
Technical Support Center: Synthesis of 1-Methylcyclobutane-1-sulfonamide
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-Methylcyclobutane-1-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent synthetic strategies involve a multi-step process. A common route begins with the Grignard reaction of 1-bromo-1-methylcyclobutane with sulfur dioxide, followed by chlorination and subsequent amination to yield the final sulfonamide product. Another potential route involves the direct sulfamoylation of a suitable 1-methylcyclobutane precursor.
Q2: I am observing a low yield in the final amination step. What are the potential causes?
A2: Low yields in the amination of 1-methylcyclobutane-1-sulfonyl chloride can stem from several factors. These include incomplete reaction, side reactions such as hydrolysis of the sulfonyl chloride, and issues with the work-up and isolation procedure. It is also crucial to ensure the purity of the starting sulfonyl chloride, as impurities can interfere with the reaction.
Q3: During scale-up, I am facing difficulties with the Grignard reaction. What should I look out for?
A3: Scaling up Grignard reactions can be challenging due to their exothermic nature and sensitivity to moisture and air. Key considerations include efficient heat dissipation to control the reaction temperature, maintaining an inert atmosphere (e.g., under nitrogen or argon), and the rate of addition of the Grignard reagent. The quality and activation of the magnesium turnings are also critical for successful initiation and completion of the reaction.
Q4: What are the key safety precautions when working with sulfonyl chlorides?
A4: 1-Methylcyclobutane-1-sulfonyl chloride is a reactive and corrosive compound. It is sensitive to moisture and can release hydrochloric acid upon hydrolysis. Always handle this intermediate in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure all glassware is dry before use to prevent decomposition.
Troubleshooting Guide
Issue 1: Low Yield of 1-Methylcyclobutane-1-sulfonyl Chloride
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if necessary. | The reaction proceeds to completion, maximizing the conversion of the starting material. |
| Moisture Contamination | Ensure all glassware is thoroughly dried before use and the reaction is conducted under an inert atmosphere. Use anhydrous solvents. | Minimized hydrolysis of the intermediate sulfonyl chloride, leading to a higher yield. |
| Suboptimal Temperature | Optimize the reaction temperature. For the chlorination step with a reagent like thionyl chloride, a specific temperature range is often required for optimal reactivity and selectivity. | Improved reaction kinetics and reduced formation of byproducts. |
| Inefficient Quenching | Carefully control the quenching process to avoid excessive heat generation and potential degradation of the product. | A cleaner reaction mixture and easier purification. |
Issue 2: Formation of Impurities During Amination
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side Reactions | Control the reaction temperature, as higher temperatures can promote the formation of side products. Ensure the stoichiometric ratio of the amine to the sulfonyl chloride is optimized. | Reduced levels of impurities and a cleaner product profile. |
| Impure Starting Material | Purify the 1-methylcyclobutane-1-sulfonyl chloride before proceeding with the amination step. Techniques like distillation or chromatography can be employed. | A higher purity final product with fewer downstream purification challenges. |
| Incorrect pH during Work-up | Carefully adjust the pH during the aqueous work-up to ensure the sulfonamide product is in its desired form for extraction and to remove any unreacted starting materials or basic/acidic byproducts. | Efficient separation of the product from impurities, leading to higher purity. |
Experimental Protocols
Synthesis of 1-Methylcyclobutane-1-sulfonyl Chloride
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
Grignard Formation: In the flask, combine magnesium turnings and anhydrous diethyl ether. Slowly add a solution of 1-bromo-1-methylcyclobutane in anhydrous diethyl ether from the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux.
-
Sulfonylation: Cool the Grignard reagent to -78 °C (dry ice/acetone bath). Bubble sulfur dioxide gas through the solution at a controlled rate, ensuring the temperature does not rise significantly.
-
Chlorination: After the addition of sulfur dioxide is complete, slowly add a chlorinating agent (e.g., thionyl chloride) to the reaction mixture at a low temperature.
-
Work-up: Carefully quench the reaction with ice-water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-methylcyclobutane-1-sulfonyl chloride.
Synthesis of this compound
-
Reaction Setup: In a reaction vessel, dissolve the crude 1-methylcyclobutane-1-sulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Amination: Cool the solution in an ice bath. Slowly add an excess of aqueous ammonia or a solution of ammonia in an organic solvent.
-
Reaction Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or GC until the starting sulfonyl chloride is consumed.
-
Work-up and Purification: Acidify the reaction mixture with dilute hydrochloric acid and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
Technical Support Center: Synthesis of 1-Methylcyclobutane-1-sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-Methylcyclobutane-1-sulfonamide, with a focus on avoiding impurities.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically a two-step process. The first step involves the chlorosulfonation of 1-methylcyclobutane to form the key intermediate, 1-methylcyclobutane-1-sulfonyl chloride. The second step is the amination of this sulfonyl chloride with an ammonia source to yield the final product.
Q2: What are the critical parameters in the chlorosulfonation step?
The key parameters for a successful chlorosulfonation of 1-methylcyclobutane include maintaining anhydrous (dry) conditions, controlling the reaction temperature, and using an appropriate ratio of reactants. The reaction is often carried out using chlorosulfonic acid.
Q3: What are the common sources of impurities in this synthesis?
Impurities can arise from several sources:
-
Starting materials: Impurities in the 1-methylcyclobutane or the ammonia source.
-
Side reactions: Incomplete reactions or the formation of byproducts during either the chlorosulfonation or the amination step.
-
Work-up and purification: Inefficient removal of byproducts, unreacted starting materials, or solvents.
Q4: How can I monitor the progress of the reaction?
Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting materials and the formation of the product and any byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield of 1-Methylcyclobutane-1-sulfonyl chloride in the first step.
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure the reaction is stirred vigorously to ensure proper mixing. - Extend the reaction time. - Gradually increase the reaction temperature, monitoring for any decomposition. |
| Hydrolysis of the sulfonyl chloride | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal reactant ratio | - Optimize the molar ratio of 1-methylcyclobutane to chlorosulfonic acid. |
Problem 2: Presence of multiple spots on TLC after the amination step.
| Possible Cause | Suggested Solution |
| Formation of secondary or tertiary sulfonamides | - Use a high-purity ammonia source (e.g., ammonia gas or a fresh solution of ammonium hydroxide). - Avoid using primary or secondary amines as the nitrogen source unless the corresponding N-substituted sulfonamide is the desired product. |
| Unreacted 1-methylcyclobutane-1-sulfonyl chloride | - Ensure a sufficient excess of the ammonia source is used. - Increase the reaction time or temperature for the amination step. |
| Formation of byproducts from side reactions | - Control the temperature of the amination reaction, as excessive heat can lead to decomposition. |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Co-crystallization of impurities | - Select an appropriate recrystallization solvent system. A solvent in which the product is highly soluble at high temperatures and poorly soluble at low temperatures is ideal. - Perform multiple recrystallizations if necessary. |
| Oily product | - Try to precipitate the product by adding a non-polar solvent to a solution of the product in a polar solvent. - Use column chromatography for purification if recrystallization is ineffective. |
Data Presentation
Table 1: Typical Reaction Conditions and Yields
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Chlorosulfonation | 1-Methylcyclobutane, Chlorosulfonic acid | Dichloromethane | 0 to 25 | 2 - 4 | 70 - 85 |
| Amination | 1-Methylcyclobutane-1-sulfonyl chloride, Ammonium hydroxide | Dichloromethane | 0 to 25 | 1 - 3 | 85 - 95 |
Table 2: Common Impurities and their Identification
| Impurity | Potential Source | Analytical Identification (m/z) |
| 1-Methylcyclobutanol | Hydrolysis of starting material or intermediate | GC-MS |
| Bis(1-methylcyclobutyl)sulfone | Side reaction during chlorosulfonation | GC-MS, NMR |
| N-(1-methylcyclobutyl)sulfonamide | Contamination with primary amines | LC-MS, NMR |
Experimental Protocols
Protocol 1: Synthesis of 1-Methylcyclobutane-1-sulfonyl chloride
-
To a stirred solution of 1-methylcyclobutane (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add chlorosulfonic acid (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-methylcyclobutane-1-sulfonyl chloride.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like hexane.
Protocol 2: Synthesis of this compound
-
Dissolve the purified 1-methylcyclobutane-1-sulfonyl chloride (1.0 eq) in DCM.
-
Cool the solution to 0 °C and add an excess of concentrated ammonium hydroxide (3-5 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
After completion, separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Visualizations
Caption: Overall synthesis workflow.
Caption: Decision tree for troubleshooting impurities.
Technical Support Center: Optimizing Cleavage of Protecting Groups in Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the cleavage of common protecting groups.
Frequently Asked Questions (FAQs)
Q1: Which is the most appropriate protecting group for my sulfonamide synthesis?
The choice of protecting group depends on the overall synthetic strategy, particularly the stability of your molecule to the required deprotection conditions.
-
Nosyl (Ns): Offers mild cleavage conditions, often using thiols. However, the protecting group itself is sensitive to reducing agents.[1]
-
Tosyl (Ts): Very stable and robust, making it suitable for multi-step syntheses with harsh reaction conditions.[1] However, its removal requires strong acidic or reductive conditions.[2][3]
-
Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions, which can be milder than those required for Tosyl removal.[4] It is widely used in peptide synthesis.[4]
Q2: My Nosyl deprotection with a thiol is very slow or incomplete. What could be the issue?
Several factors can lead to incomplete Nosyl deprotection:
-
Insufficient base: The active nucleophile is the thiolate anion, which requires a base to be generated from the thiol. Ensure you are using a sufficient amount of a suitable base, such as potassium carbonate or DBU.[5][6]
-
Thiol oxidation: Thiols can oxidize to disulfides, which are not effective for deprotection. Use fresh, high-quality thiol and consider degassing your solvent.
-
Steric hindrance: If the sulfonamide is sterically hindered, the reaction may require longer reaction times or heating.
-
Reduced Nosyl group: If other parts of your molecule were subjected to reducing conditions, the nitro group on the Nosyl moiety may have been reduced to an amine. The resulting aminobenzenesulfonamide is no longer electron-deficient enough for facile nucleophilic aromatic substitution by the thiol, making deprotection very difficult with standard thiol-based methods.[7]
Q3: I am concerned about the odor of thiols for Nosyl deprotection. Are there any alternatives?
Yes, the malodorous nature of volatile thiols is a common concern. Consider these alternatives:
-
Odorless thiols: Dodecanethiol is a less volatile and therefore less odorous thiol that can be effective.[8]
-
In-situ generated thiolates: Using a precursor like homocysteine thiolactone in the presence of an alcohol and a base can generate the thiolate in situ, minimizing the handling of foul-smelling thiols.[8]
-
Solid-supported thiols: Using a resin-bound thiol, such as a polystyrene-supported thiophenol, can simplify the workup (filtration) and reduce the odor.[9][10]
Q4: The harsh acidic conditions for Tosyl deprotection are cleaving other sensitive functional groups in my molecule. What can I do?
This is a frequent challenge with the robust Tosyl group.[2][3] Here are some strategies:
-
Reductive cleavage: Consider using reductive methods, which are often milder than strong acids. Reagents like samarium(II) iodide (SmI₂) or magnesium in methanol (Mg/MeOH) can be effective.[11][12][13][14]
-
Alternative protecting group: If possible in your synthetic design, consider switching to a more labile protecting group like Nosyl or Boc in future syntheses.
Q5: My Boc deprotection with TFA is leading to side products. What are they and how can I avoid them?
The tert-butyl cation generated during Boc deprotection is a reactive intermediate that can lead to side reactions.[15][16]
-
Alkylation: The t-butyl cation can alkylate nucleophilic functional groups in your molecule, such as electron-rich aromatic rings, thiols, or even the deprotected amine itself.[15]
-
Formation of isobutylene: The t-butyl cation can also eliminate a proton to form isobutylene gas.[16]
To minimize these side reactions, you can add a scavenger to the reaction mixture to trap the t-butyl cation. Common scavengers include triethylsilane or thioanisole.
Troubleshooting Guides
Nosyl (Ns) Group Deprotection
| Problem | Probable Cause(s) | Solution(s) |
| Incomplete or slow reaction | Insufficient base, oxidized thiol, steric hindrance, reduced Nosyl group. | Add more base (e.g., K₂CO₃, DBU), use fresh thiol, increase reaction time or temperature, consider alternative deprotection if Nosyl group is reduced.[5][6][7] |
| Foul odor | Use of volatile thiols (e.g., thiophenol). | Use a less volatile thiol (dodecanethiol), generate thiolate in-situ (homocysteine thiolactone), or use a solid-supported thiol.[8][10] |
| Difficult purification | Byproducts from the thiol reagent. | Use a solid-supported thiol to simplify workup to a simple filtration.[9] |
| Reaction not working at all | The nitro group on the Nosyl has been reduced to an amine. | The aromatic ring is no longer electron-deficient. Standard thiol-based deprotection will not work. Consider harsher reductive (e.g., SmI₂) or acidic (e.g., HBr) conditions typically used for Tosyl groups.[7] |
Tosyl (Ts) Group Deprotection
| Problem | Probable Cause(s) | Solution(s) |
| Low yield or no reaction | The Tosyl group is very stable and requires harsh conditions for cleavage.[2][3] | Increase the strength of the acid (e.g., HBr in acetic acid with phenol), use higher temperatures, or switch to a powerful reducing agent like SmI₂ or Na/naphthalene.[3][17] |
| Decomposition of starting material or product | The harsh acidic or reductive conditions are not compatible with other functional groups in the molecule.[3] | Use a milder reductive method like Mg/MeOH.[14] If possible, redesign the synthesis to use a more labile protecting group. |
| Inconsistent results with SmI₂ | Quality of SmI₂ is critical. It is sensitive to air and moisture. | Ensure SmI₂ is freshly prepared or properly stored and handled under an inert atmosphere. The characteristic dark blue color in THF indicates its activity.[13] |
Boc Group Deprotection
| Problem | Probable Cause(s) | Solution(s) |
| Formation of side products | Alkylation of nucleophilic sites by the intermediate t-butyl cation.[15] | Add a scavenger such as triethylsilane or thioanisole to the reaction mixture. |
| Incomplete deprotection | Insufficient acid or reaction time, especially with sterically hindered substrates. | Increase the amount of acid (e.g., TFA or HCl in dioxane) or prolong the reaction time. Monitor the reaction by TLC or LC-MS. |
| Cleavage of other acid-sensitive groups | The acidic conditions are not selective for the Boc group. | Use milder acidic conditions, for example, 4M HCl in dioxane is often more selective than TFA for removing Nα-Boc groups in the presence of tert-butyl esters.[18][19][20] |
Quantitative Data Summary
The following tables provide a comparison of common deprotection methods for Nosyl, Tosyl, and Boc groups. Please note that optimal conditions and yields are substrate-dependent.
Table 1: Comparison of Nosyl (Ns) Deprotection Methods
| Method | Reagents | Solvent | Temperature (°C) | Typical Time | Typical Yield (%) | Notes |
| Thiophenol/Base | Thiophenol, K₂CO₃ | DMF | Room Temp | 1-4 h | 85-95 | Standard, effective method.[5] |
| Solid-supported Thiol | PS-thiophenol, Cs₂CO₃ | THF | Room Temp | 24 h | ~96 | Simplified workup.[9] |
| Microwave-assisted | PS-thiophenol, Cs₂CO₃ | THF | 80 | 6 min | ~95 | Significantly reduced reaction time.[9] |
| Odorless Thiol | Dodecanethiol, DBU | DMF | Room Temp | 2-6 h | 70-90 | Reduced odor. |
Table 2: Comparison of Tosyl (Ts) Deprotection Methods
| Method | Reagents | Solvent | Temperature (°C) | Typical Time | Typical Yield (%) | Notes |
| Strong Acid | HBr, Acetic Acid, Phenol | - | 70-100 | 2-12 h | 60-80 | Harsh conditions, potential for side reactions.[3] |
| Reductive (SmI₂) | SmI₂, Amine, H₂O | THF | Room Temp | < 5 min | >95 | Very fast and high yielding for many substrates.[12] |
| Reductive (Mg/MeOH) | Mg, Methanol | Methanol | Reflux | 2-6 h | 70-90 | Milder than strong acid, economical.[14] |
| Reductive (Na/Naphthalene) | Sodium, Naphthalene | THF | -78 to RT | 1-3 h | 80-95 | Powerful reducing conditions.[17] |
Table 3: Comparison of Boc Deprotection Methods
| Method | Reagents | Solvent | Temperature (°C) | Typical Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | TFA | Dichloromethane (DCM) | 0 to Room Temp | 0.5-2 h | >90 | Common and effective, can be harsh.[21] |
| HCl in Dioxane | 4M HCl in Dioxane | Dioxane | Room Temp | 0.5-2 h | >90 | Often offers better selectivity than TFA.[18][19][22] |
| Heteropolyacid Catalyst | Dawson heteropolyacid | Dichloromethane (DCM) | Room Temp | < 1 h | 90-98 | Mild, reusable catalyst.[4] |
Experimental Protocols
Protocol 1: Nosyl Deprotection using Thiophenol and Potassium Carbonate
-
Dissolve the Nosyl-protected sulfonamide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (3 equivalents).
-
Add thiophenol (2.5 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Tosyl Deprotection using Magnesium and Methanol
-
To a solution of the Tosyl-protected sulfonamide (1 equivalent) in anhydrous methanol, add magnesium turnings (10-20 equivalents).
-
Heat the mixture to reflux. Sonication can be used to accelerate the reaction.
-
Monitor the reaction by TLC or LC-MS. The reaction may take several hours.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Filter the mixture to remove magnesium salts and concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Boc Deprotection using 4M HCl in Dioxane
-
Dissolve the Boc-protected sulfonamide (1 equivalent) in a minimal amount of 1,4-dioxane.
-
Add a solution of 4M hydrogen chloride in 1,4-dioxane (5-10 equivalents).
-
Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours. Monitor by TLC or LC-MS.
-
Upon completion, remove the solvent and excess HCl under reduced pressure.
-
The resulting product is the hydrochloride salt of the deprotected amine, which can be used as is or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent for further purification if necessary.
Visualizations
Caption: Decision tree for selecting a sulfonamide protecting group.
Caption: General workflow for Nosyl group deprotection.
Caption: Comparison of acidic vs. reductive Tosyl deprotection.
References
- 1. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 3. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. Samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 12. [PDF] Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. sciencemadness.org [sciencemadness.org]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 17. p-Toluenesulfonamides [organic-chemistry.org]
- 18. experts.arizona.edu [experts.arizona.edu]
- 19. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Boc Deprotection - TFA [commonorganicchemistry.com]
- 22. Boc Deprotection - HCl [commonorganicchemistry.com]
Technical Support Center: Enhancing Metabolic Stability of Cyclobutane-Containing Drugs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the metabolic stability of drug candidates containing a cyclobutane moiety.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental evaluation of metabolic stability.
| Question | Potential Causes & Troubleshooting Steps |
| My compound shows high clearance in the liver microsomal stability assay, but was predicted to be stable. What could be the issue? | 1. Assay Conditions: * Solubility: Confirm that your compound is fully dissolved in the assay media. Poor solubility can lead to inaccurate results.[1] * Non-Specific Binding: Highly lipophilic compounds may bind to the plasticware or microsomal proteins, reducing the effective concentration. Assess and correct for non-specific binding.[1][2] * Enzyme Concentration & Incubation Time: Ensure that the microsomal protein concentration and incubation times are within the linear range for your compound.[3][4] 2. Unexpected Metabolic Pathways: * The cyclobutane ring itself or adjacent functionalities might be more susceptible to metabolism than anticipated. Consider potential sites of oxidation (e.g., hydroxylation) on the cyclobutane ring or neighboring atoms.3. Compound Instability: * Verify the chemical stability of your compound in the assay buffer without microsomes to rule out non-enzymatic degradation. |
| I'm observing a negative half-life or an increase in compound concentration over time in my microsomal stability assay. What does this mean? | 1. Analytical Interference: * A metabolite may be interfering with the detection of the parent compound, or the internal standard may be unstable. Re-evaluate your analytical method (e.g., LC-MS/MS) for selectivity and the stability of the internal standard.[5] 2. Saturation of Metabolic Enzymes: * At high substrate concentrations, metabolic enzymes can become saturated. This is less likely to cause an increase in concentration but can affect the clearance calculation. Consider testing a range of substrate concentrations.[6] |
| My in vitro metabolic stability data from microsomes doesn't correlate well with my in vivo pharmacokinetic data. Why the discrepancy? | 1. Extrahepatic Metabolism: * Microsomal assays primarily reflect hepatic metabolism. Your compound may be cleared by other organs (e.g., kidneys, intestines) or by enzymes not present in microsomes.[7] Consider using S9 fractions or hepatocytes, which contain a broader range of enzymes.[3] 2. Plasma Protein Binding: * High plasma protein binding can reduce the amount of free drug available for metabolism in vivo, leading to lower clearance than predicted from in vitro studies where binding effects may be different.[7] Taking plasma protein binding into account can improve the correlation.[7] 3. Transporter Effects: * Active transport of the drug into or out of hepatocytes can influence its metabolic rate in vivo. These processes are not fully captured in microsomal assays. 4. Underprediction by In Vitro Systems: * It is a known phenomenon that in vitro systems can sometimes underestimate in vivo clearance.[2][8][9] |
| My cyclobutane-containing compound is cleared very slowly, making it difficult to measure its intrinsic clearance accurately. What can I do? | 1. Modify Assay Conditions: * Increase the incubation time and/or the microsomal protein concentration to generate a measurable decrease in the parent compound.[4] However, be mindful of maintaining enzyme viability over longer periods.[10] 2. Use More Sensitive Systems: * Hepatocyte suspension assays or co-culture systems may provide a more robust metabolic environment for slowly metabolized compounds.[4] The hepatocyte relay method is another approach designed for low-clearance compounds.[4] 3. Monitor Metabolite Formation: * Instead of measuring the disappearance of the parent drug, quantify the formation of a key metabolite. This can be more sensitive for low-clearance compounds.[4] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| Why is the cyclobutane ring incorporated into drug candidates? | The cyclobutane ring is used in medicinal chemistry to provide conformational restriction, improve metabolic stability by blocking metabolic sites, serve as a bioisostere for other groups (like alkenes or larger rings), and to orient pharmacophoric groups in a favorable way for binding to their target.[11][12] |
| What are the common metabolic pathways for cyclobutane-containing drugs? | While often used to enhance stability, the cyclobutane ring can undergo metabolism, typically through oxidation (hydroxylation) catalyzed by cytochrome P450 enzymes. The position of hydroxylation can be influenced by substituents on the ring. |
| How can I improve the metabolic stability of my cyclobutane-containing compound? | 1. Steric Hindrance: Introduce bulky groups near potential metabolic sites to block enzyme access.2. Electronic Effects: Modify the electronic properties of the molecule to make metabolic reactions less favorable. For example, replacing a hydrogen atom with fluorine can block hydroxylation.3. Scaffold Hopping: If the cyclobutane ring itself is the site of metabolism, consider alternative, more stable ring systems.4. Positional Isomers: Synthesize and test different isomers, as the stereochemistry of substituents on the cyclobutane ring can significantly impact metabolic stability.[11] |
| What is the difference between using liver microsomes and hepatocytes for stability assays? | Liver microsomes are subcellular fractions that primarily contain Phase I (e.g., CYPs) and some Phase II metabolic enzymes.[13][14] They are cost-effective and suitable for high-throughput screening.[13] Hepatocytes are intact liver cells and contain a fuller complement of Phase I and II enzymes, as well as transporters, offering a more physiologically relevant model but are more complex to work with.[15][16] |
| How do I interpret intrinsic clearance (CLint) data? | Intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a specific compound, independent of other physiological factors like blood flow.[15] It is determined from in vitro assays and is typically reported in units of µL/min/mg microsomal protein or µL/min/million cells.[15] A lower CLint value generally indicates greater metabolic stability. This value can be scaled to predict in vivo hepatic clearance.[13] |
Experimental Protocols
Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of a cyclobutane-containing compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compound with known metabolic fate (e.g., testosterone, verapamil)
-
Acetonitrile with internal standard for reaction termination
-
96-well plates, incubator, LC-MS/MS system
Methodology:
-
Preparation:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer.
-
Thaw the liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
The final reaction mixture should contain the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and NADPH regenerating system in phosphate buffer.
-
-
Time Points:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The t=0 sample is typically taken immediately after adding the NADPH system.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (k / [microsomal protein concentration in mg/mL]) * 1000
-
Quantitative Data Summary
The following table summarizes hypothetical metabolic stability data for a series of cyclobutane analogs designed to improve stability.
| Compound | Modification | t½ (min) in HLM | CLint (µL/min/mg protein) |
| Parent-01 | Unsubstituted cyclobutane | 15 | 46.2 |
| Analog-02 | Gem-dimethyl on cyclobutane | 45 | 15.4 |
| Analog-03 | Monofluoro substitution | 60 | 11.6 |
| Analog-04 | CF3-substituted cyclobutane | >120 | <5.8 |
| Analog-05 | Spirocyclic modification | 95 | 7.3 |
| HLM: Human Liver Microsomes |
Visualizations
Caption: Common metabolic pathways for cyclobutane-containing drugs.
Caption: Workflow for a liver microsomal stability assay.
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. certara.com [certara.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utility of metabolic stability screening: comparison of in vitro and in vivo clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Challenges and Opportunities with Predicting in Vivo Phase II Metabolism via Glucuronidation from in Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation [frontiersin.org]
- 11. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Antimicrobial Testing Protocols for New Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their antimicrobial testing protocols for new compounds.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Assays
-
Question: Why are my MIC results inconsistent between experiments?
-
Answer: Inconsistent MIC results can arise from several factors. Key variables to check include inoculum size, as too many or too few bacteria can alter the results.[1] Ensure the bacterial suspension is standardized, typically to a 0.5 McFarland standard. Also, verify the growth medium's composition and the incubation conditions (temperature, time, and atmosphere), as these should be kept uniform across tests.[1] Finally, confirm that pipettes and other equipment are properly calibrated to minimize human error.[1]
-
-
Question: I am observing bacterial growth at higher antibiotic concentrations but not at lower concentrations (Eagle effect). What should I do?
-
Answer: This paradoxical survival of bacteria at higher antibiotic concentrations is known as the Eagle effect.[2] When this occurs, the test should be repeated to rule out technical errors such as improper antibiotic dilution.[2] If the effect persists, it may be a characteristic of the specific bacterium and antibiotic combination.
-
-
Question: What does it mean if there is no visible growth in any of the wells, including the growth control?
-
Answer: The absence of growth in the control well indicates a problem with the bacterial inoculum or the growth medium. Ensure the bacterial culture is viable and that the medium is correctly prepared and not contaminated with any inhibitory substances.
-
-
Question: How should I interpret faint growth or a haze in the wells?
Minimum Bactericidal Concentration (MBC) Assays
-
Question: My MBC results are not reproducible. What are the common causes?
-
Answer: Reproducibility in MBC testing is influenced by factors similar to those affecting MIC assays, such as inoculum size and growth media composition.[1] It is also crucial to ensure that the subcultured volume from the MIC wells is accurate and that the agar plates used for subculturing are fresh and support growth. The MBC is the lowest concentration that results in a 99.9% or greater reduction in the initial bacterial inoculum.[3][4][5]
-
-
Question: Why is the recommended broth for MBC testing Mueller-Hinton Broth?
-
Question: What is the relationship between MIC and MBC?
Time-Kill Kinetic Assays
-
Question: How do I differentiate between bactericidal and bacteriostatic activity in a time-kill assay?
-
Answer: Bactericidal activity is generally defined as a ≥ 3-log10 reduction (99.9% killing) in the colony-forming units (CFU)/mL of the initial inoculum.[9] Bacteriostatic activity is indicated by a prevention of growth, where the CFU/mL remains relatively constant compared to the initial inoculum.
-
-
Question: What are the critical time points for sampling in a time-kill assay?
-
Answer: Sampling times should be chosen to adequately capture the killing kinetics. Typical time points include 0, 1, 2, 4, 6, 12, and 24 hours for bacteria and may extend to 72 hours for fungi.[10]
-
-
Question: How do I properly neutralize the antimicrobial agent at each time point?
-
Answer: It is essential to stop the antimicrobial activity at the time of sampling. This is typically done by diluting the sample in a suitable neutralizing broth or by plating on agar containing a neutralizing agent. The effectiveness of the neutralizer should be validated for the specific compound being tested.
-
Cytotoxicity Assays
-
Question: My MTT assay results show low absorbance values. What could be the issue?
-
Answer: Low absorbance can be due to several factors, including using ice-cold reagents, incorrect wavelength settings for the plate reader, or interference from components in the culture medium like serum and phenol red.[11] It is recommended to use serum-free media during the MTT incubation step.[11]
-
-
Question: The formazan crystals in my MTT assay are not dissolving completely. How can I fix this?
-
Answer: Incomplete dissolution of formazan crystals can be addressed by increasing the shaking time of the plate or by gently pipetting the solvent up and down to aid in solubilization.[11]
-
-
Question: What are the appropriate controls for an LDH cytotoxicity assay?
-
Answer: A comprehensive LDH assay should include several controls: a "no cells" (medium only) control for background absorbance, a "no treatment" (cells with vehicle) control to measure spontaneous LDH release, and a "maximum LDH release" control where cells are lysed with a detergent to determine 100% cytotoxicity.[12]
-
Data Presentation
Table 1: Typical Parameters for Antimicrobial Susceptibility Testing
| Parameter | MIC Assay | MBC Assay | Time-Kill Kinetic Assay |
| Bacterial Inoculum | ~5 x 10^5 CFU/mL | ~5 x 10^5 CFU/mL | ~1 x 10^6 CFU/mL |
| Growth Medium | Cation-adjusted Mueller-Hinton Broth (CAMHB) | Mueller-Hinton Broth (MHB) | Mueller-Hinton Broth (MHB) |
| Incubation Time | 16-20 hours | 18-24 hours | Up to 24 hours (bacteria), up to 72 hours (fungi) |
| Incubation Temperature | 35°C ± 2°C | 35°C ± 2°C | 37°C |
| Endpoint | Lowest concentration with no visible growth | Lowest concentration with ≥99.9% killing | Log reduction in CFU/mL over time |
Table 2: Interpretation of MIC and MBC Results
| Ratio | Interpretation |
| MBC/MIC ≤ 4 | Bactericidal |
| MBC/MIC > 4 | Bacteriostatic |
| MBC/MIC ≥ 32 | Tolerance/Resistance |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7][13]
2. Minimum Bactericidal Concentration (MBC) Assay
-
Perform MIC Assay: First, determine the MIC of the compound as described above.
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[3][6]
3. Time-Kill Kinetic Assay
-
Preparation of Inoculum and Compound: Prepare a bacterial culture in the logarithmic growth phase and dilute it in fresh MHB to a starting concentration of approximately 1 x 10^6 CFU/mL. Prepare the test compound at the desired concentrations (e.g., 1x, 2x, 4x MIC).
-
Incubation and Sampling: Add the test compound to the bacterial culture. Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 1, 2, 4, 6, 12, 24 hours), remove an aliquot from each culture.[10]
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in a neutralizing broth and plate them on agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each compound concentration. A bactericidal effect is typically defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.[9]
4. MTT Cytotoxicity Assay
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the new compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[14][15][16]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[11][16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the amount of formazan produced.[11][16]
Mandatory Visualization
Caption: Workflow for antimicrobial compound screening.
Caption: Troubleshooting inconsistent MIC results.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microchemlab.com [microchemlab.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. 2025 CLSI & EUCAST Guidelines in BIOMIC V3 [rapidmicrobiology.com]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. qlaboratories.com [qlaboratories.com]
- 9. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 10. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. 2.6.2. Cell Viability Assay [bio-protocol.org]
Technical Support Center: Addressing Resistance Mechanisms to Sulfonamide-Based Drugs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with sulfonamide-based drugs and encountering resistance.
Troubleshooting Guides & FAQs
This section is designed to address specific issues that may arise during your experiments in a question-and-answer format.
Section 1: Investigating Target Modification (DHPS Mutations)
Question: We are observing high Minimum Inhibitory Concentration (MIC) values for our sulfonamide compound against a bacterial strain, but we cannot detect any sul genes. What could be the cause?
Answer: High MIC values in the absence of sul genes strongly suggest mutations in the chromosomal folP gene, which encodes the dihydropteroate synthase (DHPS) enzyme.[1][2] These mutations can alter the enzyme's active site, reducing its affinity for sulfonamides while maintaining its ability to bind to its natural substrate, para-aminobenzoic acid (pABA).[1][2]
Troubleshooting Steps:
-
Sequence the folP gene: Extract genomic DNA from the resistant strain and sequence the folP gene. Compare the sequence to that of a susceptible (wild-type) strain to identify any mutations.
-
Perform a DHPS enzyme assay: Measure the kinetic parameters of the DHPS enzyme from the resistant strain in the presence of your sulfonamide compound. A higher Michaelis constant (KM) for the sulfonamide would confirm reduced affinity.
Question: Our sequencing results of the folP gene show several mutations. How can we determine which mutations are responsible for resistance?
Answer: Not all mutations in the folP gene will confer resistance. To identify the specific resistance-conferring mutations, you can use site-directed mutagenesis.
Experimental Approach:
-
Clone the wild-type folP gene into an expression vector.
-
Introduce the identified mutations one by one into the cloned gene using a site-directed mutagenesis kit.
-
Express each mutant protein and perform a DHPS enzyme assay to assess its sensitivity to sulfonamides.
-
Transform a susceptible bacterial strain with the plasmids carrying the mutant folP genes and perform MIC testing to confirm the resistance phenotype in vivo.
Section 2: Detecting Enzymatic Bypass (sul Genes)
Question: We suspect our bacterial isolates have acquired sul genes. What is the most straightforward method to confirm this?
Answer: The most direct method for detecting the presence of sul genes (sul1, sul2, sul3, etc.) is through Polymerase Chain Reaction (PCR).[3]
Troubleshooting Steps for PCR:
-
Issue: No amplification product.
-
Check DNA quality and quantity: Ensure you have high-quality genomic DNA at an appropriate concentration.
-
Verify primer integrity: Check your primers for degradation and ensure they are specific to the target sul genes.
-
Optimize PCR conditions: Adjust the annealing temperature and extension time as needed.
-
Use a positive control: Always include a positive control (DNA from a known sul-positive strain) to validate your PCR setup.[4]
-
-
Issue: Non-specific bands.
-
Increase annealing temperature: This will increase the specificity of primer binding.
-
Redesign primers: If non-specific amplification persists, consider designing new primers with higher specificity.
-
Question: We have detected a sul gene in our strain, but the level of resistance (MIC) is lower than expected. Why might this be?
Answer: The level of resistance conferred by a sul gene can be influenced by several factors:
-
Gene expression levels: The expression of the sul gene may be low due to a weak promoter or other regulatory elements.
-
Plasmid copy number: If the sul gene is located on a low-copy-number plasmid, the number of resistant DHPS enzymes produced may be limited.
-
Fitness cost: The expression of the sul gene might impose a fitness cost on the bacteria, leading to a less robust resistance phenotype.
Section 3: Assessing the Role of Efflux Pumps
Question: How can we determine if efflux pumps are contributing to sulfonamide resistance in our bacterial strain?
Answer: To investigate the role of efflux pumps, you can perform MIC testing in the presence and absence of an efflux pump inhibitor (EPI).[5] A significant decrease in the MIC in the presence of an EPI suggests that efflux is contributing to resistance.
Commonly used EPIs:
-
Phenylalanine-arginine β-naphthylamide (PAβN)
-
Reserpine
-
Thioridazine
Troubleshooting:
-
Issue: No change in MIC with EPI.
-
EPI specificity: The EPI you are using may not be effective against the specific efflux pump(s) in your bacterial strain. Try a different EPI with a broader spectrum of activity.
-
Efflux is not the primary mechanism: Resistance may be primarily due to target modification or enzymatic bypass.
-
Data Presentation: Quantitative Analysis of Sulfonamide Resistance
The following tables summarize key quantitative data related to sulfonamide resistance.
Table 1: Minimum Inhibitory Concentration (MIC) Values of Sulfonamide Derivatives against S. aureus
| Sulfonamide Derivative | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Compound I | 32 - 512 | 64 | 256 |
| Compound II | 64 - 512 | 128 | 512 |
| Compound III | 128 - >512 | 256 | >512 |
Data adapted from a study on clinical isolates of Staphylococcus aureus. The MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.[6]
Table 2: Prevalence of sul Genes in Bacterial Isolates from Manured Agricultural Soils
| Gene | Number of Positive Isolates (n=531) | Prevalence (%) |
| sul1 only | 122 | 23 |
| sul2 only | 96 | 18 |
| sul3 only | 48 | 9 |
| sul1 + sul2 | 53 | 10 |
| sul1 + sul3 | 5 | 1 |
| sul2 + sul3 | 23 | 4 |
| sul1 + sul2 + sul3 | 12 | 2 |
| Total sul-positive | 359 | 67.6 |
This table shows the distribution and co-occurrence of sul1, sul2, and sul3 genes in a sample of 531 bacterial isolates.[7]
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Testing (Broth Microdilution Method)
This protocol determines the lowest concentration of a sulfonamide that inhibits the visible growth of a bacterial isolate.[8]
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sulfonamide stock solution
-
Sterile diluent (e.g., saline or MHB)
Procedure:
-
Prepare antibiotic dilutions:
-
Dispense 50 µL of MHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the sulfonamide stock solution to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard the final 50 µL from well 11. Well 12 will serve as a growth control with no antibiotic.
-
-
Inoculate the plate:
-
Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted inoculum to each well, resulting in a final volume of 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determine the MIC:
-
The MIC is the lowest concentration of the sulfonamide at which there is no visible bacterial growth.
-
Protocol 2: PCR Detection of sul Genes (sul1, sul2, sul3)
This protocol outlines the steps for detecting the presence of common sulfonamide resistance genes using PCR.[3]
Materials:
-
Genomic DNA extracted from bacterial isolates
-
Primers specific for sul1, sul2, and sul3
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
Procedure:
-
Prepare the PCR reaction mixture:
-
In a PCR tube, combine the following:
-
Genomic DNA template (100-250 ng)
-
Forward primer (0.4 µM)
-
Reverse primer (0.4 µM)
-
dNTP mix (200 µM each)
-
Taq polymerase buffer (1X)
-
Taq DNA polymerase (1-2.5 units)
-
Nuclease-free water to a final volume of 25 µL.
-
-
-
Perform PCR amplification:
-
Use the following cycling conditions (annealing temperatures may need optimization):
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 7 minutes
-
-
-
Analyze PCR products:
-
Run the PCR products on a 1.5% agarose gel stained with a DNA-binding dye.
-
Visualize the DNA bands under UV light and compare their sizes to a DNA ladder to confirm the presence of the target sul gene.
-
Visualizations
Signaling Pathway: Sulfonamide Action and Resistance
Caption: Mechanisms of sulfonamide action and resistance.
Experimental Workflow: Investigating Sulfonamide Resistance
Caption: A logical workflow for characterizing sulfonamide resistance mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 3. Frontiers | Diverse Mobile Genetic Elements and Conjugal Transferability of Sulfonamide Resistance Genes (sul1, sul2, and sul3) in Escherichia coli Isolates From Penaeus vannamei and Pork From Large Markets in Zhejiang, China [frontiersin.org]
- 4. youseq.com [youseq.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prevalence of Sulfonamide Resistance Genes in Bacterial Isolates from Manured Agricultural Soils and Pig Slurry in the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of Cyclobutane-Based Enzyme Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the selectivity of cyclobutane-based enzyme inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high selectivity a common challenge with our cyclobutane-based kinase inhibitor?
A1: Achieving high selectivity with kinase inhibitors, including those with a cyclobutane core, is inherently challenging due to the high degree of conservation in the ATP-binding site across the human kinome. Many inhibitors that target this site can inadvertently bind to multiple kinases, leading to off-target effects.[1][2] For cyclobutane-based inhibitors, while the rigid, puckered structure of the cyclobutane ring can offer advantages in conformational restriction and metabolic stability, improper substitution patterns can still lead to interactions with unintended kinases.[3][4] The key to improving selectivity lies in exploiting the subtle differences in the amino acid residues within and near the ATP-binding pocket of the target kinase compared to other kinases.
Q2: How can the cyclobutane core be leveraged to improve the selectivity of our inhibitor?
A2: The cyclobutane ring offers several strategic advantages for enhancing inhibitor selectivity:
-
Conformational Restriction: The rigid structure of the cyclobutane ring can lock the inhibitor into a specific conformation that is optimal for binding to the target enzyme but unfavorable for binding to off-target enzymes. This can be particularly effective when replacing more flexible linkers in an inhibitor scaffold.[3][4]
-
Vectorial Projection of Substituents: The puckered nature of the cyclobutane ring allows for precise, three-dimensional positioning of substituents. By carefully designing the stereochemistry and substitution pattern on the ring, functional groups can be directed to interact with unique, non-conserved residues in the target's active site, thereby increasing selectivity.[3]
-
Accessing Unique Hydrophobic Pockets: The cyclobutane moiety itself can effectively fill small hydrophobic pockets within the active site. Differences in the size and shape of these pockets between the target and off-target enzymes can be exploited to achieve selective binding.[4][5]
Q3: We are observing similar IC50 values for our target kinase and a closely related off-target. What are our next steps?
A3: When faced with poor selectivity between closely related kinases, a systematic structure-activity relationship (SAR) study is recommended. The goal is to identify modifications to your cyclobutane-based inhibitor that will decrease its affinity for the off-target kinase while maintaining or improving its affinity for the intended target.
Consider the following strategies:
-
Exploit Non-Conserved Residues: Analyze the crystal structures of your target and the off-target kinase. Identify amino acid differences in or near the inhibitor binding site. Modify the substituents on the cyclobutane ring to introduce steric hindrance with a residue present in the off-target kinase but not in the target kinase. Conversely, introduce a functional group that can form a favorable interaction (e.g., a hydrogen bond) with a unique residue in the target kinase.
-
Modify the Stereochemistry: If your cyclobutane core has multiple substituents, synthesize and test all possible stereoisomers (e.g., cis/trans isomers). The spatial arrangement of the substituents can have a profound impact on selectivity, as different isomers will present their functional groups in distinct orientations.
-
Alter Linker Length and Composition: If the cyclobutane is part of a linker, systematically vary its point of attachment and the nature of the groups connecting it to the rest of the inhibitor.
Troubleshooting Guide
Problem: My new cyclobutane-containing inhibitor shows high potency but poor selectivity in a kinase panel.
| Possible Cause | Troubleshooting Step |
| Suboptimal Stereochemistry | The synthesis may have produced a mixture of cis and trans isomers, with one being less selective. Separate the stereoisomers using chiral chromatography and test each isomer individually for potency and selectivity.[6] |
| Incorrect Vectorial Projection of Substituents | The current substitution pattern on the cyclobutane ring may be interacting with conserved residues. Perform computational modeling (docking studies) to visualize the inhibitor in the binding sites of both the target and off-target kinases. This can help identify clashes or missed opportunities for favorable interactions.[7] Use this information to guide the synthesis of new analogs with altered substitution patterns. |
| High Lipophilicity | Highly lipophilic compounds can exhibit non-specific binding, leading to apparent polypharmacology. Assess the clogP of your inhibitor and consider introducing more polar functional groups to reduce lipophilicity, provided this does not significantly compromise potency. |
Problem: I am having difficulty synthesizing pure stereoisomers of my disubstituted cyclobutane inhibitor.
| Possible Cause | Troubleshooting Step |
| Non-Stereoselective Synthetic Route | The chosen synthetic pathway may not provide adequate control over the stereochemical outcome. Explore alternative synthetic routes that employ stereoselective reactions, such as photochemical [2+2] cycloadditions with chiral auxiliaries or catalyzed cycloadditions. |
| Difficult Chromatographic Separation | The physicochemical properties of the stereoisomers may be too similar for effective separation by standard chromatography. Consider derivatization of the isomers to introduce a functional group that facilitates separation, followed by removal of the derivatizing group. Alternatively, explore specialized chiral stationary phases for HPLC.[6] |
Data Presentation
The following table provides a comparison of the in-vitro IC50 values of several Janus Kinase (JAK) inhibitors against the four members of the JAK family. Note the improved selectivity of second-generation inhibitors, some of which incorporate cyclic moieties to achieve this. Abrocitinib contains an azetidine ring, which is a four-membered heterocycle with properties similar to cyclobutane. This data illustrates how structural modifications can lead to significant gains in selectivity.
| Inhibitor | Target(s) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Notes |
| Tofacitinib | Pan-JAK | 112 | 20 | 1 | 344 | Potent inhibitor of JAK1, JAK2, and JAK3. |
| Baricitinib | JAK1/JAK2 | 5.9 | 5.7 | >400 | 53 | Selective for JAK1 and JAK2 over JAK3 and TYK2.[3] |
| Abrocitinib | JAK1 | 29 | 803 | >10,000 | 1,300 | Highly selective for JAK1.[3][8] |
| Upadacitinib | JAK1 | 43 | 110 | 2,300 | 4,600 | Highly selective for JAK1. |
Data compiled from multiple sources.[3][8]
Experimental Protocols
1. Protocol: Kinase Inhibitor Selectivity Profiling using Differential Scanning Fluorimetry (DSF)
This protocol outlines a general method for assessing the binding of a cyclobutane-based inhibitor to a panel of kinases by measuring the thermal stabilization of the proteins upon ligand binding.
Materials:
-
Purified kinase stocks (at least >80% purity)
-
Inhibitor stock solution (e.g., 10 mM in DMSO)
-
Thermal shift assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 500 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
384-well qPCR plates
-
Real-Time PCR instrument capable of monitoring fluorescence during a thermal melt
Procedure:
-
Prepare the Protein-Dye Mixture: Dilute the SYPRO Orange dye 1:1000 into the thermal shift assay buffer. Then, add the purified kinase to a final concentration of 2 µM. Prepare a sufficient volume for the entire plate.
-
Plate Preparation: Using a multi-channel pipette, dispense 10 µL of the protein-dye mixture into each well of a 384-well qPCR plate.
-
Compound Addition: Using an acoustic liquid handler or a manual pipette, add 10 nL of the 10 mM inhibitor stock solution to the appropriate wells (final inhibitor concentration will be 10 µM). Include DMSO-only wells as a negative control.
-
Sealing and Centrifugation: Seal the plate with a qPCR-compatible adhesive seal and centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal Melt: Place the plate in the Real-Time PCR instrument. Program the instrument to heat the plate from 25°C to 95°C with a ramp rate of 0.05°C/second, while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
Data Analysis: The melting temperature (Tm) is the midpoint of the protein unfolding transition. Calculate the thermal shift (ΔTm) for each well containing an inhibitor by subtracting the Tm of the DMSO control from the Tm of the inhibitor-containing well (ΔTm = Tm_inhibitor - Tm_control). A larger ΔTm generally indicates stronger binding.
2. Protocol: IC50 Determination using the ADP-Glo™ Kinase Assay
This protocol describes how to determine the IC50 value of a cyclobutane-based inhibitor against a specific kinase by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Inhibitor stock solution and serial dilutions
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction in a total volume of 5 µL per well. This will include the kinase, its substrate, ATP, and the appropriate concentration of your cyclobutane-based inhibitor (typically a 10-point serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence of the plate using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce the kinase activity by 50%.
Visualizations
Caption: Workflow for improving inhibitor selectivity.
Caption: Inhibition of the JAK-STAT signaling pathway.
Caption: Troubleshooting logic for poor selectivity.
References
- 1. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors [mdpi.com]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 1-Methylcyclobutane-1-sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 1-Methylcyclobutane-1-sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
This compound has the molecular formula C5H11NO2S and a molecular weight of approximately 149.21 g/mol .[1][2] Its structure consists of a cyclobutane ring with a methyl group and a sulfonamide group attached to the same carbon atom.[1] Safety data indicates that it may cause skin, eye, and respiratory irritation.[1]
Q2: I am not getting any crystals. What are the initial steps to troubleshoot this issue?
When no crystals form, it is typically an issue with achieving adequate supersaturation. Here are the initial steps to take:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod at the air-solvent interface. Seeding with a previously formed crystal, if available, can also be effective.
-
Increase Concentration: If the solution is clear, it may be too dilute. Slowly evaporate the solvent to increase the concentration of the solute.[3]
-
Cooling: If crystallization is being attempted at room temperature, try cooling the solution in an ice bath or refrigerator. A slower cooling rate is often preferable.
-
Solvent System: Re-evaluate your choice of solvent. The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Q3: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is supersaturated at a temperature above the melting point of the solid form or when the concentration of impurities is high.[3]
To address this:
-
Add More Solvent: Re-heat the solution until the oil dissolves, then add a small amount of additional solvent to decrease the supersaturation level.[3]
-
Slower Cooling: Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice.
-
Change Solvent: Use a solvent with a lower boiling point or a solvent in which the compound is less soluble.
-
Purification: The presence of impurities can significantly hinder crystallization.[4] Consider an additional purification step for your material.
Q4: The crystals I've obtained are very small or needle-like. How can I grow larger, higher-quality crystals?
The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth. To obtain larger crystals:
-
Reduce Supersaturation: Decrease the rate at which supersaturation is achieved. This can be done by slowing down the cooling rate or by using a solvent system where solubility changes less dramatically with temperature.
-
Vapor Diffusion: Set up a vapor diffusion experiment (see protocol below) where the precipitant slowly diffuses into the solution, leading to a more controlled crystallization process.
-
Layering: Carefully layer a poor solvent on top of a solution of your compound in a good solvent. Crystals will form at the interface.
Troubleshooting Guides
Problem: Poor Crystal Yield
| Possible Cause | Troubleshooting Step |
| Compound is too soluble in the chosen solvent. | Select a solvent in which the compound has lower solubility at room temperature. Consider using a binary solvent system (a "good" solvent mixed with a "poor" solvent). |
| Too much solvent was used. | Concentrate the mother liquor and cool again to recover more material.[3] Next time, use the minimum amount of hot solvent required to fully dissolve the compound. |
| Cooling was not sufficient. | Ensure the solution is cooled to a low enough temperature to maximize precipitation. |
| Premature crystallization during hot filtration. | Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the compound from crystallizing out on the filter. |
Problem: Polymorphism - Different Crystal Forms Observed
Polymorphism is the ability of a compound to exist in more than one crystal form.[5] Different polymorphs can have different physical properties, such as solubility and stability.[4][5]
| Factor | Influence on Polymorphism | Experimental Approach |
| Solvent | The polarity and hydrogen bonding capability of the solvent can influence which polymorph is favored.[4] | Screen a variety of solvents with different properties (e.g., protic vs. aprotic, polar vs. non-polar). |
| Temperature | The temperature of crystallization can affect the thermodynamic stability of different polymorphs.[4] | Attempt crystallization at different temperatures (e.g., 4°C, room temperature, elevated temperatures with slow cooling). |
| Supersaturation Rate | The rate at which supersaturation is achieved can influence which polymorph nucleates. | Vary the rate of cooling, evaporation, or addition of an anti-solvent. |
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
-
Preparation: Place approximately 10-20 mg of this compound into several small test tubes or vials.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent needed. Solvents that dissolve the compound readily at room temperature are generally poor choices for single-solvent crystallization.
-
Heating: For solvents that do not dissolve the compound at room temperature, gently heat the mixture to the boiling point of the solvent. If the compound dissolves, it is a potential candidate.
-
Cooling: Allow the hot solutions that fully dissolved the compound to cool slowly to room temperature, and then in an ice bath.
-
Observation: Observe the formation of crystals. Note the quality, shape, and quantity of the crystals formed in each solvent system.
Table 1: Illustrative Solvent Screening Data for this compound
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Observations upon Cooling |
| Water | Insoluble | Slightly Soluble | Fine needles |
| Ethanol | Soluble | Very Soluble | No crystals |
| Isopropanol | Sparingly Soluble | Soluble | Prismatic crystals |
| Acetone | Soluble | Very Soluble | No crystals |
| Toluene | Insoluble | Sparingly Soluble | Small plates |
| Heptane | Insoluble | Insoluble | - |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good quality blocks |
Protocol 2: Slow Cooling Crystallization
-
Dissolution: In a suitable flask, dissolve the this compound in the minimum amount of a pre-determined good solvent (e.g., Ethyl Acetate from the screen above) at its boiling point.
-
Insulation: Once fully dissolved, cover the flask and place it in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite) to slow the rate of cooling.
-
Crystallization: Allow the solution to cool undisturbed to room temperature over several hours or overnight.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Vapor Diffusion (Hanging Drop Method)
-
Reservoir: In the well of a vapor diffusion plate, place a reservoir solution of a "poor" solvent (one in which the compound is insoluble).
-
Drop: On a siliconized glass coverslip, place a small drop (1-5 µL) of a concentrated solution of this compound in a "good" solvent.
-
Sealing: Invert the coverslip and place it over the well, sealing it with grease to create an airtight system.
-
Diffusion: The "poor" solvent from the reservoir will slowly vaporize and diffuse into the drop, gradually increasing the concentration of the precipitant in the drop and inducing crystallization.
-
Incubation: Keep the plate in a vibration-free location and monitor for crystal growth over several days.
Visual Guides
Caption: Troubleshooting workflow for common crystallization issues.
Caption: Key parameters influencing the success of crystallization.
References
Validation & Comparative
A Comparative Guide to Antibacterial Sulfonamides: Evaluating 1-Methylcyclobutane-1-sulfonamide in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial performance of established sulfonamides and introduces 1-Methylcyclobutane-1-sulfonamide as a novel compound within this class. Due to the limited publicly available data on the antibacterial activity of this compound, this document focuses on providing a framework for its evaluation by comparing the performance of well-characterized sulfonamides. The included experimental protocols and data presentation standards are intended to guide future research and facilitate direct comparisons.
Mechanism of Action: Inhibition of Folate Synthesis
Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. Bacteria synthesize their own folic acid, which is essential for the synthesis of nucleotides and ultimately DNA and RNA. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, leading to a bacteriostatic effect. Mammalian cells are unaffected as they obtain folic acid from their diet.
Caption: Folic Acid Synthesis Pathway and Sulfonamide Inhibition.
Comparative Antibacterial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of two widely used sulfonamides, Sulfamethoxazole and Sulfadiazine, against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. These values represent the minimum concentration of the drug required to inhibit the visible growth of the bacteria and are a key indicator of antibacterial potency.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfamethoxazole | Staphylococcus aureus | 250 | [1] |
| Escherichia coli | 125 | [1] | |
| Sulfadiazine | Staphylococcus aureus | 250 | [1] |
| Escherichia coli | 31.25 | [1] |
Note: MIC values can vary depending on the specific bacterial strain and the experimental conditions. The data presented here is for comparative purposes.
This compound: A Novel Candidate
This compound is a sulfonamide derivative with a unique cyclobutane moiety. While its chemical structure suggests potential antibacterial activity through the same mechanism as other sulfonamides, there is currently a lack of published experimental data to confirm its efficacy.
The structural features of this compound, particularly the cyclic alkyl group attached to the sulfonyl moiety, may influence its physicochemical properties, such as solubility and cell permeability, which in turn could affect its antibacterial potency and spectrum of activity. Further research is required to determine its MIC values against a panel of clinically relevant bacteria and to compare its performance with existing sulfonamides.
Experimental Protocols
To facilitate the evaluation of this compound and other novel sulfonamides, a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided below.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Reference sulfonamides (e.g., Sulfamethoxazole, Sulfadiazine)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound and reference sulfonamides in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the antimicrobial agents in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Alternatively, the optical density (OD) of each well can be measured using a microplate reader at 600 nm. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of bacterial growth compared to the growth control.
-
Caption: Experimental Workflow for MIC Determination.
Conclusion
While established sulfonamides like sulfamethoxazole and sulfadiazine have well-documented antibacterial activity, the emergence of antibiotic resistance necessitates the exploration of novel derivatives. This compound represents such a novel compound. The lack of performance data underscores the critical need for experimental evaluation. The protocols and comparative data provided in this guide offer a robust framework for researchers to assess the antibacterial potential of this compound and other new chemical entities in the ongoing search for effective antimicrobial agents.
References
Cyclobutane vs. Cyclopropane in Drug Design: A Comparative Analysis
In the landscape of modern drug discovery, the quest for molecular scaffolds that can fine-tune the pharmacological profile of a drug candidate is perpetual. Among the vast arsenal of chemical motifs available to medicinal chemists, small carbocycles like cyclopropane and cyclobutane have emerged as powerful tools for lead optimization. Their rigid structures and unique electronic properties offer a means to modulate a compound's metabolic stability, binding affinity, and solubility. This guide provides a detailed comparative analysis of cyclobutane and cyclopropane in drug design, supported by experimental data, to aid researchers in making informed decisions during the drug development process.
At a Glance: Key Physicochemical and Structural Differences
Cyclopropane and cyclobutane, while both small cycloalkanes, possess distinct structural and electronic features that influence their application in drug design. Cyclopropane, a three-membered ring, is the most strained of all cycloalkanes, with a strain energy of approximately 28.1 kcal/mol.[1] This high ring strain results in C-C bonds with significant p-character, making the cyclopropyl group electronically similar to a double bond in some contexts.[1] In contrast, cyclobutane has a slightly lower ring strain of 26.3 kcal/mol and adopts a puckered conformation to relieve some torsional strain.[1] These fundamental differences in strain and geometry translate to different impacts on the properties of a drug molecule.
| Property | Cyclopropane | Cyclobutane | Reference |
| Ring Strain Energy | ~28.1 kcal/mol | ~26.3 kcal/mol | [1] |
| C-C Bond Length | ~1.51 Å | ~1.55 Å | [1] |
| Conformation | Planar | Puckered | [1] |
| Electronic Character | Significant p-character in C-C bonds | Less p-character than cyclopropane | [1] |
Performance in Drug Design: A Data-Driven Comparison
The choice between incorporating a cyclobutane or a cyclopropane moiety into a drug candidate is often driven by the specific properties that need to be optimized. The following sections provide a comparative analysis of their effects on metabolic stability, binding affinity, and solubility, with supporting experimental data.
Metabolic Stability
The introduction of small rings can significantly alter the metabolic fate of a drug molecule, often by blocking sites of oxidation by cytochrome P450 (CYP) enzymes. Both cyclopropyl and cyclobutyl groups are generally considered to be more metabolically robust than their linear alkyl counterparts. However, direct comparisons reveal nuances in their stability.
A study comparing trifluoromethyl-substituted cyclobutane and cyclopropane analogs as bioisosteres for the tert-butyl group in various bioactive compounds provides valuable quantitative data on their metabolic stability in human liver microsomes.[2][3] The intrinsic clearance (CLint) is a measure of the rate of metabolism by liver enzymes.
| Compound Series | Analog | Intrinsic Clearance (CLint) (μL/min/mg protein) |
| Model Amide 1 | tert-Butyl | 11 |
| CF3-Cyclopropane | 16 | |
| CF3-Cyclobutane | 16 | |
| Model Amide 2 | tert-Butyl | 12 |
| CF3-Cyclopropane | 1 | |
| CF3-Cyclobutane | 1 | |
| Butenafine | tert-Butyl | 30 |
| CF3-Cyclopropane | 21 | |
| CF3-Cyclobutane | 21 | |
| Tebutam | tert-Butyl | 57 |
| CF3-Cyclopropane | 107 | |
| CF3-Cyclobutane | 107 |
Data sourced from Mykhailiuk et al. (2024).[2][3]
In the case of Model Amide 2 and Butenafine, both CF3-cyclopropane and CF3-cyclobutane analogs showed improved metabolic stability (lower CLint) compared to the tert-butyl parent compound.[2][3] Conversely, for Model Amide 1 and Tebutam, the introduction of either small ring resulted in decreased metabolic stability.[2][3] Notably, in all these examples, the metabolic stability of the cyclobutane and cyclopropane analogs were remarkably similar to each other.[2][3]
Binding Affinity
The rigid nature of cyclobutane and cyclopropane rings can pre-organize a molecule into a bioactive conformation, leading to improved binding affinity for its target protein. This conformational restriction can reduce the entropic penalty of binding.
The same comparative study on CF3-substituted analogs also provides data on their biological activity, which is a function of binding affinity.[2][3]
| Compound | Target | Parameter | tert-Butyl Analog | CF3-Cyclopropane Analog | CF3-Cyclobutane Analog |
| Buclizine | Antihistamine Activity | IC50 (μM) | 31 | Inactive | 102 |
| Buclizine | Lipid Droplet Formation | EC50 (μM) | 19 | 21 | 15 |
Data sourced from Mykhailiuk et al. (2024).[2][3]
In the case of Buclizine, the CF3-cyclopropane analog was inactive in the antihistamine assay, whereas the CF3-cyclobutane analog retained activity, albeit with a higher IC50 than the parent compound.[2][3] Interestingly, for inducing lipid droplet formation, the CF3-cyclobutane analog was the most potent.[2][3] This highlights that the choice between these two rings can have a dramatic and sometimes unpredictable impact on biological activity, underscoring the importance of empirical testing.
Solubility
Improving aqueous solubility is a critical challenge in drug development. The introduction of sp3-rich, non-planar moieties like cyclobutane and cyclopropane can disrupt crystal packing and improve solubility compared to their flatter aromatic or linear counterparts. While direct comparative data between cyclobutane and cyclopropane analogs from a single study is limited, general principles suggest that both can enhance solubility.
Experimental Protocols
To ensure the reproducibility and validity of the data presented, detailed experimental protocols for key assays are provided below.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines the procedure for determining the intrinsic clearance (CLint) of a compound in human liver microsomes.
Materials:
-
Test compound
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) containing an internal standard (IS)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration (e.g., 1 µM).
-
Add human liver microsomes to the wells to a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3 volumes of ice-cold ACN containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Determine the rate of disappearance of the parent compound by plotting the natural logarithm of the peak area ratio (compound/IS) versus time. The slope of this line is the elimination rate constant (k).
-
Calculate the half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol describes the determination of binding affinity (KD) using SPR.
Materials:
-
Ligand (e.g., target protein)
-
Analyte (e.g., test compound)
-
SPR instrument and sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Regeneration solution
Procedure:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface by injecting a mixture of EDC and NHS.
-
Immobilize the ligand to the sensor surface by injecting the ligand solution in the immobilization buffer. The amount of immobilized ligand should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
Inject a series of concentrations of the analyte over the ligand-immobilized surface and a reference surface (without ligand).
-
Monitor the binding response in real-time.
-
After each analyte injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Visualizing the Role of Cycloalkanes in Drug Design
The following diagrams illustrate key concepts in the application of cyclobutane and cyclopropane in drug design.
Caption: Bioisosteric replacement of a labile group with cyclopropane or cyclobutane.
Caption: A typical workflow for incorporating cyclobutane or cyclopropane in drug design.
Conclusion
Both cyclobutane and cyclopropane are valuable motifs in the medicinal chemist's toolbox for fine-tuning the properties of drug candidates. While they share the ability to impart conformational rigidity and can act as bioisosteres for other groups, the subtle differences in their ring strain, geometry, and electronics can lead to significant variations in metabolic stability, binding affinity, and other key drug-like properties. The choice between these two small rings is not always straightforward and often requires empirical validation through the synthesis and testing of both analogs. The experimental data presented here underscores that a one-size-fits-all approach is not applicable, and the optimal choice is highly dependent on the specific molecular context and the desired therapeutic profile. By leveraging a data-driven, comparative approach, researchers can more effectively harness the potential of these small carbocycles to design safer and more efficacious medicines.
References
Validating the Biological Target of 1-Methylcyclobutane-1-sulfonamide: A Comparative Guide
Disclaimer: As of November 2025, there is no publicly available experimental data validating the specific biological target of 1-Methylcyclobutane-1-sulfonamide. This guide, therefore, presents a hypothetical target validation workflow. Based on the common pharmacological profile of small molecule sulfonamides, we will proceed with the hypothesis that this compound is an inhibitor of Carbonic Anhydrase II (CA-II) . This document will compare its hypothetical performance against established CA-II inhibitors and provide standard experimental protocols for target validation.
Introduction to the Hypothetical Target: Carbonic Anhydrase II
Carbonic Anhydrase II (CA-II) is a well-characterized zinc-containing metalloenzyme that plays a crucial role in regulating pH in various physiological processes.[1][2][3] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Inhibition of CA-II has therapeutic applications in conditions such as glaucoma, epilepsy, and altitude sickness.[5][6][7] Many clinically used CA-II inhibitors belong to the sulfonamide class of compounds.[8][9]
This guide outlines a series of experiments to validate whether a novel compound, represented here by this compound, directly engages and inhibits CA-II. Its hypothetical performance will be benchmarked against three well-established sulfonamide-based CA-II inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide.
Comparative Analysis of CA-II Inhibitors
The inhibitory potency of a compound against its target is a key performance metric. The following table summarizes the reported inhibitory activities of the comparator compounds against CA-II. For our hypothetical compound, this compound, we will assume a target IC50 value for a successful lead compound.
| Compound | Type | Target | Inhibitory Potency (IC50/Ki) |
| This compound | Hypothetical Inhibitor | CA-II | < 10 nM (Target) |
| Acetazolamide | Known Inhibitor | CA-II | IC50: ~5.86 µM[10] |
| Dorzolamide | Known Inhibitor | CA-II | IC50: 0.18 nM[4][11] |
| Brinzolamide | Known Inhibitor | CA-II | IC50: 3.19 nM[12][13][14][15] |
Experimental Protocols for Target Validation
To validate that this compound directly targets and inhibits CA-II, a multi-step experimental approach is necessary. This involves biochemical assays to determine direct enzyme inhibition, cell-based assays to confirm target engagement in a cellular context, and functional cellular assays to measure the downstream effects of inhibition.
Direct Enzyme Inhibition Assay: p-Nitrophenyl Acetate (pNPA) Hydrolysis Assay
This assay measures the esterase activity of CA-II, which is a reliable proxy for its hydratase activity.[3] The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.
Protocol:
-
Reagents and Materials:
-
Purified human Carbonic Anhydrase II enzyme.
-
p-Nitrophenyl acetate (pNPA) substrate solution.
-
Tris-HCl buffer (pH 7.5).
-
Test compound (this compound) and comparator compounds (Acetazolamide, Dorzolamide, Brinzolamide) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate and a spectrophotometer.
-
-
Procedure:
-
A reaction mixture containing Tris-HCl buffer and the CA-II enzyme is prepared.
-
Varying concentrations of the test and comparator compounds are added to the wells of the microplate containing the reaction mixture and incubated.
-
The enzymatic reaction is initiated by adding the pNPA substrate solution to all wells.
-
The rate of p-nitrophenol production is measured by monitoring the increase in absorbance at 400 nm over time in kinetic mode.[16]
-
The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (e.g., DMSO).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to confirm that a drug binds to its target protein within a living cell.[17][18] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[19]
Protocol:
-
Reagents and Materials:
-
A human cell line that expresses CA-II (e.g., K562).
-
Cell culture medium and supplements.
-
Test compound and comparator compounds.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment for heating cells (e.g., PCR machine), protein quantification (e.g., Western blot or ELISA), and cell lysis.
-
-
Procedure:
-
Cells are cultured and treated with either the test compound or a vehicle control for a specified period.
-
The treated cells are harvested, washed, and resuspended in PBS.
-
The cell suspensions are aliquoted and heated to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
After heating, the cells are lysed, and the precipitated proteins are separated from the soluble protein fraction by centrifugation.
-
The amount of soluble CA-II remaining in the supernatant at each temperature is quantified using a specific antibody-based method like Western blot or ELISA.
-
A melting curve is generated by plotting the amount of soluble CA-II against the temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Functional Cellular Assay: Intracellular pH Regulation Assay
Since CA-II is involved in pH regulation, a functional cellular assay can be designed to measure the effect of its inhibition on the cell's ability to recover from an acid load.[2][20]
Protocol:
-
Reagents and Materials:
-
A suitable cell line (e.g., HEK293).
-
A pH-sensitive fluorescent dye (e.g., BCECF-AM).
-
Buffer solutions for inducing and recovering from intracellular acidification (e.g., an ammonium chloride prepulse technique).
-
Test compound and comparator compounds.
-
A fluorescence plate reader or microscope capable of ratiometric pH measurements.
-
-
Procedure:
-
Cells are seeded in a multi-well plate and loaded with the pH-sensitive fluorescent dye.
-
The cells are then treated with the test or comparator compounds at various concentrations.
-
Intracellular acidification is induced, for example, by a brief exposure to an ammonium chloride solution followed by its removal.
-
The recovery of intracellular pH back to the baseline is monitored over time by measuring the fluorescence ratio of the dye.
-
Inhibition of CA-II is expected to slow down the rate of pH recovery.
-
The rate of pH recovery is calculated for each condition, and the dose-dependent effect of the inhibitors is determined.
-
Visualizing Workflows and Pathways
To better illustrate the concepts described, the following diagrams are provided.
Caption: Hypothetical signaling pathway of CA-II in cellular pH regulation.
References
- 1. carbonic-anhydrases-role-in-ph-control-and-cancer - Ask this paper | Bohrium [bohrium.com]
- 2. 2. Carbonic anhydrase function in relation to pH regulation [medizin.uni-muenster.de]
- 3. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Acetazolamide - Wikipedia [en.wikipedia.org]
- 7. What is Acetazolamide used for? [synapse.patsnap.com]
- 8. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. apexbt.com [apexbt.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. annualreviews.org [annualreviews.org]
- 20. Frontiers | The role of membrane acid/base transporters and carbonic anhydrases for cellular pH and metabolic processes [frontiersin.org]
Novel Sulfonamides: A Comparative Analysis of Carbonic Anhydrase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the selectivity profiles of emerging sulfonamide-based inhibitors against key human carbonic anhydrase isoforms.
This guide provides a comparative analysis of the cross-reactivity of recently developed novel sulfonamide compounds. The focus is on their inhibitory activity against various human carbonic anhydrase (hCA) isoforms, highlighting their potential for targeted therapeutic applications while minimizing off-target effects. The data presented is compiled from recent peer-reviewed studies, offering a valuable resource for researchers in medicinal chemistry and drug development.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory constants (Ki) of novel sulfonamide derivatives against four key human carbonic anhydrase isoforms: hCA I and hCA II (cytosolic, off-target enzymes) and hCA IX and hCA XII (transmembrane, cancer-associated targets). Lower Ki values indicate stronger inhibition.
Table 1: Inhibitory Activity (Ki, nM) of Novel Sulfonamide-Incorporated α-Aminophosphonates [1]
| Compound | R Substituent | hCA I (off-target) | hCA II (off-target) | hCA IX (target) | hCA XII (target) |
| 20 | 4-Me | 5603 | 231.8 | 146.6 | 30.7 |
| 21 | 4-Ph | 7344 | 561.1 | 224.7 | 27.6 |
| 22 | 4-OMe | 4815 | 831.9 | 140.2 | 14.8 |
| 23 | 4-SMe | 6231 | 759.7 | 80.2 | 13.6 |
| 24 | 4-F | 424.3 | 616.2 | 91.6 | 45.4 |
| 25 | 4-Cl | 528.6 | 33.8 | 141.7 | 71.9 |
| 26 | 4-Br | 289.2 | 27.2 | 153.5 | 240.5 |
| 27 | 3-F | 136.9 | 44.8 | 39.1 | 86.4 |
| 28 | 3-Br | 436.9 | 72.9 | 61.3 | 282.8 |
| 29 | 2-F | 162.9 | 8.8 | 26.7 | 72.0 |
| 30 | 2-NO2 | 234.0 | 15.7 | 293.2 | 49.3 |
| AAZ (Control) | - | 250 | 12.5 | 25.0 | 5.7 |
AAZ (Acetazolamide) is a known, non-selective carbonic anhydrase inhibitor.
Table 2: Inhibitory Activity (KI, nM) of Quinoline-Based Sulfonamides [2]
| Compound | R Substituent | hCA I (off-target) | hCA II (off-target) | hCA IX (target) |
| 13a | 4-SO2NH2 | 78.4 | 10.2 | 30.2 |
| 13b | 4-SO2NH2 | 92.1 | 12.5 | 35.8 |
| 13c | 4-SO2NH2 | 55.4 | 8.9 | 25.4 |
| 16 | 4-SO2NH2 | 81.4 | 11.7 | 28.9 |
| 11e | 3-SO2NH2 | 3498 | 258.4 | 156.3 |
| 11f | 3-SO2NH2 | 2256 | 198.7 | 125.8 |
| 11g | 3-SO2NH2 | 4521 | 311.2 | 201.5 |
Table 3: Inhibitory Activity (Ki, nM) of 3-Sulfonamide Pyrrol-2-one Derivatives [3]
| Compound | Substitution Pattern | hCA I (off-target) | hCA II (off-target) | hCA IX (target) | hCA XII (target) |
| 4h | Methoxy/Hydroxy | >10000 | 8.9 | 154.6 | 45.8 |
| 4i | Methoxy/Hydroxy | 8950 | 9.8 | 120.7 | 51.2 |
| 4j | Methoxy/Hydroxy | 7560 | 12.5 | 98.3 | 63.4 |
| 4k | Methoxy/Hydroxy | 6340 | 11.2 | 85.1 | 58.9 |
| 4l | Methoxy/Hydroxy | >10000 | 15.8 | 45.2 | 10.7 |
| 4n | Methoxy/Hydroxy | 9870 | 10.5 | 77.4 | 49.3 |
| 4o | Methoxy/Hydroxy | 8500 | 7.0 | 30.3 | 35.6 |
Experimental Protocols
The inhibitory activities of the novel sulfonamide compounds were determined using a stopped-flow assay to measure the carbonic anhydrase-catalyzed CO2 hydration.
Stopped-Flow Assay for Carbonic Anhydrase Inhibition[4]
Objective: To determine the inhibition constants (Ki) of novel sulfonamide compounds against various human carbonic anhydrase (hCA) isoforms.
Materials:
-
Applied Photophysics stopped-flow instrument.
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII).
-
Novel sulfonamide inhibitor stock solutions (0.1 mM in deionized water).
-
CO2-saturated water.
-
Buffer solution: 20 mM HEPES (for pH 7.5) or 20 mM TRIS (for pH 8.3).
-
Indicator: 0.2 mM Phenol Red.
-
20 mM Na2SO4 (to maintain constant ionic strength).
Procedure:
-
Enzyme and Inhibitor Pre-incubation: Solutions of the respective hCA isoform and the sulfonamide inhibitor are pre-incubated together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
Stopped-Flow Measurement: The assay is performed by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated solution in the stopped-flow instrument.
-
Data Acquisition: The initial rates of the CA-catalyzed CO2 hydration reaction are monitored for a period of 10-100 seconds by observing the change in absorbance of the pH indicator, Phenol Red, at its absorbance maximum of 557 nm.
-
Kinetic Parameter Determination: The concentration of CO2 is varied (typically in the range of 1.7 to 17 mM) to determine the kinetic parameters.
-
Inhibition Constant Calculation: For each inhibitor, at least six traces of the initial 5% to 10% of the reaction are used to determine the initial velocity. The uncatalyzed reaction rate is subtracted from the observed rate. The inhibition constants (Ki) are then calculated using non-linear least-squares methods with the Cheng–Prusoff equation. Each reported Ki value is the mean of at least three separate determinations.
Visualizations
Logical Relationship: The "Tail Approach" for Selective Inhibition
The following diagram illustrates the "tail approach," a key strategy in designing selective carbonic anhydrase inhibitors. This approach modifies the sulfonamide scaffold to achieve better isoform selectivity, thereby reducing cross-reactivity with off-target enzymes.
Caption: "The 'Tail Approach' for achieving selective carbonic anhydrase inhibition."
Experimental Workflow: Stopped-Flow Assay
This diagram outlines the key steps in the stopped-flow experimental workflow used to determine the inhibitory constants of the novel sulfonamide compounds.
Caption: "Workflow for determining carbonic anhydrase inhibition via stopped-flow assay."
References
In Vivo Validation: A Comparative Analysis of 1-Methylcyclobutane-1-sulfonamide (MCBS-1) and a Reference Inhibitor
Disclaimer: Information regarding "1-Methylcyclobutane-1-sulfonamide" is not publicly available. For the purpose of this guide, we will use a hypothetical sulfonamide-containing compound, designated MCBS-1, which is a selective BRAF V600E inhibitor. Its performance will be compared against Vemurafenib, a well-established, FDA-approved BRAF inhibitor, to demonstrate a model for in vivo validation and comparison.
This guide provides a comparative overview of the in vivo activity of MCBS-1 versus the established BRAF inhibitor, Vemurafenib. The following sections detail the anti-tumor efficacy, pharmacokinetic profiles, and the experimental protocols used for these assessments.
Comparative In Vivo Efficacy
The primary measure of in vivo efficacy for an anti-cancer agent is its ability to inhibit tumor growth in a preclinical animal model. In this case, a human melanoma xenograft mouse model (A375 cell line, which harbors the BRAF V600E mutation) was utilized.
Table 1: Tumor Growth Inhibition in A375 Xenograft Model
| Compound | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | p-value | Body Weight Change (%) |
| Vehicle Control | 50 mg/kg, oral, BID | 0% | - | +2.5% |
| MCBS-1 | 50 mg/kg, oral, BID | 85% | <0.001 | -1.8% |
| Vemurafenib | 50 mg/kg, oral, BID | 78% | <0.001 | -4.5% |
BID: Bis in die (twice a day). TGI is calculated at the end of the study (Day 21) relative to the vehicle control group. Body weight change is a general measure of toxicity.
Pharmacokinetic Profile Comparison
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical for interpreting efficacy data. The following table summarizes key pharmacokinetic parameters in mice following a single oral dose.
Table 2: Key Pharmacokinetic Parameters in Mice
| Parameter | MCBS-1 (50 mg/kg, oral) | Vemurafenib (50 mg/kg, oral) |
| Tmax (h) | 2.0 | 4.0 |
| Cmax (µM) | 15.2 | 10.8 |
| AUC (0-24h) (µM*h) | 125.6 | 98.5 |
| Oral Bioavailability (%) | 65% | 48% |
Tmax: Time to reach maximum plasma concentration. Cmax: Maximum plasma concentration. AUC: Area under the curve, representing total drug exposure over time.
Experimental Protocols
In Vivo Tumor Xenograft Study
-
Cell Line: A375 human melanoma cell line (ATCC® CRL-1619™).
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: 1 x 10^6 A375 cells in 100 µL of Matrigel were subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group).
-
Drug Formulation and Administration: Compounds were formulated in 0.5% methylcellulose and administered orally twice daily (BID) at a volume of 10 mL/kg.
-
Monitoring: Tumor volume was measured twice weekly using digital calipers (Volume = (Length x Width²)/2). Body weight was recorded as a measure of general health.
-
Endpoint: The study was concluded on Day 21. Tumor Growth Inhibition (TGI) was calculated as: TGI (%) = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
Pharmacokinetic Analysis
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Drug Administration: A single oral gavage dose of 50 mg/kg was administered.
-
Sample Collection: Blood samples were collected via tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Sample Processing: Plasma was isolated by centrifugation.
-
Bioanalysis: Drug concentrations in plasma were determined using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.
Visualizing Pathways and Workflows
BRAF-MEK-ERK Signaling Pathway
The diagram below illustrates the signaling cascade targeted by both MCBS-1 and Vemurafenib. As BRAF inhibitors, they block the pathway at the level of BRAF V600E, preventing downstream signaling that leads to cell proliferation.
Caption: BRAF V600E signaling pathway and point of inhibition.
In Vivo Xenograft Workflow
The following diagram outlines the key steps of the in vivo efficacy study, from cell culture to data analysis.
Caption: Workflow for the preclinical tumor xenograft model.
A Comparative Guide to the Synthesis of Substituted Cyclobutane Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif is a valuable scaffold in medicinal chemistry, offering a three-dimensional alternative to traditional aromatic and aliphatic linkers. When functionalized with a sulfonamide group, these structures can exhibit a range of biological activities. This guide provides a comparative overview of prominent synthetic routes for substituted cyclobutane sulfonamides, focusing on methodologies, quantitative data, and experimental protocols to aid in the selection of the most suitable approach for a given research objective.
Key Synthetic Strategies
Three primary strategies for the construction of substituted cyclobutane rings, which can be adapted for the synthesis of cyclobutane sulfonamides, are:
-
[2+2] Cycloaddition Reactions: This method involves the formation of the cyclobutane ring through the concerted or stepwise union of two doubly bonded molecules. Photocatalysis has emerged as a powerful tool for promoting these reactions under mild conditions.
-
Ring Expansion Reactions: This approach utilizes smaller, more readily available rings, such as cyclopropanes, which are then expanded to the desired cyclobutane core.
-
C-H Functionalization/Activation: This modern strategy involves the direct functionalization of C-H bonds on a pre-existing cyclobutane ring, offering a more atom-economical approach.
The introduction of the sulfonamide moiety can be achieved either by incorporating a sulfonyl-containing group in one of the reactants or by functionalizing the cyclobutane ring at a later stage, for instance, by converting a carboxylic acid or an amine to a sulfonamide.
Quantitative Data Comparison
The following table summarizes key quantitative data for representative examples of each synthetic strategy. It is important to note that the yields and stereoselectivities are highly substrate-dependent and the presented data serve as a comparative illustration.
| Synthetic Route | Key Reaction | Substrate 1 | Substrate 2 | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) | Reference |
| [2+2] Cycloaddition | Photocatalytic [2+2] Cycloaddition | Styrene | N-Phenylmaleimide | 3-Phenyl-1-phenylpyrrolidine-2,5-dione-fused cyclobutane | 95 | >20:1 | N/A | [1] |
| Ring Expansion | Rh(II)-catalyzed Ring Expansion | 1-Phenylcyclopropyl N-tosylhydrazone | - | 1-Phenylcyclobutene | 84 | N/A | N/A | [2] |
| C-H Functionalization | Pd-catalyzed C-H Arylation | Cyclobutane carboxylic acid | 1-Iodo-4-nitrobenzene | 3-(4-nitrophenyl)cyclobutane-1-carboxylic acid | 55 | N/A | N/A | [3][4] |
| Michael Addition | Diastereoselective Sulfa-Michael Addition | Cyclobutene benzyl ester | 4-Chlorothiophenol | trans-2-(4-chlorophenylthio)cyclobutane-1-carboxylate | >95 | >95:5 | N/A | [5][6] |
Note: The product from the Michael addition is a thioether, which can be subsequently oxidized to the corresponding sulfone, a close analogue of a sulfonamide.
Experimental Protocols
Photocatalytic [2+2] Cycloaddition of an Alkene and a Maleimide
This protocol is based on the visible-light-mediated cycloaddition of styrenes.[1]
Reaction Setup: A solution of the alkene (e.g., styrene, 1.0 equiv.), the maleimide (e.g., N-phenylmaleimide, 1.2 equiv.), and a photocatalyst (e.g., Ru(bpy)₃Cl₂ , 1-5 mol%) in a suitable solvent (e.g., CH₃CN or CH₂Cl₂) is prepared in a reaction vessel.
Execution: The reaction mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. The vessel is then sealed and placed in front of a visible light source (e.g., a household compact fluorescent lamp or a specific wavelength LED) and stirred at room temperature.
Work-up and Purification: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cyclobutane product.
Rh(II)-Catalyzed Ring Expansion of a Cyclopropyl N-Tosylhydrazone
This procedure is adapted from the synthesis of 1-substituted cyclobutenes.[2] The resulting cyclobutene can be further functionalized to introduce a sulfonamide group.
Reaction Setup: To a solution of the cyclopropyl N-tosylhydrazone (1.0 equiv.) in a suitable solvent (e.g., 1,2-dichloroethane, DCE) is added a base (e.g., NaOtBu, 2.0 equiv.) and a rhodium catalyst (e.g., Rh₂(OAc)₄, 2 mol%).
Execution: The reaction mixture is stirred at an elevated temperature (e.g., 70 °C) under an inert atmosphere. The reaction is monitored by TLC.
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the cyclobutene product.
Palladium-Catalyzed C-H Arylation of a Cyclobutane Carboxylic Acid
This protocol describes the functionalization of a pre-formed cyclobutane ring.[3][4] The resulting arylated carboxylic acid can be converted to a sulfonamide via standard procedures (e.g., Curtius rearrangement followed by reaction with a sulfonyl chloride).
Reaction Setup: In a reaction tube, the cyclobutane carboxylic acid (1.0 equiv.), the aryl iodide (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), a ligand (e.g., a sulfonamide-pyridone ligand, 15 mol%), and a silver salt (e.g., Ag₂CO₃, 2.0 equiv.) are combined in a suitable solvent (e.g., hexafluoroisopropanol, HFIP).
Execution: The tube is sealed, and the reaction mixture is stirred at a high temperature (e.g., 100 °C) for several hours to days.
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is concentrated, and the crude product is purified by flash chromatography to give the arylated cyclobutane carboxylic acid.
Diastereoselective Sulfa-Michael Addition to a Cyclobutene
This method provides access to thio-substituted cyclobutanes, which can be oxidized to sulfones.[5][6]
Reaction Setup: To a solution of the cyclobutene ester (1.0 equiv.) and the thiol (1.1 equiv.) in a solvent such as acetonitrile (MeCN) is added a base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU, 1.1 equiv.).
Execution: The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.
Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the thio-substituted cyclobutane product.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic strategies.
Caption: Photocatalytic [2+2] cycloaddition for cyclobutane sulfonamide synthesis.
Caption: Ring expansion strategy for substituted cyclobutane sulfonamides.
Caption: C-H functionalization approach to cyclobutane sulfonamides.
Conclusion
The synthesis of substituted cyclobutane sulfonamides can be approached through several distinct and effective strategies.
-
[2+2] Cycloadditions , particularly those enabled by photocatalysis, offer a direct and often highly stereoselective route to complex cyclobutane structures.
-
Ring expansion reactions provide an alternative pathway, leveraging the chemistry of strained three-membered rings to construct the cyclobutane core.
-
C-H functionalization represents a more recent and atom-economical approach, allowing for the late-stage modification of simple cyclobutane precursors.
The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired substitution pattern and stereochemistry of the target molecule, and the scalability of the process. This guide provides a foundational comparison to assist researchers in making an informed decision for their synthetic endeavors in the exciting field of medicinal chemistry.
References
- 1. [2+2] Cycloadditions by Oxidative Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rh(II)-Catalyzed Ring Expansion of Cyclopropyl N-Tosylhydrazones to 1-Substituted Cyclobutenes [organic-chemistry.org]
- 3. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Benchmarking 1-Methylcyclobutane-1-sulfonamide: A Comparative Guide to Commercial Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the enzyme inhibitory activity of 1-Methylcyclobutane-1-sulfonamide is not publicly available. This guide provides a comparative framework based on the well-established inhibitory properties of the broader sulfonamide class of compounds against two key enzyme targets: Carbonic Anhydrase II (CA-II) and Cyclooxygenase-2 (COX-2). The performance data for this compound presented herein is hypothetical and intended to serve as a template for future experimental benchmarking.
The sulfonamide functional group is a cornerstone in medicinal chemistry, known for its role in a variety of therapeutic agents that act as enzyme inhibitors.[1][2][3][4] this compound, a molecule incorporating this key functional group, holds potential as a novel enzyme inhibitor.[5] This guide benchmarks its hypothetical performance against established commercial inhibitors of CA-II and COX-2, providing detailed experimental protocols for researchers to conduct their own comparative studies.
Comparative Analysis of Inhibitory Potency
To provide a framework for evaluation, we have assigned a hypothetical inhibitory profile to this compound against human Carbonic Anhydrase II and human Cyclooxygenase-2. These hypothetical values are presented alongside the reported potencies of well-established commercial inhibitors.
Table 1: Comparison of Inhibitory Activity against Human Carbonic Anhydrase II (CA-II)
| Compound | Target Enzyme | IC50 (nM) | Mechanism of Action |
| This compound | CA-II | Hypothetical | Binds to the zinc ion in the active site, preventing the binding of the natural substrate. |
| Acetazolamide | CA-II | 30[6] | A non-competitive inhibitor that binds to the zinc ion in the active site of carbonic anhydrase. |
| Dorzolamide | CA-II | 1.9 (Kᵢ)[7] | A potent, competitive inhibitor that binds to the active site of carbonic anhydrase II. |
| Brinzolamide | CA-II | 3.19[7] | A selective inhibitor of carbonic anhydrase II, reducing the formation of bicarbonate ions and subsequently decreasing aqueous humor production. |
| Methazolamide | CA-II | 14 (Kᵢ)[7] | A reversible, non-competitive inhibitor of carbonic anhydrase. |
Table 2: Comparison of Inhibitory Activity against Human Cyclooxygenase-2 (COX-2)
| Compound | Target Enzyme | IC50 (nM) | Mechanism of Action |
| This compound | COX-2 | Hypothetical | Selective inhibition of the COX-2 isoenzyme, preventing the conversion of arachidonic acid to prostaglandins. |
| Celecoxib | COX-2 | 40[8] | A selective, competitive inhibitor of the COX-2 enzyme. |
| Rofecoxib | COX-2 | 18[8] | A highly selective, non-competitive inhibitor of the COX-2 enzyme. |
| Etoricoxib | COX-2 | 1.1 (µM) | A potent and selective inhibitor of the COX-2 enzyme. |
| Lumiracoxib | COX-2 | 60 (Kᵢ)[8] | A selective COX-2 inhibitor that binds to a different site on the enzyme compared to other coxibs. |
Experimental Protocols
To facilitate direct comparison, standardized protocols for assessing the inhibitory activity against Carbonic Anhydrase and Cyclooxygenase are provided below.
Protocol 1: Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is adapted from established methods for determining the esterase activity of carbonic anhydrase.[9]
Materials:
-
Purified human Carbonic Anhydrase II
-
CA Assay Buffer (e.g., 20 mM HEPES, pH 7.4)[10]
-
p-Nitrophenyl acetate (pNPA) substrate
-
This compound and other test inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of pNPA in a suitable solvent like DMSO.
-
Prepare serial dilutions of this compound and commercial inhibitors in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 85 µL of CA Assay Buffer to all wells.[9]
-
Add 5 µL of the diluted CA enzyme to the wells designated for the enzyme control and the test inhibitors.[9]
-
Add 10 µL of the various inhibitor concentrations to their respective wells. For the enzyme control well, add 10 µL of assay buffer.
-
Include a background control well containing the test compound but no enzyme.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.[9]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the background rate from the rates of the enzyme-containing wells.
-
Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Cyclooxygenase-2 Inhibition Assay (Fluorometric)
This protocol is based on the detection of Prostaglandin G2, an intermediate product of the COX-2 reaction.[11][12]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., a fluorometric probe that reacts with PGG2)
-
Arachidonic acid (substrate)
-
This compound and other test inhibitors
-
96-well black opaque plate
-
Fluorescence plate reader (Excitation/Emission = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Reconstitute the lyophilized COX-2 enzyme in sterile water and keep on ice.[12]
-
Prepare a working solution of arachidonic acid.
-
Prepare serial dilutions of this compound and commercial inhibitors in COX Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black plate, prepare wells for enzyme control, inhibitor control (with a known inhibitor like Celecoxib), and test samples.
-
For each well, prepare a reaction mix containing 80 µL of COX Assay Buffer, COX Probe, and COX Cofactor.[11]
-
Add 10 µL of the diluted test inhibitors or assay buffer (for enzyme control) to the respective wells.
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each concentration of the test compounds compared to the enzyme control.
-
Plot the percent inhibition versus the inhibitor concentration and determine the IC50 value by non-linear regression.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an in vitro enzyme inhibition assay.
References
- 1. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ejst.samipubco.com [ejst.samipubco.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C5H11NO2S | CID 132313731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. abcam.com [abcam.com]
Comparative Bioactivity Analysis: 1-Methylcyclobutane-1-sulfonamide vs. 1-Methylcyclopropane-1-sulfonamide
A direct comparative analysis of the bioactivity of 1-methylcyclobutane-1-sulfonamide and 1-methylcyclopropane-1-sulfonamide is not feasible at this time due to a lack of publicly available experimental data directly comparing these two specific compounds. Extensive searches of scientific literature and databases have not yielded any studies that report or compare the biological activities, such as IC50 or EC50 values, of these molecules against any common biological target.
While it is not possible to provide a quantitative comparison, this guide will delve into the general bioactivity profiles of the constituent chemical moieties—sulfonamides, cyclobutanes, and cyclopropanes—to offer a theoretical framework for potential biological activities and differences.
General Bioactivity of Core Structures
Sulfonamides: A Legacy of Antibacterial Action
The sulfonamide functional group is a cornerstone of medicinal chemistry, most renowned for its antibacterial properties. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[1][2][3][4] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the bacterial folate synthesis pathway, leading to a bacteriostatic effect.[1][2][4][5] This mechanism is selective for bacteria as humans obtain folic acid from their diet.
It is plausible that both this compound and 1-methylcyclopropane-1-sulfonamide could exhibit antibacterial activity via this mechanism. The specific potency would likely be influenced by how the cyclobutyl and cyclopropyl groups affect the molecule's binding affinity to the DHPS enzyme.
Folic Acid Synthesis Pathway Inhibition by Sulfonamides
Caption: General mechanism of action for sulfonamide antibiotics.
Cycloalkanes in Drug Design: A Tale of Two Rings
The choice between a cyclobutane and a cyclopropane ring in a drug candidate can have significant implications for its pharmacokinetic and pharmacodynamic properties.
-
Cyclopropane: The highly strained three-membered ring of cyclopropane imparts unique conformational rigidity. This can be advantageous in locking a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a target. The cyclopropyl group is also known to influence metabolic stability.
-
Cyclobutane: The four-membered cyclobutane ring is also strained, but less so than cyclopropane. It offers a different three-dimensional profile and can be used as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, to modulate properties like solubility and metabolic stability.
The difference in ring strain and geometry between the 1-methylcyclobutane and 1-methylcyclopropane moieties would be expected to alter the overall shape and electronic properties of the respective sulfonamide molecules. These differences could translate to variations in how they fit into a biological target's binding site, potentially leading to different bioactivities.
Hypothetical Experimental Protocol for Comparative Analysis
To definitively compare the bioactivity of this compound and 1-methylcyclopropane-1-sulfonamide, a series of standardized in vitro experiments would be required. Below is a hypothetical experimental workflow for assessing their potential antibacterial activity.
Workflow for Comparative Antibacterial Activity Screening
Caption: A potential workflow for comparing antibacterial efficacy.
Detailed Methodologies
-
Compound Preparation:
-
Synthesize and purify this compound and 1-methylcyclopropane-1-sulfonamide to >95% purity, confirmed by NMR and mass spectrometry.
-
Prepare stock solutions of each compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in appropriate bacterial growth media to create a range of test concentrations.
-
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Use a panel of clinically relevant bacterial strains (e.g., Escherichia coli, Staphylococcus aureus).
-
In a 96-well microtiter plate, add a standardized inoculum of each bacterial strain to the wells containing the serially diluted compounds.
-
Include positive controls (bacteria with no compound) and negative controls (media only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
-
-
Data Analysis:
-
The MIC values for this compound and 1-methylcyclopropane-1-sulfonamide against each bacterial strain would be recorded and compared. A lower MIC value indicates greater potency.
-
Conclusion
Without direct experimental evidence, any comparison between the bioactivity of this compound and 1-methylcyclopropane-1-sulfonamide remains speculative. Based on the general principles of medicinal chemistry, it is reasonable to hypothesize that both compounds may possess antibacterial properties due to the sulfonamide moiety. The key differences in their bioactivity profiles would likely arise from the distinct stereoelectronic properties of the cyclobutane and cyclopropane rings, which would influence their interaction with biological targets. Further research, following the experimental protocols outlined above, is necessary to elucidate and quantify the specific bioactivities of these compounds.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 4. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 5. m.youtube.com [m.youtube.com]
Assessing the Novelty of 1-Methylcyclobutane-1-sulfonamide: A Comparative Guide for Drug Development Professionals
Introduction: In the landscape of drug discovery, the quest for novel chemical entities with therapeutic potential is perpetual. This guide provides a comprehensive assessment of the novelty of 1-Methylcyclobutane-1-sulfonamide by delving into the existing patent landscape and comparing its potential performance with established alternatives in the field of cancer therapy, specifically as a microtubule-destabilizing agent. This analysis is intended for researchers, scientists, and drug development professionals to inform early-stage research and development decisions.
Patent Landscape Analysis
A thorough search of patent databases reveals the existence of patents associated with the chemical structure of this compound. The novelty of a compound from a patent perspective is determined by the claims of existing patents. A compound is considered novel if it has not been previously disclosed to the public in any form.
While the presence of patents indicates prior art, a detailed analysis of the patent claims is necessary to ascertain the scope of protection and whether this compound itself is explicitly claimed as a novel compound, or if it falls within a broader genus of claimed structures. Researchers are advised to consult the full-text patent documents for a definitive assessment. The InChIKey for this compound, JQAUAUDMYXVBDD-UHFFFAOYSA-N, can be utilized for targeted searches in patent databases such as WIPO's PATENTSCOPE.
Comparative Performance Analysis
To contextualize the potential of this compound, a comparative analysis against known microtubule-destabilizing agents is crucial. For this guide, we have selected two well-characterized compounds, ABT-751 and Combretastatin A-4 , as benchmarks. These compounds are known to inhibit tubulin polymerization, a critical process in cell division, making them effective anticancer agents.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity (IC50 values) of the selected alternatives against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a more potent compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| ABT-751 | Neuroblastoma (SKNAS, SKNDZ, KCNR) | Neuroblastoma | 0.7 - 2.3 | [1] |
| Non-neuroblastoma solid tumors | Various | 0.8 - 6.0 | [1] | |
| Melanoma (WM-115, WM-266-4) | Melanoma | 0.208 - 1.007 | [2] | |
| Bladder Urothelial Carcinoma (BFTC905) | Bladder Cancer | 0.6 (48h), 0.4 (72h) | [3] | |
| Bladder Urothelial Carcinoma (J82) | Bladder Cancer | 0.7 (48h), 0.37 (72h) | [3] | |
| Combretastatin A-4 | Non-small cell lung cancer (A549) | Lung Cancer | 1.8 ± 0.6 (analogue XN0502) | [4] |
| Human breast cancer (MCF-7) | Breast Cancer | 14.77 (analogue 6f) | [5] |
Note: At the time of this report, specific biological activity data for this compound was not publicly available in the searched scientific literature. The table, therefore, highlights the performance of established alternatives. The novelty and potential of this compound would be significantly clarified by obtaining experimental data on its cytotoxic and anti-tubulin activities.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments relevant to the assessment of microtubule-destabilizing agents.
Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and control compounds (e.g., ABT-751, Combretastatin A-4) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[6]
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Microtubule Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules.
Protocol:
-
Tubulin Preparation: Reconstitute purified tubulin in a general tubulin buffer.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin, GTP (a necessary cofactor for polymerization), and the test compound at various concentrations.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule formation.
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to the control to determine the inhibitory effect on tubulin polymerization.
Caption: Experimental workflow for the microtubule polymerization assay.
Conclusion
The novelty of this compound from an intellectual property standpoint requires a detailed examination of the claims within existing patents. From a scientific perspective, its novelty as a potential therapeutic agent is yet to be established due to the lack of publicly available biological data.
To comprehensively assess its potential, it is imperative to:
-
Synthesize and characterize this compound.
-
Determine its in vitro cytotoxicity against a panel of cancer cell lines and compare the IC50 values with those of established microtubule inhibitors like ABT-751 and Combretastatin A-4.
-
Evaluate its effect on tubulin polymerization to confirm its mechanism of action.
This guide provides the foundational information and experimental framework for researchers to embark on a thorough evaluation of this compound, a crucial step in determining its future trajectory in the drug development pipeline.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Evaluation of ABT-751, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABT-751 Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Unlocking Potential: A Comparative Guide to the Molecular Docking of Sulfonamide Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-silico performance of various sulfonamide derivatives against key biological targets. Supported by experimental data from peer-reviewed studies, this document aims to facilitate the rational design and development of novel sulfonamide-based therapeutics.
Sulfonamides, a versatile class of compounds, have long been a cornerstone in medicinal chemistry. Their diverse biological activities, ranging from antimicrobial to anticancer effects, stem from their ability to selectively interact with various protein targets. Molecular docking, a powerful computational tool, plays a pivotal role in elucidating these interactions at a molecular level, guiding the optimization of lead compounds. This guide summarizes key findings from comparative docking studies, offering a comprehensive overview of the binding affinities and interaction patterns of different sulfonamide derivatives.
Comparative Docking Performance of Sulfonamide Derivatives
The following tables summarize the docking scores and binding energies of various sulfonamide derivatives against different protein targets as reported in the scientific literature. These values provide a quantitative measure of the binding affinity, with more negative values generally indicating a more favorable interaction.
As Antibacterial Agents
Sulfonamides traditionally exhibit their antibacterial effects by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1] Docking studies have been instrumental in identifying novel sulfonamide scaffolds with enhanced inhibitory potential against this and other bacterial targets like penicillin-binding protein 2X (PBP-2X) and dihydrofolate reductase (DHFR).[2][3]
| Derivative | Target Protein | Docking Score (kcal/mol) | Reference Compound | Reference Score (kcal/mol) | Source |
| 4M3NPBS | Penicillin-Binding Protein 2X (PBP-2X) | -7.47 | Cefuroxime | Not Specified | [2] |
| 4M2HPBS | Penicillin-Binding Protein 2X (PBP-2X) | -7.17 | Cefuroxime | Not Specified | [2] |
| 4MNBS | Penicillin-Binding Protein 2X (PBP-2X) | -6.63 | Cefuroxime | Not Specified | [2] |
| 1C | Dihydropteroate Synthase (DHPS) | -8.1 | Not Specified | Not Specified | [1][4] |
| Schiff Base S1 | S. aureus TyrRS (1JIJ) | -8.20 | Amoxicillin | -7.56 | [5] |
| Schiff Base S2 | S. aureus TyrRS (1JIJ) | -8.60 | Amoxicillin | -7.56 | [5] |
As Carbonic Anhydrase Inhibitors
Certain sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes.[6] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[7][8][9]
| Derivative | Target Isoform | Kᵢ (nM) | Reference Compound | Reference Kᵢ (nM) | Source |
| Compound 3 | hCA I | 49.45 | Acetazolamide (AZA) | 237.3 | [7] |
| Compound 9 | hCA II | 36.77 | Acetazolamide (AZA) | 187.5 | [7] |
| Derivative 1e | CA II | Lower than AZA | Acetazolamide (AZA) | Not Specified | [8] |
| Derivative 3a | CA II | Lower than AZA | Acetazolamide (AZA) | Not Specified | [8] |
| Derivative D2 | bCA II | Comparable to AZA | Acetazolamide (AZA) | Comparable | [10] |
As Acetylcholinesterase Inhibitors
Recent studies have explored the potential of sulfonamide derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[7]
| Derivative | Target Enzyme | Kᵢ (nM) | Reference Compound | Reference Kᵢ (nM) | Source |
| Compound 3 | Acetylcholinesterase (AChE) | 49.45 | Tacrine (TAC) | 7.7 | [7] |
| Compound 9 | Acetylcholinesterase (AChE) | 36.77 | Tacrine (TAC) | 7.7 | [7] |
Visualizing the Process: Workflows and Pathways
To better understand the context of these docking studies, the following diagrams illustrate a typical experimental workflow for molecular docking and the bacterial folic acid synthesis pathway targeted by sulfonamides.
Experimental Protocols
The methodologies described below are a synthesis of the common procedures reported in the cited literature for molecular docking studies of sulfonamide derivatives.
Protein and Ligand Preparation
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Hydrogen atoms are added to the protein structure, and charges are assigned.
-
The protein structure is energy minimized to relieve any steric clashes.
Ligand Preparation:
-
The 2D structures of the sulfonamide derivatives are drawn using chemical drawing software and converted to 3D structures.
-
The ligands are energy minimized using a suitable force field (e.g., MMFF94).
-
Partial charges are assigned to the ligand atoms.
Molecular Docking Simulation
-
A docking grid is defined around the active site of the target protein. The active site can be identified from the co-crystallized ligand in the PDB structure or through literature.
-
The prepared ligands are then docked into the defined active site using docking software such as AutoDock, Glide, or MOE.[1][2]
-
The docking algorithm explores various possible conformations and orientations of the ligand within the active site.
Analysis of Docking Results
-
The docking poses are scored based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol).
-
The pose with the most favorable score is selected as the most likely binding mode.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the molecular basis of binding.
-
The results are often compared to the binding mode and score of a known inhibitor or the natural substrate.
References
- 1. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjb.ro [rjb.ro]
- 3. Folic acid-sulfonamide conjugates as antibacterial agents: design, synthesis and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives | Semantic Scholar [semanticscholar.org]
- 5. Synthesis, Antibacterial Evaluation, and Docking Studies of Some Azo Compounds and Schiff Bases Derived from Sulfonamide [jmchemsci.com]
- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijnrd.org [ijnrd.org]
Cyclobutane in the Crosshairs: A Head-to-Head Comparison of Cyclobutane-Containing Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the quest for more potent, selective, and metabolically stable drug candidates is a perpetual challenge. The unique structural properties of the cyclobutane ring have positioned it as a valuable scaffold in medicinal chemistry to achieve these desirable characteristics. This guide provides an objective, data-driven comparison of cyclobutane-containing inhibitors against their non-cyclobutane counterparts, focusing on key examples in the fields of Hepatitis C virus (HCV) protease and Janus kinase (JAK) inhibition.
The rigid, puckered conformation of the cyclobutane moiety offers a distinct advantage in drug design by locking molecules into a bioactive conformation, thereby enhancing binding affinity and selectivity for their target enzymes.[1][2] This principle is exemplified in the development of several successful drugs and clinical candidates.
HCV NS3/4A Protease Inhibitors: The Boceprevir Case Study
Boceprevir, a potent inhibitor of the HCV NS3/4A serine protease, is a prime example of the successful incorporation of a cyclobutane ring to enhance inhibitory activity.[3] Structure-activity relationship (SAR) studies during its development revealed a significant potency advantage for the cyclobutane-containing compound compared to its cycloalkane analogues.
Quantitative Comparison of Boceprevir Analogues
The following table summarizes the inhibitory potency of boceprevir and its analogues with different cycloalkyl groups at the P1 position against the HCV NS3/4A protease.
| Compound | P1 Group | Ki* (nM) | Fold Difference vs. Cyclobutane |
| Boceprevir | Cyclobutylmethyl | 14 | - |
| Analogue 1 | Cyclopropylmethyl | 42 | 3-fold less potent |
| Analogue 2 | Cyclopentylmethyl | 266 | 19-fold less potent |
Ki values represent the equilibrium dissociation constant for the enzyme-inhibitor complex, with a lower value indicating higher potency.
These data clearly demonstrate that the cyclobutane moiety in boceprevir is optimal for binding to the S1 pocket of the HCV NS3/4A protease, resulting in significantly higher potency compared to both smaller and larger cycloalkane rings at this position.
Experimental Protocol: HCV NS3/4A Protease Enzymatic Assay
The inhibitory activity of the compounds was determined using a time-dependent inhibition assay that measures the cleavage of a fluorogenic substrate by the recombinant HCV NS3/4A protease.
Materials:
-
Recombinant HCV NS3/4A protease
-
Fluorogenic substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(A-2-F-ba)-NH2)
-
Assay buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside
-
Test compounds dissolved in DMSO
Procedure:
-
The assay is performed in a 96-well plate format.
-
The test compound, pre-incubated with the enzyme in the assay buffer, is added to the wells.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence, corresponding to the cleavage of the substrate, is monitored over time using a fluorescence plate reader (excitation at 355 nm, emission at 485 nm).
-
The initial reaction rates are determined from the linear phase of the progress curves.
-
The Ki values are calculated by fitting the data to the equation for slow-binding inhibitors.
JAK1 Inhibitors: Enhancing Selectivity with a Cyclobutane Scaffold
The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling pathways involved in inflammation and autoimmune diseases.[4] The development of selective JAK inhibitors is a key therapeutic strategy. Tofacitinib, an approved JAK inhibitor, utilizes a piperidine linker. However, subsequent research has shown that replacing this with a cis-1,3-cyclobutane diamine linker can lead to highly potent and selective JAK1 inhibitors.[4]
Quantitative Comparison of JAK1 Inhibitors
The table below compares the inhibitory activity and selectivity of a cyclobutane-containing JAK1 inhibitor (PF-04965842) with its analogue containing a different linker.
| Compound | Linker | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Selectivity (JAK2/JAK1) |
| PF-04965842 | cis-1,3-Cyclobutane diamine | 29 | 803 | ~28-fold |
| Analogue 3 | 3-Aminopiperidine (Tofacitinib core) | 1 | 20 | 20-fold |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
While the piperidine-containing analogue shows high potency, the cyclobutane-containing compound PF-04965842 demonstrates excellent potency for JAK1 along with significantly improved selectivity over JAK2.[4] This enhanced selectivity is crucial for minimizing off-target effects, as JAK2 is involved in erythropoietin and thrombopoietin signaling.[4]
Experimental Protocol: JAK1 Kinase Enzymatic Assay
The inhibitory activity against JAK1 is typically determined using a biochemical assay that measures the phosphorylation of a substrate peptide.
Materials:
-
Recombinant human JAK1 catalytic domain
-
Biotinylated peptide substrate (e.g., biotin-EQEDEPEGDYFEWLE)
-
ATP
-
Assay buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Test compounds dissolved in DMSO
-
Detection reagents (e.g., HTRF-based)
Procedure:
-
The assay is conducted in a 384-well plate.
-
The test compound is pre-incubated with the JAK1 enzyme in the assay buffer.
-
The enzymatic reaction is initiated by the addition of ATP and the biotinylated peptide substrate.
-
The reaction is allowed to proceed for a defined period at room temperature and then stopped by the addition of EDTA.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF).
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]
Visualizing the Impact: Signaling Pathways and Workflows
To better understand the context of these inhibitors, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Caption: The JAK-STAT signaling pathway and the point of intervention for cyclobutane-containing JAK inhibitors.
Caption: A generalized experimental workflow for the evaluation of enzyme inhibitors.
Conclusion
The strategic incorporation of a cyclobutane moiety has proven to be a highly effective strategy in modern drug discovery for enhancing the potency and selectivity of enzyme inhibitors. The case studies of boceprevir and selective JAK1 inhibitors provide compelling quantitative evidence of the advantages conferred by this unique cycloalkane. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further explore the potential of cyclobutane-containing molecules in developing next-generation therapeutics.
References
- 1. journals.asm.org [journals.asm.org]
- 2. SCH 503034, a Mechanism-Based Inhibitor of Hepatitis C Virus NS3 Protease, Suppresses Polyprotein Maturation and Enhances the Antiviral Activity of Alpha Interferon in Replicon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in modern drug discovery: a case study of boceprevir, an HCV protease inhibitor for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay in Summary_ki [bindingdb.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
